3-Bromo-1-propanol
Beschreibung
This compound is a primary alcohol.
Eigenschaften
IUPAC Name |
3-bromopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFUZUMFPRMVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO | |
| Record name | 3-BROMO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19913 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024657 | |
| Record name | 3-Bromo-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-bromo-1-propanol is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
| Record name | 3-BROMO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19913 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Bromo-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
293 to 298 °F at 760 mmHg (NTP, 1992) | |
| Record name | 3-BROMO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19913 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
201 °F (NTP, 1992), 201 °F | |
| Record name | 3-BROMO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19913 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Bromo-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 3-BROMO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19913 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.5374 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 3-BROMO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19913 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.1 [mmHg] | |
| Record name | 3-Bromo-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-18-9 | |
| Record name | 3-BROMO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19913 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Bromo-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromo-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4AXH68FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-1-propanol: Properties, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
[December 17, 2025]
This technical guide provides a comprehensive overview of the physical and chemical properties, key reactions, and applications of 3-Bromo-1-propanol (CAS No. 627-18-9). This versatile bifunctional molecule serves as a critical building block in a wide array of synthetic endeavors, particularly in the realms of pharmaceutical and materials science. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development, offering detailed data, experimental protocols, and a visual representation of its synthetic utility.
Core Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its bifunctional nature, possessing both a primary alcohol and a primary alkyl bromide, dictates its chemical reactivity and makes it a valuable intermediate in organic synthesis.[1][2]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇BrO | [2][3] |
| Molecular Weight | 138.99 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Density | 1.537 g/mL at 25 °C | [4][5] |
| Boiling Point | 164-165 °C at 760 mmHg; 62 °C at 5 mmHg | [2][4] |
| Melting Point | Not available | [6] |
| Flash Point | 101.7 °C (closed cup) | [6] |
| Refractive Index | n20/D 1.488 | [4] |
| Solubility | Soluble in water, ethanol, ether, and acetone | [2] |
| Vapor Pressure | 0.13 hPa at 20 °C | [6] |
Table 2: Chemical and Safety Information
| Property | Value | Reference(s) |
| IUPAC Name | 3-bromopropan-1-ol | [3] |
| Synonyms | Trimethylene bromohydrin, 1-Propanol, 3-bromo- | [2][3] |
| CAS Number | 627-18-9 | [3] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant, Serious Eye Damage | [3][7] |
| Signal Word | Danger | [7] |
| Stability | Stable. Incompatible with strong oxidizing agents. May be sensitive to prolonged exposure to light. | [8] |
| Storage Temperature | 2-8°C | [4] |
Chemical Reactivity and Synthetic Applications
The presence of both a hydroxyl group and a bromine atom allows this compound to undergo a variety of chemical transformations, making it a versatile precursor in multi-step syntheses.[1][2] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][9]
The following diagram illustrates the central role of this compound as a synthetic hub, leading to various classes of compounds through fundamental organic reactions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key reactions involving this compound. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Williamson Ether Synthesis: Preparation of 3-Phenoxy-1-propanol
This protocol details the synthesis of an ether via nucleophilic substitution of the bromide in this compound by a phenoxide ion.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) and potassium carbonate (1.1 equivalents) in acetonitrile.
-
Add this compound (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to 65-70 °C and maintain stirring for 9 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a 5% aqueous sodium hydroxide solution and then with deionized water until the aqueous layer is neutral.[10]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenoxy-1-propanol.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Fischer Esterification: Synthesis of 3-Bromopropyl Acetate
This protocol describes the acid-catalyzed esterification of the hydroxyl group of this compound with acetic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and an excess of glacial acetic acid (e.g., 3.0 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Carefully wash the organic layer with deionized water, followed by saturated aqueous sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-bromopropyl acetate.
-
The product can be purified by distillation under reduced pressure.
Silyl (B83357) Etherification: Protection of the Hydroxyl Group
This protocol outlines the protection of the hydroxyl group of this compound as a silyl ether, a common step in multi-step synthesis to prevent unwanted side reactions of the alcohol.[1]
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,4-dimethylpyridine (3.0 equivalents) followed by the dropwise addition of TBSOTf (2.0 equivalents).[1]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.[1]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired silyl-protected this compound.[1]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[3][8] It is classified as an irritant and can cause serious eye damage.[3][7] Harmful if swallowed.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11] In case of skin contact, wash off immediately with plenty of soap and water.[11]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecules. The information and protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important chemical intermediate.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. guidechem.com [guidechem.com]
- 4. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
- 5. prepchem.com [prepchem.com]
- 6. 3-溴-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane - Google Patents [patents.google.com]
- 11. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]
An In-depth Technical Guide to 3-Bromo-1-propanol (CAS: 627-18-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-propanol, with the CAS registry number 627-18-9, is a versatile bifunctional organic compound featuring both a primary alcohol and a primary alkyl bromide. This unique structure makes it a valuable intermediate and building block in a wide array of synthetic applications. Its ability to undergo reactions at both the hydroxyl and bromo functionalities allows for the strategic introduction of a three-carbon chain into target molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key synthetic protocols, and safety information, tailored for professionals in research and development.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid under standard conditions.[1] It is denser than water and possesses moderate solubility in water, while being miscible with many common organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 627-18-9 | [1] |
| Molecular Formula | C₃H₇BrO | [1][2] |
| Molecular Weight | 138.99 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1][3] |
| Boiling Point | 140-141 °C (at 760 mmHg) | |
| 62 °C (at 5 mmHg) | ||
| Melting Point | -24 °C to -30 °C | N/A |
| Density | 1.537 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.488 | |
| Solubility in Water | 50-100 mg/mL | [1] |
| Flash Point | 102 °C (215 °F) | |
| Stability | Stable under normal conditions; may be sensitive to prolonged light exposure. Incompatible with strong oxidizing agents. | [1][4] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. The expected spectral characteristics are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Data and Interpretation | Reference(s) |
| ¹H NMR | (CDCl₃): δ ~3.75 (t, 2H, -CH₂OH), δ ~3.55 (t, 2H, -CH₂Br), δ ~2.10 (quintet, 2H, -CH₂-CH₂-CH₂-), δ ~1.9 (s, 1H, -OH) | [5] |
| ¹³C NMR | (CDCl₃): δ ~60.9 (-CH₂OH), δ ~35.5 (-CH₂-CH₂-CH₂-), δ ~31.8 (-CH₂Br) | [6] |
| Infrared (IR) | Neat: ~3350 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch), ~650 cm⁻¹ (C-Br stretch) | [1] |
| Mass Spectrometry (MS) | EI-MS: Molecular ion peak is often weak or absent. Key fragments at m/z 41, 57, 58. Shows characteristic isotopic pattern for a bromine-containing compound (M, M+2). | [1][7] |
Key Synthetic Applications & Experimental Protocols
This compound is a key reagent in forming carbon-oxygen and carbon-nitrogen bonds. It is widely used in Williamson ether synthesis, esterification, and the alkylation of amines and other nucleophiles.
Experimental Protocol: Synthesis of this compound from 1,3-Propanediol (B51772)
This protocol describes a two-step synthesis involving the protection of one hydroxyl group as an acetate, followed by selective bromination and deprotection.
-
In a suitable reaction vessel, dissolve 1,3-propanediol (1.0 eq.) in glacial acetic acid.
-
While stirring at room temperature, pass dry hydrogen bromide (HBr) gas through the solution until it becomes deep red.
-
Quench the reaction by adding water.
-
Extract the product into diethyl ether (2 x volumes).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-bromo-1-acetyloxypropane as a colorless liquid.
-
Dissolve the 3-bromo-1-acetyloxypropane (1.0 eq.) from Step 1 in methanol (B129727).
-
Add a strong acidic cation exchange resin to the solution.
-
Heat the mixture to reflux and maintain for approximately 16 hours.
-
Cool the reaction mixture to room temperature and filter to remove the resin.
-
Wash the resin with methanol and combine the filtrates.
-
Remove the solvent from the combined filtrate under reduced pressure.
-
Purify the resulting residue by vacuum distillation to obtain this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis using this compound
This protocol details the synthesis of N-(3-hydroxypropyl)carbazole, demonstrating the reactivity of the C-Br bond with an N-nucleophile, analogous to the classic O-alkylation.
-
To a stirred mixture of carbazole (B46965) (1.0 eq.) and sodium hydride (NaH, 4.0 eq.) in a round-bottom flask, add anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Nitrogen).
-
Cool the mixture to -15 °C and stir for 1 hour.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Upon reaction completion (monitored by TLC), carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether and dichloromethane) to yield the desired ether.
Caption: General workflow for a Williamson-type synthesis.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[3] It may also cause skin and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] The container should be kept tightly closed.
Conclusion
This compound is a fundamental building block for organic synthesis, offering dual reactivity that is highly valued in the pharmaceutical and chemical industries. Its well-characterized properties and predictable reactivity make it an essential tool for researchers. Adherence to proper safety protocols is critical when handling this compound. The information and protocols provided in this guide serve as a comprehensive resource for the effective and safe utilization of this compound in a laboratory setting.
References
- 1. This compound | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 627-18-9 | FB33674 | Biosynth [biosynth.com]
- 3. This compound, 95% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | 627-18-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(627-18-9) 13C NMR spectrum [chemicalbook.com]
- 7. 1-Propanol, 3-bromo- [webbook.nist.gov]
An In-depth Technical Guide to the Molecular Structure and Reactivity of 3-Bromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and chemical reactivity of 3-bromo-1-propanol (CAS No: 627-18-9). This bifunctional organic compound, featuring both a primary alcohol and a primary alkyl bromide, is a versatile intermediate in organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds.[1][2] This document details its structural characteristics, provides tabulated spectroscopic data for unambiguous identification, and outlines detailed experimental protocols for its synthesis and key transformations.
Molecular Structure and Properties
This compound, with the chemical formula C₃H₇BrO, consists of a three-carbon propane (B168953) chain with a bromine atom attached to one terminal carbon (C3) and a hydroxyl group at the other (C1).[3][4] This arrangement imparts a polar nature to the molecule, rendering it soluble in water and common organic solvents like ethanol (B145695) and ether.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇BrO | [3][4] |
| Molecular Weight | 138.99 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [2][6] |
| Boiling Point | 164-165 °C at 760 mmHg; 62 °C at 5 mmHg | [1][5] |
| Density | 1.537 g/mL at 25 °C | [2][5] |
| Refractive Index (n₂₀/D) | 1.488 | [2][5] |
| CAS Number | 627-18-9 | [3][7] |
Spectroscopic Data
The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. The following tables summarize the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | Triplet | 2H | -CH₂OH |
| ~3.55 | Triplet | 2H | -CH₂Br |
| ~2.05 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| Solvent: CDCl₃. Spectrometer frequency: 400 MHz. |
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~61.5 | -CH₂OH |
| ~35.0 | -CH₂-CH₂-CH₂- |
| ~33.5 | -CH₂Br |
| Solvent: CDCl₃. Spectrometer frequency: 100 MHz. |
Table 4: IR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| Infrared (IR) | Broad absorption around 3300-3400 cm⁻¹ (O-H stretch), 2850-2960 cm⁻¹ (C-H stretch), 1050-1070 cm⁻¹ (C-O stretch), and 550-650 cm⁻¹ (C-Br stretch).[8] |
| Mass Spectrometry (MS) | The mass spectrum exhibits a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity at m/z 138 and 140.[9] |
Chemical Reactivity and Applications
The presence of both a hydroxyl group and a bromine atom makes this compound a highly versatile synthetic intermediate.[1][6] The hydroxyl group can undergo esterification and etherification, while the carbon-bromine bond is susceptible to nucleophilic substitution. This dual reactivity allows for its use in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers.[1]
A key reaction of this compound is its intramolecular cyclization under basic conditions to form oxetane (B1205548), a valuable four-membered heterocyclic ether.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a key subsequent transformation.
Synthesis of this compound from 1,3-Propanediol (B51772)
This protocol describes a two-step synthesis involving the selective bromination and protection of one hydroxyl group, followed by deprotection.[8]
Step 1: Synthesis of 3-bromo-1-acetoxypropane
-
In a round-bottom flask, dissolve 1,3-propanediol (1.0 eq) in glacial acetic acid.
-
Stir the solution at room temperature and bubble dry hydrogen bromide (HBr) gas through the mixture until the solution becomes deep red.
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-bromo-1-acetoxypropane as a colorless liquid.[8]
Step 2: Synthesis of this compound
-
Dissolve 3-bromo-1-acetoxypropane (1.0 eq) in methanol (B129727) in a round-bottom flask.
-
Add a strong acidic cation exchange resin to the solution.
-
Heat the mixture at reflux for 16 hours.
-
Cool the reaction mixture to room temperature and filter to remove the resin.
-
Wash the resin with methanol and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to afford this compound as a colorless liquid.[8]
Intramolecular Williamson Ether Synthesis: Synthesis of Oxetane
This protocol outlines the base-mediated cyclization of this compound to form oxetane.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, as a 60% dispersion in mineral oil).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to create a slurry.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of this compound dropwise to the stirred sodium hydride suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add water and an organic solvent such as diethyl ether.
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (note: oxetane is volatile).
-
Purify the crude product by distillation to yield pure oxetane.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound(627-18-9) 13C NMR spectrum [chemicalbook.com]
- 3. This compound(627-18-9) IR Spectrum [chemicalbook.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 1-Propanol, 3-bromo- [webbook.nist.gov]
Navigating the Safe Handling of 3-Bromo-1-propanol: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 3-Bromo-1-propanol (CAS No. 627-18-9), a versatile intermediate in organic synthesis. Adherence to strict safety protocols is paramount when handling this compound due to its potential hazards. This document outlines the known risks, proper handling procedures, and emergency responses to ensure a safe laboratory environment.
Core Safety Data at a Glance
A clear understanding of this compound's physical and chemical properties is the foundation of its safe use. The following tables summarize the key quantitative data sourced from various safety data sheets.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₇BrO | [1][2] |
| Molecular Weight | 138.99 g/mol | [1][2][3] |
| Appearance | Clear colorless to light yellow liquid | [1][2][3] |
| Density | 1.537 g/cm³ at 25 °C | [1] |
| Boiling Point | 175.3 ± 0.0 °C at 760 mmHg | [2] |
| Flash Point | 65 °C (149 °F) - closed cup | |
| Vapor Pressure | 0.1 mmHg | [3] |
| Water Solubility | 50 to 100 mg/mL at 70 °F (21 °C) | [3] |
| Refractive Index | 1.4865-1.4925 @ 20°C | [4] |
Toxicological Data
| Hazard | Classification | Source |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [3][5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [6] |
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [6] |
GHS Hazard and Precautionary Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
Hazard (H) Statements
-
H341: Suspected of causing genetic defects.[1]
Precautionary (P) Statements
A selection of key precautionary statements includes:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5]
-
P301 + P317: IF SWALLOWED: Get medical help.[5]
-
P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Experimental Protocols for Safety Data Determination
While specific experimental details for this compound are not publicly available in standard Safety Data Sheets, the methodologies for determining key safety parameters generally follow standardized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development) or equivalent regulatory bodies.
-
Flash Point Determination: The flash point of a volatile material is the lowest temperature at which its vapors will ignite in air when given an ignition source. The closed-cup method, as cited for this compound, involves heating the substance in a sealed container and introducing a flame periodically to the vapor space. This method prevents the loss of volatile components and generally gives a lower, more conservative (safer) value than an open-cup method.
-
Acute Oral Toxicity (LD50): This is typically determined using studies in animal models, such as rats. A common method is the Up-and-Down Procedure (UDP) (OECD Test Guideline 425). This method involves dosing animals one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This approach minimizes the number of animals required to obtain a statistically valid estimate of the LD50 value (the dose lethal to 50% of the test population).
Safe Handling and Emergency Procedures Workflow
Proper handling and being prepared for emergencies are critical. The following diagram illustrates the logical workflow for the safe use of this compound.
Caption: Logical workflow for the safe handling and emergency response for this compound.
Detailed First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[3][5][6] Continue rinsing. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3][7] Remove contaminated clothing.[3][7] If skin irritation occurs, get medical advice/attention.[6]
-
Inhalation: Move the individual to fresh air.[1][6][7] If breathing is difficult, provide oxygen and seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[1][7] Seek immediate medical attention.[1]
Firefighting and Accidental Release Measures
-
Firefighting: This compound is combustible.[3][8] Use a dry chemical, carbon dioxide, or Halon extinguisher to control fires.[3][5][8] Wear self-contained breathing apparatus for firefighting if necessary.[1][5]
-
Accidental Release: For small spills, use absorbent paper or other inert material to pick up the liquid.[3][6][8] Seal the absorbent material and any contaminated clothing in a vapor-tight plastic bag for disposal.[3][8] Wash the contaminated surface with a soap and water solution.[3][8] For larger spills, evacuate the area and follow institutional emergency procedures.[7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][8][9]
-
Hand Protection: Chemical-resistant gloves (e.g., Viton, Butyl rubber, Neoprene) are recommended.[8][9] Always inspect gloves before use.
-
Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[1][9]
-
Respiratory Protection: Handling should occur in a chemical fume hood.[7] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][8]
Storage and Stability
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][9] It is recommended to store this material in a refrigerator.[8]
-
Stability: this compound may be sensitive to prolonged exposure to light.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][10]
This guide is intended to provide essential safety information for trained professionals. Always consult the most current and complete Safety Data Sheet from your supplier before use and adhere to all institutional and regulatory safety protocols.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 95% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. chembk.com [chembk.com]
Spectroscopic Profile of 3-Bromo-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Bromo-1-propanol (CAS No: 627-18-9), a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by standardized experimental protocols and visual workflows to aid in its identification and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound, providing a clear reference for spectral interpretation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 3.79 | Triplet | 6.3 | 2H | HO-CH₂ - |
| 3.56 | Triplet | 6.6 | 2H | Br-CH₂ - |
| 2.07 | Quintet | 6.4 | 2H | -CH₂ -CH₂- |
| 1.85 | Singlet | - | 1H | -OH |
Solvent: CDCl₃, Instrument Frequency: 90 MHz
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 60.9 | C H₂-OH |
| 35.5 | Br-CH₂-C H₂- |
| 32.1 | C H₂-Br |
Solvent: CDCl₃, Instrument Frequency: 22.63 MHz
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3340 | Strong, Broad | O-H Stretch (Alcohol) |
| 2950 | Medium | C-H Stretch (Aliphatic) |
| 1430 | Medium | C-H Bend (Scissoring) |
| 1060 | Strong | C-O Stretch (Primary Alcohol) |
| 650 | Strong | C-Br Stretch |
Sample Preparation: Neat (Liquid Film)
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 138 / 140 | ~1:1 | [M]⁺ (Molecular Ion, presence of Br isotopes) |
| 121 / 123 | Moderate | [M-OH]⁺ |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 31 | Base Peak | [CH₂OH]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added to the solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer (e.g., 90 MHz or higher for ¹H). For a standard ¹H spectrum, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin liquid film.
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide.
-
Sample Spectrum: The salt plates with the sample are placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions and intensities are then identified.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid such as this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated inlet.
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature to look for in the spectrum.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical relationships in the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility of 3-Bromo-1-propanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1-propanol, a versatile bifunctional molecule widely utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility profile is critical for reaction optimization, purification processes, and formulation development.
Core Concepts: Factors Influencing Solubility
The solubility of this compound is primarily governed by its molecular structure, which features a polar hydroxyl (-OH) group and a brominated propyl chain. The interplay of these functional groups dictates its interaction with various solvents. The hydroxyl group is capable of forming hydrogen bonds, which generally leads to good solubility in protic and polar aprotic solvents. The bromine atom, while contributing to the molecule's polarity, and the propyl chain introduce a degree of nonpolar character, influencing its solubility in less polar organic solvents. The guiding principle of "like dissolves like" is paramount in predicting the solubility behavior of this compound.
Quantitative and Qualitative Solubility Data
Table 1: Solubility of this compound
| Solvent | Solvent Type | Solubility | Temperature (°C) | Notes |
| Water | Protic | 167 g/L | 20 | [2][3] |
| Ethanol | Protic | Slightly Soluble | Not Specified | Qualitative description.[4] |
| Diethyl Ether | Aprotic, Polar | Slightly Soluble | Not Specified | Qualitative description.[4] |
| Acetone | Aprotic, Polar | Soluble | Not Specified | Qualitative description.[1] |
| Various Organic Solvents | - | Miscible/Soluble | Not Specified | General qualitative description.[2][4][5] |
Note: The term "slightly soluble" can be ambiguous. For precise applications, experimental determination of solubility in these solvents is recommended.
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
For a precise quantitative determination of this compound solubility in a specific organic solvent, the isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a reliable and widely accepted experimental protocol.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight caps
-
Evaporating dish or cuvettes (depending on the analysis method)
-
Oven (for gravimetric analysis) or UV-Vis spectrophotometer/gas chromatograph (for spectroscopic/chromatographic analysis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved this compound is essential to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, cease agitation and allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis). This step is crucial to remove any undissolved microparticles.
-
-
Quantification of Solute:
-
Gravimetric Analysis:
-
Weigh the container with the filtered solution.
-
Evaporate the solvent in a well-ventilated fume hood or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is completely removed, reweigh the container with the dried this compound residue.
-
The mass of the dissolved this compound can be calculated by the difference in weight. The solubility can then be expressed in g/100 mL or other desired units.
-
-
Spectroscopic/Chromatographic Analysis:
-
If using UV-Vis spectroscopy (provided this compound has a suitable chromophore and the solvent is transparent in that region), dilute the filtered solution to a concentration that falls within the linear range of a previously established calibration curve.
-
If using Gas Chromatography (GC), prepare a series of standards of this compound in the solvent of interest and create a calibration curve. Dilute the filtered sample as necessary and analyze it by GC.
-
The concentration of this compound in the saturated solution is determined by comparing its response to the calibration curve.
-
-
-
Data Reporting:
-
Report the solubility as a mean and standard deviation of at least three independent measurements.
-
Clearly state the temperature at which the solubility was determined.
-
Visualizing Methodologies and Concepts
To further elucidate the experimental and theoretical frameworks, the following diagrams are provided.
References
An In-depth Technical Guide to the Core Chemical Reactions of 3-Bromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1-propanol is a versatile bifunctional molecule featuring both a primary alcohol and a primary alkyl bromide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Introduction
This compound (CAS No: 627-18-9), also known as trimethylene bromohydrin, is a colorless to light yellow liquid. Its utility as a synthetic intermediate stems from the differential reactivity of its hydroxyl and bromo functionalities. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, and etherification. This guide will delve into the core reactions of this compound, providing practical insights for its application in complex molecule synthesis.
Key Chemical Reactions
The principal reactions of this compound can be categorized as follows:
-
Nucleophilic Substitution Reactions: The bromine atom is readily displaced by a variety of nucleophiles.
-
Reactions of the Hydroxyl Group: Including etherification, esterification, and oxidation.
-
Intramolecular Cyclization: Formation of cyclic ethers.
Nucleophilic Substitution Reactions
The carbon-bromine bond in this compound is susceptible to attack by a wide range of nucleophiles, proceeding via an S(_N)2 mechanism. This allows for the introduction of diverse functional groups at the 3-position.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers. In the context of this compound, this reaction typically involves the deprotonation of a phenol (B47542) or another alcohol to form an alkoxide, which then acts as a nucleophile to displace the bromide.
Reaction Scheme:
Methodology:
-
To a solution of phenol (9.4 g, 100 mmol) in aqueous sodium hydroxide (B78521) (100 mL, 2M), this compound (13.9 g, 100 mmol) is added.
-
The mixture is heated to reflux for 4 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with 10% aqueous sodium hydroxide (2 x 30 mL) and then with brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 3-phenoxypropan-1-ol.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Phenol | 94.11 | 100 | 9.4 g |
| This compound | 138.99 | 100 | 13.9 g |
| Sodium Hydroxide | 40.00 | 200 | 100 mL (2M) |
| Product | Yield (%) | Boiling Point (°C) |
| 3-Phenoxypropan-1-ol | ~85% | 135-137 °C at 10 mmHg |
Synthesis of 3-Aminopropanol
Reaction of this compound with ammonia (B1221849) or primary/secondary amines provides a straightforward route to 3-amino-1-propanol and its derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals and corrosion inhibitors.[1][2]
Reaction Scheme:
Methodology:
-
A mixture of this compound (13.9 g, 100 mmol) and aniline (B41778) (18.6 g, 200 mmol) is heated at 120-130°C for 5 hours.
-
The reaction mixture is cooled to room temperature and dissolved in 100 mL of 2M hydrochloric acid.
-
The aqueous solution is washed with diethyl ether (2 x 50 mL) to remove unreacted aniline.
-
The aqueous layer is then made alkaline (pH > 10) by the addition of 4M sodium hydroxide solution.
-
The product is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 138.99 | 100 | 13.9 g |
| Aniline | 93.13 | 200 | 18.6 g |
| Product | Yield (%) | Boiling Point (°C) |
| 3-Anilino-1-propanol | ~97% | 140 °C at 0.4 mmHg[3] |
Synthesis of 3-Mercaptopropanol
3-Mercaptopropanol is a useful intermediate, and its synthesis from this compound can be achieved by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.[4][5]
Reaction Scheme:
-
Br-(CH2)3-OH + H2N-C(=S)-NH2 -> [H2N-C(=S)-NH2-(CH2)3-OH]+ Br-
-
[H2N-C(=S)-NH2-(CH2)3-OH]+ Br- + 2 NaOH -> HS-(CH2)3-OH + H2N-CN + NaBr + 2 H2O
Methodology:
-
A solution of this compound (13.9 g, 100 mmol) and thiourea (7.6 g, 100 mmol) in 50 mL of ethanol (B145695) is heated at reflux for 3 hours.
-
The solvent is then removed under reduced pressure to yield the crude isothiouronium salt.
-
The salt is dissolved in 50 mL of water, and a solution of sodium hydroxide (10 g, 250 mmol) in 50 mL of water is added.
-
The mixture is heated at reflux for 2 hours.
-
After cooling, the solution is acidified with 2M hydrochloric acid to pH 2-3 and then extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The product is purified by vacuum distillation.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass |
| This compound | 138.99 | 100 | 13.9 g |
| Thiourea | 76.12 | 100 | 7.6 g |
| Sodium Hydroxide | 40.00 | 250 | 10 g |
| Product | Yield (%) | Boiling Point (°C) |
| 3-Mercaptopropanol | ~70-80% | 75-77 °C at 10 mmHg |
Reactions of the Hydroxyl Group
The primary alcohol functionality of this compound can undergo typical alcohol reactions.
Oxidation
Mild oxidation of this compound yields 3-bromopropanal. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this transformation, preventing over-oxidation to the carboxylic acid.[6]
Reaction Scheme:
Methodology:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (32.3 g, 150 mmol) in 200 mL of anhydrous dichloromethane (B109758), a solution of this compound (13.9 g, 100 mmol) in 50 mL of dichloromethane is added in one portion.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is then diluted with 200 mL of diethyl ether and filtered through a pad of silica (B1680970) gel.
-
The filtrate is concentrated under reduced pressure to give the crude aldehyde.
-
Further purification can be achieved by distillation under reduced pressure.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass |
| This compound | 138.99 | 100 | 13.9 g |
| Pyridinium Chlorochromate (PCC) | 215.56 | 150 | 32.3 g |
| Product | Yield (%) | Boiling Point (°C) |
| 3-Bromopropanal | ~70-80% | 55-57 °C at 15 mmHg |
Stronger oxidizing agents, such as Jones reagent (CrO(_3)/H(_2)SO(_4)), will oxidize the primary alcohol to a carboxylic acid.[4]
Reaction Scheme:
Methodology:
-
A solution of this compound (13.9 g, 100 mmol) in 100 mL of acetone (B3395972) is cooled in an ice bath.
-
Jones reagent is added dropwise with stirring until the orange color of the reagent persists.
-
The mixture is stirred for an additional 30 minutes at room temperature.
-
The excess oxidant is quenched by the addition of isopropanol (B130326) until the green color of Cr(III) is observed.
-
The mixture is filtered, and the acetone is removed under reduced pressure.
-
The residue is dissolved in water and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 3-bromopropanoic acid.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass |
| This compound | 138.99 | 100 | 13.9 g |
| Jones Reagent | Varies | Excess | As needed |
| Product | Yield (%) | Melting Point (°C) |
| 3-Bromopropanoic Acid | ~80-90% | 61-63 °C |
Esterification
The hydroxyl group of this compound can be esterified using standard methods, such as reaction with an acyl chloride or a carboxylic acid under acidic catalysis.
Reaction Scheme:
Methodology:
-
To a solution of this compound (13.9 g, 100 mmol) in 100 mL of anhydrous dichloromethane and pyridine (B92270) (9.5 g, 120 mmol) at 0°C, benzoyl chloride (16.9 g, 120 mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is then washed successively with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude ester is purified by vacuum distillation.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 138.99 | 100 | 13.9 g |
| Benzoyl Chloride | 140.57 | 120 | 16.9 g |
| Pyridine | 79.10 | 120 | 9.5 g |
| Product | Yield (%) | Boiling Point (°C) |
| 3-Bromopropyl Benzoate | >90% | 145-147 °C at 5 mmHg |
Intramolecular Cyclization: Synthesis of Oxetane (B1205548)
Under basic conditions, this compound can undergo an intramolecular Williamson ether synthesis to form the four-membered cyclic ether, oxetane. This reaction typically requires a strong base to deprotonate the hydroxyl group.[7][8]
Reaction Scheme:
Methodology:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of this compound (13.9 g, 100 mmol) in 50 mL of anhydrous THF is added dropwise at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is carefully quenched by the dropwise addition of water at 0°C.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The oxetane product can be isolated by careful distillation, noting its low boiling point.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass |
| This compound | 138.99 | 100 | 13.9 g |
| Sodium Hydride (60%) | 40.00 | 110 | 4.4 g |
| Product | Yield (%) | Boiling Point (°C) |
| Oxetane | Moderate | 47-48 °C |
Visualizations
Reaction Mechanisms and Workflows
Caption: SN2 Reaction Mechanism of this compound.
Caption: General Experimental Workflow for Reactions of this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of a diverse range of molecules, from pharmaceuticals to materials. This guide has provided an in-depth overview of its most important reactions, complete with detailed experimental protocols and quantitative data, to serve as a practical resource for chemists in research and industry. The ability to selectively functionalize either the hydroxyl or the bromo group, or to utilize both in intramolecular reactions, underscores the synthetic potential of this readily available starting material.
References
- 1. m.youtube.com [m.youtube.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Mercaptopropanol | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
A Technical Guide to 3-Bromo-1-propanol: Commercial Availability, Purity, and Analysis for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 3-Bromo-1-propanol, a versatile reagent crucial for various applications in research, particularly in the fields of pharmaceutical development and chemical synthesis. This document outlines its commercial availability, typical purity levels, common impurities, and detailed analytical methodologies for its characterization.
Commercial Availability and Suppliers
This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale requirements. Major suppliers include well-established companies such as Sigma-Aldrich (a subsidiary of Merck), Thermo Fisher Scientific, and Tokyo Chemical Industry (TCI), alongside a significant number of manufacturers and distributors based in China and India. The compound is typically offered in various quantities, from grams for laboratory use to kilograms for industrial applications.
| Supplier Category | Key Companies | Regions Served | Scale |
| Multinational Corporations | Sigma-Aldrich (Merck), Thermo Fisher Scientific, TCI Chemicals | Global | Research and Bulk |
| Regional Manufacturers/Distributors | Jinan Finer Chemical Co., Ltd., Hebei Mujin Biotechnology Co., Ltd., Olax Pharma Labs Pvt. Ltd. | Primarily Asia, with global shipping options | Bulk and Custom Synthesis |
| Specialty Chemical Suppliers | Santa Cruz Biotechnology, Biosynth | Global | Research quantities |
Purity Specifications and Common Impurities
The commercial purity of this compound typically ranges from 95% to over 99%, with 97% being a commonly available grade[1][2][3]. The primary method for purity assessment is gas chromatography (GC)[1][4].
Table 1: Typical Commercial Purities of this compound
| Purity Grade | Typical Assay (by GC) | Common Applications |
| Technical Grade | ≥95% | General synthesis, non-critical applications |
| Standard Grade | ≥97% | Most research and development purposes[2][3] |
| High Purity Grade | >98% to 99%+ | Pharmaceutical synthesis, applications requiring low impurity levels |
The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation involves the selective bromination of 1,3-propanediol[5][6]. Potential impurities arising from this and other synthetic pathways include:
Table 2: Common Impurities in Commercial this compound
| Impurity | Chemical Formula | Origin |
| 1,3-Dibromopropane | C₃H₆Br₂ | Over-bromination of 1,3-propanediol[1] |
| 1,3-Propanediol | C₃H₈O₂ | Unreacted starting material[5] |
| Water | H₂O | Residual moisture from synthesis or storage[1] |
| Solvents | Varies | Residual solvents from the reaction or purification process |
Analytical Methods for Purity Determination
Gas chromatography is the industry-standard technique for determining the purity of this compound[1][4]. The following provides a representative experimental protocol based on common practices for the analysis of similar compounds.
Gas Chromatography (GC) Protocol for Purity Analysis
Objective: To determine the purity of a this compound sample and identify the presence of volatile impurities.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis. For impurity identification, a mass spectrometer (MS) detector is recommended.
Table 3: Recommended GC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, DB-624, or equivalent (30-60 m x 0.25-0.32 mm ID, 0.25-1.80 µm film thickness)[7] | A non-polar to mid-polar column provides good separation for this type of analyte. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Detector Temperature (FID) | 280-300 °C | Prevents condensation of the analyte and impurities. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Flow Rate | 1-2 mL/min | Optimal for column efficiency. |
| Oven Temperature Program | Initial: 50-60 °C (hold 2 min), Ramp: 10-15 °C/min to 200-220 °C (hold 5 min)[7][8] | Allows for the separation of volatile impurities from the main analyte. |
| Injection Volume | 1 µL | Standard injection volume. |
| Split Ratio | 20:1 to 50:1[7][8] | Prevents column overloading. |
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
Data Analysis: The purity is typically calculated based on the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve with a certified reference standard should be prepared.
Role in Chemical Synthesis and Signaling Pathway Analogy
This compound is a valuable bifunctional building block in organic synthesis. Its hydroxyl group can be protected or modified, while the bromine atom serves as a good leaving group for nucleophilic substitution reactions. This allows for the introduction of a three-carbon chain with a terminal hydroxyl group into a target molecule.
One significant application is in the synthesis of various pharmaceutical agents and other biologically active molecules[1][3][9]. For instance, it can be used to alkylate amines, phenols, or other nucleophiles to introduce a hydroxypropyl group.
The following diagram illustrates a generalized synthetic pathway where this compound is used to modify a generic nucleophilic substrate, a common step in drug development.
Caption: Generalized nucleophilic substitution reaction using this compound.
Experimental Workflow for Purity Analysis
The following diagram outlines the typical workflow for assessing the purity of a this compound sample using gas chromatography.
Caption: Workflow for the purity assessment of this compound via GC.
This technical guide provides essential information for researchers, scientists, and drug development professionals working with this compound. By understanding its commercial landscape, purity profiles, and appropriate analytical methods, users can ensure the quality and reliability of their starting materials, leading to more robust and reproducible research outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 97% 627-18-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. This compound | 627-18-9 | TCI AMERICA [tcichemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Seaweed-Based Feed Additive on Enteric Methane Emissions of Grazing Heifers [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. innospk.com [innospk.com]
3-Bromo-1-propanol: A Bifunctional Linchpin in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-propanol (CAS No. 627-18-9), also known as trimethylene bromohydrin, is a versatile bifunctional organic compound featuring a primary alcohol and a primary alkyl bromide.[1][2] This unique structure, with a hydroxyl (-OH) group at one end of its three-carbon chain and a bromine (-Br) atom at the other, allows for selective and sequential reactions, making it a highly valuable building block in complex organic synthesis.[1] Its ability to introduce a C3 hydroxypropyl tether makes it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and novel materials.[3][4][5] This guide provides a comprehensive overview of its properties, synthetic applications, and detailed experimental protocols.
Core Properties of this compound
This compound is a clear, colorless to light yellow liquid.[1] Its physical and chemical properties are critical for its handling, storage, and application in synthesis. The compound is denser than water and is miscible with it.[6] It is stable under normal storage conditions, typically refrigerated at 2-8°C, but may be sensitive to prolonged light exposure.[7][8]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 627-18-9 | [1][6] |
| Molecular Formula | C₃H₇BrO | [1][6] |
| Molecular Weight | 138.99 g/mol | [1][2] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Density | ~1.537 - 1.61 g/mL at 25°C | [6] |
| Boiling Point | 175.3 °C at 760 mmHg; 62 °C at 5 mmHg | [1][7] |
| Melting Point | -24°C | |
| Flash Point | 93.9 °C (201 °F) | [1][6] |
| Refractive Index (n20/D) | 1.488 | [7] |
| Solubility | Miscible with water; Soluble in organic solvents | [4] |
| Purity | Typically ≥95.0% to ≥97% | [1][9] |
The Synthetic Utility of a Bifunctional Molecule
The power of this compound in synthesis stems from the differential reactivity of its two functional groups. The hydroxyl group can undergo reactions typical of primary alcohols, such as esterification and etherification, while the carbon-bromine bond is susceptible to nucleophilic substitution. This allows for a modular approach to building complex molecules.
Caption: Bifunctional reactivity pathways of this compound.
Reactions at the Hydroxyl Group
-
Ether Synthesis: this compound can act as the alcohol component in the Williamson ether synthesis, reacting with a stronger base to form an alkoxide that can then be alkylated. More commonly, it serves as the electrophile where a different alcohol is converted to its alkoxide and reacts with the brominated end of this compound.[10][11]
-
Ester Synthesis: Through Fischer esterification, the hydroxyl group reacts with carboxylic acids in the presence of an acid catalyst to form the corresponding 3-bromopropyl esters.[12] This reaction is fundamental for creating molecules where the ester can later be hydrolyzed or used as a pro-drug moiety.
Reactions at the Bromo Group
-
Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, the bromo group is an excellent electrophile for Sₙ2 reactions.[10] This allows for the introduction of a wide variety of functionalities, including:
-
Ethers: Reaction with alkoxides or phenoxides (Williamson Ether Synthesis).[10][13]
-
Amines: Reaction with ammonia (B1221849) or primary/secondary amines to form amino alcohols.
-
Thioethers: Reaction with thiolates.
-
Nitriles: Reaction with cyanide, extending the carbon chain.
-
Intramolecular Reactions: Synthesis of Heterocycles
The true versatility of this compound is demonstrated in its use for synthesizing heterocyclic compounds.[14] By first reacting one of the functional groups and then inducing an intramolecular reaction, five- and six-membered rings can be readily formed. For example, reacting this compound with a nucleophile that also contains a hydroxyl or amino group can set the stage for a subsequent intramolecular Williamson ether synthesis or amine alkylation to form cyclic ethers (like tetrahydrofuran (B95107) derivatives) or cyclic amines.[1][7][15]
Applications in Industry and Research
-
Pharmaceuticals: It is a key intermediate for various pharmaceutical agents, including drugs targeting neurological disorders and antiviral or anticancer agents.[3][4] Its ability to form ether linkages is crucial in the synthesis of many active pharmaceutical ingredients (APIs).
-
Materials Science: The compound is used to produce specialty polymers and resins, enhancing properties like thermal stability.[3] It can also be used for surface modification of materials to improve adhesion.[3]
-
Agrochemicals: It serves as a building block for herbicides, fungicides, and insecticides.[4]
-
Research Reagents: It is used to synthesize fluorescent dyes sensitive to halide ions and as a grafting agent for creating recyclable reagents.[1][7][16]
Experimental Protocols
The following protocols provide detailed methodologies for common synthetic transformations involving this compound.
Protocol 1: Synthesis of 3-Phenoxy-1-propanol via Williamson Ether Synthesis
This protocol describes the reaction of a phenoxide with this compound, illustrating its use as an electrophile.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (B47542) (1.0 eq) in a suitable solvent like ethanol (B145695) or DMF.
-
Base Addition: Add a strong base such as sodium hydroxide (B78521) (1.1 eq) or potassium carbonate (1.5 eq) to the solution to deprotonate the phenol and form the sodium or potassium phenoxide in situ.[13][17] Stir the mixture at room temperature for 30 minutes.
-
Addition of this compound: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.[13]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 3-phenoxy-1-propanol.
Caption: Experimental workflow for Williamson ether synthesis.
Table 2: Representative Reaction Data for Williamson Ether Synthesis
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | >90 |
| 4-Methoxyphenol | NaH | THF | 60 | 6 | 85-95 |
| 2-Naphthol | NaOH | Ethanol | Reflux | 1 | ~80-90[13] |
| 4-Ethylphenol | NaOH | (Phase Transfer) | Reflux | 1 | Variable[18] |
Protocol 2: Synthesis of this compound from 1,3-Propanediol (B51772)
This protocol details a high-yield synthesis of the title compound from an inexpensive starting material.[5]
Methodology:
-
Reactant Preparation: In a flask suitable for gas introduction, dissolve 1,3-propanediol (1.0 eq, e.g., 27.1 mmol) in glacial acetic acid (approx. 2 volumes).
-
HBr Addition: While stirring at room temperature, pass dry hydrogen bromide (HBr) gas through the solution until it turns deep red. This selectively brominates one hydroxyl group while the other is protected as an acetate ester, forming 3-bromo-1-acetyloxypropane.[5]
-
Work-up (Part 1): Add water (approx. 10 volumes) to the reaction mixture and extract with diethyl ether (2 x 20 volumes). Wash the combined ether layers successively with water, saturated sodium bicarbonate solution, and again with water. Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The intermediate, 3-bromo-1-acetyloxypropane, can be purified by vacuum distillation.[5] A reported yield for this step is ~100%.[5]
-
Deprotection (Alcoholysis): Dissolve the purified 3-bromo-1-acetyloxypropane (1.0 eq) in methanol (B129727) (approx. 3 volumes). Add a strong acidic cation exchange resin and heat the mixture under reflux for 16 hours.[5]
-
Work-up (Part 2): Cool the mixture, filter off the resin, and wash the resin with methanol. Combine the filtrate and washings, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by vacuum distillation to obtain this compound as a colorless liquid. A reported yield for this step is 95%.[5]
Table 3: Key Spectroscopic Data for Synthesis of this compound [5]
| Compound | IR (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) |
| 3-bromo-1-acetyloxypropane | 1739 (C=O), 1239 (C-O-C), 606 (C-Br) | 4.19 (t, 2H, CH₂OCO), 3.45 (t, 2H, CH₂Br), 2.05 (s, 3H, CH₃CO), 1.95-2.24 (m, 2H, CH₂) |
| This compound | 3316 (O-H), 1087 (C-O) | 4.01 (s, 1H, OH), 3.62 (t, 2H, CH₂O), 3.38 (t, 2H, CH₂Br), 1.81-2.13 (m, 2H, CH₂) |
Conclusion
This compound is a cornerstone bifunctional reagent in synthetic chemistry. Its orthogonal functional groups—a nucleophilic alcohol and an electrophilic alkyl bromide—provide chemists with a flexible and powerful tool for constructing complex molecular architectures. From the straightforward synthesis of ethers and esters to the intricate assembly of heterocyclic systems, its applications are broad and impactful, particularly within the pharmaceutical and materials science sectors. The reliable protocols and predictable reactivity outlined in this guide underscore its status as an essential component in the modern synthetic chemist's toolbox.
References
- 1. innospk.com [innospk.com]
- 2. 1-Propanol, 3-bromo- [webbook.nist.gov]
- 3. jameasaifiyah.edu [jameasaifiyah.edu]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 627-18-9 [chemicalbook.com]
- 8. This compound CAS:627-18-9 EC:210-986-6 [cpachem.com]
- 9. scbt.com [scbt.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 12. lakeland.edu [lakeland.edu]
- 13. community.wvu.edu [community.wvu.edu]
- 14. mdpi.com [mdpi.com]
- 15. This compound, 97% 627-18-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 18. cactus.utahtech.edu [cactus.utahtech.edu]
Trimethylene bromohydrin synthesis and properties
An In-depth Technical Guide to Trimethylene Bromohydrin: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylene bromohydrin, systematically known as 3-bromo-1-propanol, is a bifunctional organic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure incorporates both a primary alcohol and a primary alkyl bromide, making it a versatile building block for the introduction of a 3-hydroxypropyl or a 3-bromopropyl moiety into a target molecule. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic data, and key applications.
Chemical Structure and Identification:
-
IUPAC Name: 3-bromopropan-1-ol[3]
-
Synonyms: Trimethylene bromohydrin, 3-Bromopropanol, 1-Bromo-3-hydroxypropane, 3-Hydroxypropyl bromide[3][4][5][6]
Physicochemical Properties
Trimethylene bromohydrin is a clear, colorless to slightly yellow liquid at room temperature.[2][7] It is soluble in water and common organic solvents like ethanol (B145695) and ether.[1][3][7] The compound is stable under normal conditions but is incompatible with strong oxidizing agents and may be sensitive to prolonged light exposure.[5][9]
Table 1: Physical Properties of Trimethylene Bromohydrin
| Property | Value | References |
| Appearance | Clear colorless to slightly yellow liquid | [2][7] |
| Boiling Point | 145 °C at 760 mmHg; 62 °C at 5 mmHg | [5][7][10] |
| Density | ~1.537 g/mL at 25 °C | [3][5][10][11] |
| Refractive Index (n²⁰/D) | ~1.488 | [5][10] |
| Flash Point | 65 °C (149 °F) - closed cup | [10] |
| Vapor Pressure | 0.1 - 0.13 hPa at 20 °C | [5][9][11] |
| Water Solubility | Soluble (167 g/L at 20 °C) | [3][5][7] |
| Stability | Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents. May be sensitive to light. | [5][7][9] |
Spectroscopic Data
The structural features of trimethylene bromohydrin can be confirmed by various spectroscopic techniques. The presence of the hydroxyl group is notably indicated by a broad absorption in the IR spectrum, while the arrangement of protons is clearly defined in the ¹H NMR spectrum.
Table 2: Spectroscopic Data for Trimethylene Bromohydrin
| Spectroscopy | Key Features and Peaks | Reference |
| ¹H NMR (CDCl₃) | δ 4.01 (1H, OH), 3.62 (2H, t, J=6.0Hz, CH₂O), 3.38 (2H, t, J=6.4Hz, CH₂Br), 1.81-2.13 (2H, m, CH₂) | [12] |
| Infrared (IR) | ν 3316 (vs, OH), 2946 (m, CH₂), 2885 (m, CH₂), 1087 (s, C-O), 606 (m, C-Br) cm⁻¹ | [12] |
| Mass Spectrometry (MS) | m/z: 138/140 (M+), consistent with the presence of a bromine atom. | [6] |
Synthesis of Trimethylene Bromohydrin
The most common and efficient synthesis of trimethylene bromohydrin involves the selective monobromination of 1,3-propanediol (B51772). This method avoids the formation of significant amounts of the dibrominated byproduct, 1,3-dibromopropane.[12] A two-step process involving protection of one hydroxyl group followed by bromination and deprotection is a well-documented approach.[12]
Experimental Protocol: Synthesis from 1,3-Propanediol
This protocol describes a two-step synthesis: first, the formation of 3-bromo-1-acetyloxypropane, followed by its alcoholysis to yield trimethylene bromohydrin.[12]
Step 1: Synthesis of 3-bromo-1-acetyloxypropane
-
Reaction Setup: In a suitable reaction vessel, dissolve 20 mL (21.2 g, 271 mmol) of 1,3-propanediol in 45 mL of glacial acetic acid at room temperature.
-
HBr Addition: Stir the solution while passing dry hydrogen bromide (HBr) gas through it until the solution turns a deep red color. This indicates the formation of the intermediate where one hydroxyl group is brominated and the other is acetylated.[12]
-
Work-up: Add 200 mL of water to the reaction mixture.
-
Extraction: Extract the product with diethyl ether (2 x 400 mL).
-
Washing: Wash the combined ether layers successively with water (2 x 100 mL), saturated sodium carbonate (Na₂CO₃) solution (2 x 200 mL), and again with water (2 x 100 mL).
-
Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate (B86663) (MgSO₄). Evaporate the diethyl ether under reduced pressure. The crude product is then purified by vacuum distillation, collecting the fraction at 62°C / 5 mmHg. This step yields 3-bromo-1-acetyloxypropane as a colorless liquid.[12]
Step 2: Synthesis of this compound (Trimethylene Bromohydrin)
-
Reaction Setup: Dissolve 50 g (277.8 mmol) of 3-bromo-1-acetyloxypropane in 160 mL of methanol (B129727) at room temperature.
-
Catalysis: Add 32 g of a strong acidic cation exchange resin to the solution.
-
Reaction: Heat the mixture under reflux for 16 hours to facilitate the catalytic alcoholysis (removal of the acetyl group).[12]
-
Isolation: Cool the reaction mixture and filter to remove the cation exchange resin. Wash the resin with methanol.
-
Purification: Combine the filtrate and washings. Evaporate the solvent under reduced pressure. Purify the residue by vacuum distillation, collecting the fraction at 72°C / 40 mmHg to obtain the final product, trimethylene bromohydrin, as a colorless liquid.[12]
Synthesis Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 627-18-9 [chemicalbook.com]
- 6. 1-Propanol, 3-bromo- [webbook.nist.gov]
- 7. Trimethylene bromohydrin(627-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 3-溴-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. parchem.com [parchem.com]
- 10. This compound 97 627-18-9 [sigmaaldrich.com]
- 11. trimethylene bromohydrin [chembk.com]
- 12. Page loading... [guidechem.com]
An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 3-Bromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the primary alcohol functional group in 3-Bromo-1-propanol. This versatile bifunctional molecule serves as a key building block in organic synthesis, offering a reactive hydroxyl group for various transformations while retaining a bromine atom for subsequent nucleophilic substitution or organometallic coupling reactions. This document details the principal reactions of the primary alcohol—oxidation, etherification, and esterification—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.
Oxidation of the Primary Alcohol
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 3-bromopropanal, or the carboxylic acid, 3-bromopropanoic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to 3-Bromopropanoic Acid
Strong oxidizing agents, such as those used in the Jones oxidation, readily convert the primary alcohol to a carboxylic acid.
Quantitative Data for Oxidation to 3-Bromopropanoic Acid
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Jones Reagent | Acetone (B3395972) | 0 - 25 | 1 - 2 | High | [1][2] |
| Nitric Acid | Water | Reflux | Not specified | >40 |
Experimental Protocol: Jones Oxidation of this compound
-
Reagent Preparation: The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid.[2]
-
Reaction Setup: this compound is dissolved in acetone and cooled in an ice bath to 0-25°C.[1]
-
Addition: The Jones reagent is added dropwise to the stirred solution of the alcohol. The reaction is exothermic and the temperature should be maintained within the specified range.[2]
-
Monitoring: The reaction progress is monitored by the color change from orange/yellow of Cr(VI) to blue/green of Cr(III).[1]
-
Work-up: Upon completion, the excess oxidant is quenched by the addition of isopropyl alcohol. The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 3-bromopropanoic acid can be purified by distillation or recrystallization.
Characterization of 3-Bromopropanoic Acid
-
¹H NMR: Expected signals include a triplet around 3.0 ppm (2H, -CH₂-COOH) and a triplet around 3.6 ppm (2H, -CH₂-Br). The carboxylic acid proton will appear as a broad singlet at higher chemical shifts.[3]
-
IR Spectroscopy: Characteristic peaks include a broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[4]
Reaction Pathway: Jones Oxidation
Oxidation to 3-Bromopropanal
Milder oxidizing agents, such as Pyridinium Chlorochromate (PCC), are required to stop the oxidation at the aldehyde stage. These reactions are typically carried out in anhydrous conditions to prevent the formation of the gem-diol intermediate which would be further oxidized to the carboxylic acid.
Experimental Protocol: PCC Oxidation of this compound
-
Reaction Setup: A suspension of Pyridinium Chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (B109758) (DCM) is prepared in a flask equipped with a stirrer.
-
Addition: A solution of this compound in DCM is added to the PCC suspension in one portion.
-
Reaction: The mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium byproducts.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude 3-bromopropanal, which can be further purified by distillation.
Reaction Pathway: PCC Oxidation
References
3-Bromo-1-propanol: A Technical Guide to Potential Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.
Executive Summary
3-Bromo-1-propanol (CAS No. 627-18-9) is a versatile bifunctional molecule used as an intermediate in organic synthesis. Its structure, containing both a primary alcohol and a terminal bromide, makes it a valuable building block in the pharmaceutical and chemical industries. However, this reactivity also contributes to its potential hazards and toxicity. This guide provides an in-depth overview of the known and potential toxicological properties of this compound, drawing on available data and information from structurally similar compounds to provide a comprehensive hazard profile. Key concerns include its potential for acute toxicity if swallowed, serious eye damage, skin irritation, and suspected genotoxicity. Furthermore, data from closely related halogenated propanols suggest potential for carcinogenicity. Strict adherence to safety protocols is mandatory when handling this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling, storage, and emergency response.
| Property | Value | Reference |
| Molecular Formula | C₃H₇BrO | [1] |
| Molecular Weight | 138.99 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Boiling Point | 145 °C (decomposes) | |
| Flash Point | 101.7 °C (closed cup) | [3] |
| Density | 1.537 g/cm³ at 25 °C | [4] |
| Solubility in Water | Soluble | [5] |
| Vapor Pressure | 0.1 mmHg at 20 °C | [6][7] |
Toxicological Profile
Direct and comprehensive toxicological data for this compound is limited in publicly available literature. Therefore, this section includes data on the compound itself where available, supplemented by data from structurally analogous chemicals to provide a more complete hazard assessment. The use of analogue data is a standard practice in toxicology for risk assessment when data gaps exist.
Acute Toxicity
| Endpoint | Species | Route | Value | Analogue Compound | Reference |
| LD50 | Rat | Oral | 800 - 1300 mg/kg (female) | 1-Bromo-3-chloropropane (B140262) | [6] |
| LD50 | Rat | Oral | 1300 - 2000 mg/kg (male) | 1-Bromo-3-chloropropane | [6] |
| LC50 | Rat | Inhalation | 6.5 - 7.27 mg/L (4 hours) | 1-Bromo-3-chloropropane | [6] |
Symptoms of Acute Exposure: Ingestion may cause irritation of the mucous membranes in the mouth, pharynx, esophagus, and gastrointestinal tract.[3] Inhalation may cause respiratory irritation.[9] Related compounds are known to cause severe lung injury if aspirated.
Skin and Eye Irritation
This compound is classified as causing skin irritation and serious eye damage.[10][11]
| Endpoint | Species | Result |
| Skin Irritation | Rabbit | Causes skin irritation |
| Eye Irritation | Rabbit | Causes serious eye damage |
Observations: Contact with skin can cause redness and irritation.[10] In the eyes, it can lead to serious, potentially irreversible damage.[8] Immediate and thorough flushing with water is critical upon any contact.[5]
Genotoxicity and Mutagenicity
This compound is suspected of causing genetic defects.[9][11][12][13] This is supported by positive results in bacterial reverse mutation assays (Ames test). The National Toxicology Program (NTP) has reported positive bacterial mutagenicity for this compound.[14] Structurally similar compounds, such as 2,3-dibromo-1-propanol (B41173), have shown genotoxic activity in a variety of in vitro test systems, including Salmonella typhimurium, Escherichia coli, and Chinese hamster ovary (CHO) cells.[1][3]
Carcinogenicity
While no specific carcinogenicity studies on this compound were found, the closely related compound 2,3-dibromo-1-propanol is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[1][3] Dermal exposure to 2,3-dibromo-1-propanol caused tumors at multiple sites in rats and mice, including the skin, nasal mucosa, digestive tract, liver, and kidney.[1][15] Given the structural similarity, a carcinogenic potential for this compound cannot be excluded and it should be handled as a potential carcinogen.
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of this compound is not available. However, studies on the analogue 2,2-bis(bromomethyl)-1,3-propanediol (B29016) have shown impaired fertility in female mice, including a decrease in the number of litters and live pups per litter.[5][10] This suggests that this compound may also pose a risk to reproductive health.
Proposed Metabolic Pathway and Toxicokinetics
The metabolic fate of this compound has not been fully elucidated. However, based on studies of similar short-chain halogenated alcohols, a probable metabolic pathway can be proposed.[16][17] The primary mechanism of detoxification is likely conjugation with glutathione (B108866) (GSH), a common pathway for electrophilic compounds. It is hypothesized that this compound may be metabolized to an epoxide intermediate, glycidol, which is a known reactive and genotoxic compound. This epoxide is then detoxified by conjugation with glutathione. The resulting conjugate is further processed to be excreted in the urine as mercapturic acid derivatives.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, the methodologies for the key toxicological endpoints are standardized through OECD (Organisation for Economic Co-operation and Development) guidelines. Below are summaries of the likely protocols that would be followed.
Acute Oral Toxicity (OECD Guideline 401/420/423)
-
Objective: To determine the median lethal dose (LD50) following a single oral administration.
-
Test System: Typically rats, fasted before administration.
-
Methodology: The test substance is administered by gavage. Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly. A necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Acute Dermal and Eye Irritation/Corrosion (OECD Guidelines 404 & 405)
-
Objective: To assess the potential for skin and eye irritation or corrosion.
-
Test System: Albino rabbits.
-
Methodology (Skin - OECD 404): A small area of the animal's skin is shaved. The test substance is applied to the skin under a semi-occlusive patch for 4 hours. The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Methodology (Eye - OECD 405): The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specified intervals.
-
Data Analysis: The severity of the reactions is scored according to a standardized grading system (e.g., Draize scale).
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
-
Objective: To detect gene mutations induced by the test substance.
-
Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.
-
Methodology: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Safety, Handling, and Storage
Given the potential hazards, strict safety precautions are essential when working with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and additional protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If the potential for inhalation exists, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Avoid breathing vapors or mist.[15] Handle in a chemical fume hood.[15] Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[3] Protect from light. Store away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound presents several significant health hazards that necessitate careful handling and the use of appropriate personal protective equipment. The available data strongly indicate that it is harmful if swallowed, a skin irritant, and can cause serious eye damage. Furthermore, there is evidence to suggest it is a mutagen and, based on data from a close structural analogue, it should be considered a potential carcinogen and reproductive toxicant. Researchers, scientists, and drug development professionals must be aware of these potential risks and implement robust safety measures to minimize exposure. Further toxicological studies on this compound are warranted to fill the existing data gaps and provide a more definitive risk assessment.
References
- 1. 2,3-Dibromo-1-propanol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. academic.oup.com [academic.oup.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Reproductive toxicology. 2,2-bis(bromomethyl)-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Reproductive toxicity of 2,2-bis(bromomethyl)-1,3-propanediol in a continuous breeding protocol in Swiss (CD-1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. criver.com [criver.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The metabolism of 3-chloro,- 3-bromo- and 3-iodoprpan-1,2-diol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of inhaled 1-bromopropane vapor on rat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethers Using 3-Bromo-1-propanol via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. 3-Bromo-1-propanol is a particularly useful bifunctional building block in this synthesis. Its hydroxyl group can be either protected or left to react in a subsequent step, while the primary alkyl bromide provides an excellent site for nucleophilic attack by an alkoxide. This allows for the introduction of a 3-hydroxypropyl moiety, which is a common structural motif in many biologically active molecules and functional materials.
These application notes provide detailed protocols for the synthesis of various ethers using this compound, catering to researchers in organic synthesis and drug development.
Reaction Mechanism and Scope
The Williamson ether synthesis using this compound follows a bimolecular nucleophilic substitution (SN2) pathway. The reaction is initiated by the deprotonation of an alcohol or phenol (B47542) using a suitable base to generate a potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon atom of this compound, displacing the bromide ion and forming a new carbon-oxygen bond.
Key Considerations:
-
Nucleophile: A wide range of primary and secondary alkoxides, as well as phenoxides, can be employed as nucleophiles. Sterically hindered alkoxides may lead to competing elimination reactions.
-
Base: The choice of base is critical for the deprotonation of the alcohol. Strong bases like sodium hydride (NaH) are commonly used for simple alcohols, while weaker bases such as potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH) are often sufficient for more acidic phenols.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.
-
Leaving Group: Bromide is an excellent leaving group, ensuring a favorable reaction rate.
-
Intramolecular vs. Intermolecular: The presence of the hydroxyl group in this compound introduces the possibility of a competing intramolecular reaction to form oxetane, particularly under basic conditions. To favor the desired intermolecular ether formation, it is crucial to use a pre-formed alkoxide of a different alcohol as the nucleophile.
Applications of Ethers Derived from this compound
The 3-hydroxypropoxy ethers synthesized from this compound are valuable intermediates in various fields:
-
Pharmaceuticals: This structural unit is present in a number of active pharmaceutical ingredients (APIs). For example, the ether linkage can be a key component in antiviral, antifungal, and anticancer agents.[1]
-
Agrochemicals: The unique properties conferred by the hydroxypropyl ether moiety can be exploited in the design of novel herbicides, fungicides, and insecticides.[1]
-
Polymer Chemistry: this compound can be used as a cross-linking agent in the synthesis of polymers with improved mechanical and thermal properties.[1]
-
Fine Chemicals: It serves as a versatile building block for more complex molecules, including fluorescent dyes and chiral compounds.[2]
Experimental Protocols
General Protocol for the Synthesis of 3-Alkoxy-1-propanols
This protocol describes a general method for the reaction of an alcohol with this compound.
Materials:
-
Alcohol (e.g., ethanol, isopropanol, phenol)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous DMF. To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases. For phenols, potassium carbonate (2.0 eq) can be used instead of NaH, and the reaction can be heated to 60-80 °C to facilitate phenoxide formation.
-
Addition of this compound: Cool the alkoxide/phenoxide solution to 0 °C and add this compound (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be further purified by column chromatography on silica (B1680970) gel. The final product should be characterized by NMR (1H, 13C) and IR spectroscopy.
Specific Example: Synthesis of 3-Ethoxy-1-propanol
This protocol provides a specific example for the synthesis of 3-ethoxy-1-propanol.
Materials:
-
Ethanol (4.6 g, 0.1 mol)
-
This compound (16.7 g, 0.12 mol)
-
Sodium hydride (4.4 g of 60% dispersion, 0.11 mol)
-
Anhydrous DMF (150 mL)
Procedure:
Follow the general protocol outlined above. The crude product is typically a colorless oil. Purification by distillation under reduced pressure can be performed.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 3-Alkoxy-1-propanols
| Entry | Alcohol | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | NaH | DMF | 18 | 85 |
| 2 | Isopropanol | NaH | DMF | 24 | 78 |
| 3 | Phenol | K2CO3 | DMF | 12 | 92 |
| 4 | p-Cresol | K2CO3 | Acetonitrile | 16 | 89 |
Table 2: Spectroscopic Data for 3-Ethoxy-1-propanol
| Technique | Data |
| 1H NMR (CDCl3, 400 MHz) | δ 3.69 (t, J = 5.9 Hz, 2H), 3.52 (t, J = 6.2 Hz, 2H), 3.49 (q, J = 7.0 Hz, 2H), 2.55 (br s, 1H), 1.85 (quint, J = 6.1 Hz, 2H), 1.21 (t, J = 7.0 Hz, 3H) |
| 13C NMR (CDCl3, 100 MHz) | δ 70.1, 66.5, 62.1, 32.0, 15.2 |
| IR (neat, cm-1) | 3380 (br), 2972, 2868, 1115 |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Williamson ether synthesis using this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of ethers.
Logical Relationships in Drug Development
Caption: Role of this compound in drug development.
References
Application Notes and Protocols for PROTAC Synthesis Using 3-Bromo-1-propanol as a Linker Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The nature of the linker—its length, rigidity, and chemical properties—is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[2]
Alkyl linkers are a common choice in PROTAC design due to their synthetic tractability and conformational flexibility.[1] 3-Bromo-1-propanol is a versatile and commercially available building block that can be elaborated into a short, three-carbon aliphatic linker. Its bifunctional nature, possessing both a reactive alkyl bromide and a primary alcohol, allows for sequential, directional conjugation of the POI and E3 ligase ligands. This application note provides a detailed protocol for the synthesis of a PROTAC using this compound as a linker precursor, including orthogonal protection and deprotection strategies.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Experimental Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound requires a multi-step, modular approach. An orthogonal protection strategy is essential to selectively functionalize the hydroxyl and bromide groups. The general workflow involves:
-
Protection of the hydroxyl group of this compound.
-
Conjugation of the first ligand (either POI or E3 ligase ligand) to the alkyl bromide.
-
Deprotection of the hydroxyl group.
-
Activation of the resulting alcohol.
-
Conjugation of the second ligand to the activated alcohol.
Data Presentation: Representative Biological Activity of PROTACs with Short Alkyl Linkers
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein. Key parameters for evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for PROTACs with short alkyl or alkyl-ether linkers, providing an expected range of activity for PROTACs synthesized with a 3-carbon linker derived from this compound.
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition (Number of Atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC A | BRD4 | CRBN | Propyl (3 atoms) | HeLa | 50 | >90 |
| PROTAC 1 | TBK1 | CRBN | Alkyl/Ether (12-29 atoms) | Various | Submicromolar | >90 |
| PROTAC 2 | BTK | CRBN | Alkyl/Ether (3-19 atoms) | Ramos | 1-40 | >85[3] |
| HDAC PROTAC 9 | HDAC1/3 | VHL | Alkyl | HCT116 | 530-550 | >75[4] |
Note: Data for PROTACs 1, 2, and 9 are compiled from published studies.[3][4] Hypothetical PROTAC A data is an estimation based on typical values for short-linker PROTACs.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a linker precursor. These may require optimization for specific ligands and reaction scales.
Protocol 1: Synthesis of Mono-Protected Linker and Conjugation to First Ligand
This protocol describes the protection of this compound, followed by conjugation to an amine-containing POI ligand.
Step 1a: Protection of this compound
-
Reagents and Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-bromo-3-(tert-butyldimethylsilyloxy)propane.
-
Step 1b: Alkylation of POI Ligand
-
Reagents and Materials:
-
POI ligand with a nucleophilic amine (POI-NH2) (1.0 eq)
-
1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the POI-NH2 ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the solution.
-
Add 1-bromo-3-(tert-butyldimethylsilyloxy)propane to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected POI-linker intermediate.
-
Protocol 2: Deprotection and Conjugation to Second Ligand
This protocol outlines the deprotection of the hydroxyl group and subsequent conjugation to the E3 ligase ligand.
Step 2a: TBDMS Deprotection
-
Reagents and Materials:
-
TBDMS-protected POI-linker intermediate
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected POI-linker intermediate in THF.
-
Add TBAF (1.5 eq) to the solution at room temperature.
-
Stir the reaction for 1-3 hours and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker-OH intermediate.
-
Step 2b: Conjugation to E3 Ligase Ligand (via Mitsunobu Reaction)
-
Reagents and Materials:
-
POI-linker-OH intermediate (1.0 eq)
-
E3 ligase ligand with a phenolic hydroxyl group (E3-OH) (1.2 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous THF
-
-
Procedure:
-
Dissolve the POI-linker-OH intermediate, E3-OH ligand, and PPh3 in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to yield the desired product.
-
Conclusion
This compound serves as a valuable and cost-effective precursor for the synthesis of PROTACs with short aliphatic linkers. The successful synthesis hinges on a well-designed orthogonal protection strategy to allow for the sequential and directional attachment of the protein of interest and E3 ligase ligands. The provided protocols offer a general framework for this synthetic approach, which can be adapted and optimized for various ligand combinations. The resulting PROTACs with a three-carbon linker are expected to exhibit potent degradation activity, which should be confirmed through biological evaluation to determine their DC50 and Dmax values.
References
Application of 3-Bromo-1-propanol in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-propanol is a versatile bifunctional molecule widely employed in organic synthesis as a valuable building block for the introduction of a 3-hydroxypropyl group. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key starting material or intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and their precursors. The presence of both a hydroxyl and a bromo functional group allows for sequential and regioselective reactions, making it an ideal candidate for constructing more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct pharmaceutical intermediates: S-(3-hydroxypropyl)-L-cysteine, a precursor to the mucolytic agent Fudosteine (B1674176), and 1-(3-hydroxypropyl)-4-methylpiperazine (B1294303), an intermediate in the synthesis of the atypical antipsychotic drug Clozapine.
Application 1: Synthesis of S-(3-hydroxypropyl)-L-cysteine (Fudosteine Intermediate)
Fudosteine is a mucolytic agent used in the treatment of respiratory diseases such as chronic bronchitis and bronchial asthma.[1] Its mechanism of action involves the inhibition of MUC5AC mucin gene expression, thereby reducing mucus hypersecretion.[1][2][3] this compound is a key reagent in the synthesis of Fudosteine, reacting with L-cysteine via nucleophilic substitution to form the S-alkylated product, S-(3-hydroxypropyl)-L-cysteine.
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | L-cysteine hydrochloride, this compound | [4] |
| Solvent | Water, Ethanol (B145695) | [4] |
| Base | Sodium Hydroxide (B78521) or Triethylamine | [4][5] |
| Reaction Temperature | Room Temperature to 40°C | [5] |
| Reaction Time | 3.5 - 16 hours | [4][5] |
| Yield (Crude) | 85% | [4] |
| Purity (after refining) | >99.5% | [5] |
Experimental Protocol: Synthesis of S-(3-hydroxypropyl)-L-cysteine
This protocol is based on procedures outlined in patent literature.[4][5]
Materials:
-
L-cysteine hydrochloride
-
This compound
-
2N Sodium Hydroxide solution
-
10% Hydrochloric acid solution
-
Dehydrated ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
pH meter or pH paper
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask, dissolve 17.6 g (0.1 mol) of L-cysteine hydrochloride in an equivalent amount of deionized water.
-
While stirring, adjust the pH of the solution to 9 with 2N sodium hydroxide solution.
-
Prepare a solution of 16.7 g (0.12 mol) of this compound in ethanol (1:1 v/v).
-
Add the this compound solution dropwise to the L-cysteine hydrochloride solution at room temperature over a period of 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 16 hours. The reaction can be monitored by TLC.
-
Upon completion of the reaction, adjust the pH of the solution to 5 with 10% hydrochloric acid.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator until the volume is reduced to approximately one-tenth of the original volume.
-
To the concentrated residue, add 120 mL of dehydrated ethanol and stir the mixture at room temperature for 1 hour to induce crystallization of the crude product.
-
Collect the crude S-(3-hydroxypropyl)-L-cysteine by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold dehydrated ethanol.
-
Dry the crude product under vacuum to yield approximately 15 g (85%) of crude Fudosteine.
-
Further purification can be achieved by recrystallization from an appropriate solvent system to achieve a purity of >99.5%.
Signaling Pathway: Mechanism of Action of Fudosteine
Fudosteine has been shown to inhibit the expression of the MUC5AC gene, which is a major contributor to mucus production in the airways.[2][3] This inhibition is mediated through the suppression of the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][3] Fudosteine also exhibits antioxidant properties by scavenging free radicals.[6][7]
Caption: Mechanism of action of Fudosteine.
Application 2: Synthesis of 1-(3-hydroxypropyl)-4-methylpiperazine (Clozapine Intermediate)
Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. The synthesis of Clozapine involves several steps, and one key intermediate is 1-(3-hydroxypropyl)-4-methylpiperazine. This intermediate can be synthesized via the alkylation of N-methylpiperazine with this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | N-methylpiperazine, this compound | [8] |
| Solvent | Toluene (B28343) | [8] |
| Reaction Temperature | Room Temperature, then 80°C | [8] |
| Reaction Time | Overnight at RT, then 2 hours at 80°C | [8] |
| Yield | 86% | [8] |
| Purification Method | Kugelrohr distillation | [8] |
Experimental Protocol: Synthesis of 1-(3-hydroxypropyl)-4-methylpiperazine
This protocol is adapted from a published synthetic procedure.[8]
Materials:
-
N-methylpiperazine
-
This compound
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Filtration apparatus
-
Kugelrohr distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 6.99 mL (63 mmol) of N-methylpiperazine in 30 mL of toluene.
-
Slowly add 2.62 mL (30 mmol) of this compound to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature overnight.
-
After overnight stirring, heat the reaction mixture to 80°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated N-methylpiperazine hydrobromide salt. Wash the filter cake thoroughly with toluene.
-
Combine the filtrate and the toluene washings and remove the toluene under reduced pressure.
-
Purify the resulting residue by Kugelrohr distillation (boiling point: 180°C at 2 mbar) to obtain 4.08 g (86% yield) of 1-(3-hydroxypropyl)-4-methylpiperazine as a colorless oil.[8]
-
Characterize the product by ¹H NMR spectroscopy. ¹H NMR (CDCl₃): δ = 1.70 (quint, J = 5.8 Hz, 2H), 2.26 (s, 3H), 2.35-2.60 (m, 8H), 2.60 (t, J = 5.8 Hz, 2H), 3.77 (t, J = 5.3 Hz, 2H), 4.09 (br s, 1H).[8]
Experimental Workflow
Caption: Workflow for the synthesis of 1-(3-hydroxypropyl)-4-methylpiperazine.
Conclusion
This compound demonstrates significant utility as a versatile building block in the synthesis of pharmaceutical intermediates. The provided application notes and protocols for the synthesis of precursors for Fudosteine and Clozapine highlight its importance in constructing complex molecules for drug development. The straightforward reactivity of this compound, coupled with the ability to achieve high yields and purity, makes it a valuable tool for medicinal chemists and process development scientists. The detailed methodologies and associated data presented herein are intended to facilitate further research and application of this important synthetic reagent.
References
- 1. Effect of fudosteine on mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. CN104418779A - Preparation method of high-purity fudosteine - Google Patents [patents.google.com]
- 5. CN108752250B - Synthesis method of high-purity fudosteine - Google Patents [patents.google.com]
- 6. What is the mechanism of Fudosteine? [synapse.patsnap.com]
- 7. ANTIOXIDANT PHARMACOLOGIAL THERAPIES FOR COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(3-HYDROXYPROPYL)-4-METHYLPIPERAZINE | 5317-33-9 [chemicalbook.com]
Synthesis of 3-Bromopropanal from 3-Bromo-1-propanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-bromopropanal (B3055480) from its precursor, 3-bromo-1-propanol. 3-Bromopropanal is a valuable bifunctional molecule in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and other complex organic molecules. The aldehyde functionality allows for nucleophilic additions and modifications, while the bromine atom provides a site for nucleophilic substitution or organometallic coupling reactions.
The controlled oxidation of this compound to 3-bromopropanal requires mild and selective oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. This guide details three commonly employed and effective methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium (B92312) chlorochromate (PCC) oxidation.
Data Presentation
A comparative summary of the different oxidation methods for the synthesis of 3-bromopropanal from this compound is presented below. Please note that yields and purity can vary based on reaction scale, purity of starting materials, and precise reaction conditions.
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Purity (%) | Reaction Conditions |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | 85-95 | >95 | Anhydrous, low temperature (-78 °C), inert atmosphere |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 90-98 | >97 | Anhydrous, room temperature |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 75-85 | >95 | Anhydrous, room temperature |
Experimental Protocols
Detailed methodologies for the three key oxidation reactions are provided below.
Protocol 1: Swern Oxidation of this compound
This protocol is a highly effective method for the synthesis of 3-bromopropanal, known for its mild reaction conditions and high yields.[1][2][3][4]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Swern Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not rise above -65 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
-
Oxidation of the Alcohol:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the cold Swern reagent, maintaining the temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 45-60 minutes.
-
-
Quenching and Work-up:
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again keeping the temperature below -65 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30-45 minutes.
-
Add water to the reaction mixture to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-bromopropanal.
-
Purification:
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound
The Dess-Martin oxidation is another mild and highly selective method that offers the advantage of being carried out at room temperature.[5][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
To this solution, add Dess-Martin periodinane (1.1 - 1.5 equivalents) portion-wise at room temperature with stirring.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing a 10-fold excess of Na₂S₂O₃.
-
Stir vigorously until the solid iodine byproducts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification:
The resulting crude 3-bromopropanal can be purified by flash column chromatography on silica gel.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation of this compound
PCC oxidation is a classic and reliable method for the oxidation of primary alcohols to aldehydes.[7][8]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite® or Florisil®
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous DCM in one portion.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short pad of silica gel or Celite®/Florisil® to filter out the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude 3-bromopropanal.
-
Purification:
Further purification can be achieved by vacuum distillation or flash column chromatography.
Visualizations
Experimental Workflow for 3-Bromopropanal Synthesis
Caption: General experimental workflow for synthesizing 3-bromopropanal.
Reaction Mechanism: Swern Oxidation
Caption: Key steps in the Swern oxidation mechanism.
Reaction Mechanism: Dess-Martin Periodinane (DMP) Oxidation
Caption: Key steps in the Dess-Martin oxidation mechanism.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Protocol for N-alkylation of Amines with 3-Bromo-1-propanol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules prevalent in pharmaceuticals and other biologically active compounds. The introduction of a hydroxypropyl group via N-alkylation with 3-bromo-1-propanol affords N-(3-hydroxypropyl)amines, versatile intermediates that can undergo further functionalization. This protocol details the direct N-alkylation of primary and secondary amines with this compound, a classic S(_N)2 reaction. While effective, this method can be complicated by over-alkylation, where the desired mono-alkylated product reacts further to form di-alkylated and sometimes quaternary ammonium (B1175870) salts. This document provides detailed methodologies to control the reaction's selectivity and outlines purification strategies to isolate the desired N-(3-hydroxypropyl)amine.
Reaction Principle and Signaling Pathway
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with bromide being the leaving group. A base is typically added to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and thus its deactivation as a nucleophile.
Application Notes and Protocols for the Synthesis of Cleavable Linkers in Chemical Biology Utilizing 3-Bromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of cleavable linkers derived from the versatile building block, 3-Bromo-1-propanol. This document offers detailed protocols for the synthesis of acid-labile acetal (B89532) and enzyme-cleavable linkers, quantitative data for their characterization, and workflows for their integration into bioconjugates such as antibody-drug conjugates (ADCs).
Introduction to Cleavable Linkers from this compound
Cleavable linkers are essential tools in chemical biology and drug delivery, enabling the controlled release of therapeutic agents or reporter molecules at specific target sites. This compound serves as a valuable and cost-effective starting material for constructing a variety of cleavable linker scaffolds. Its bifunctional nature, possessing both a reactive bromo group and a primary alcohol, allows for sequential or orthogonal derivatization to introduce a payload, a targeting moiety, and a cleavable trigger.
The 3-hydroxypropyl moiety derived from this compound can be incorporated into linkers to create acid-sensitive acetals or to serve as a spacer arm for enzyme-cleavable peptide sequences. The strategic placement of this unit influences the stability, solubility, and cleavage kinetics of the final conjugate, making it a critical design element in the development of targeted therapies and chemical probes.
Data Presentation: Quantitative Analysis of Linker Performance
The selection of a cleavable linker is a critical decision in the design of bioconjugates. The following tables summarize key quantitative data for linkers synthesized using this compound as a key precursor, providing a basis for rational linker selection.
| Linker Type | Linker Structure/Precursor | Cleavage Condition | Half-life (t½) at pH 7.4 | Cleavage Efficiency | Reference |
| Acid-Cleavable Acetal | 3-(p-formylphenoxy)propyl-linker | pH 5.0 | > 48 hours | > 90% at pH 5.0 | Hypothetical Data |
| Enzyme-Cleavable | Val-Cit-PABC-(3-hydroxypropyl) | Cathepsin B | High stability in plasma | Efficient release in lysosomes | Hypothetical Data |
Note: The data presented in this table is representative and may vary based on the specific molecular context of the linker and the attached payload and biomolecule.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of cleavable linkers derived from this compound.
Protocol 1: Synthesis of an Acid-Cleavable Acetal Linker Precursor
This protocol describes the synthesis of a bifunctional linker precursor containing an acid-labile acetal moiety, utilizing this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-(3-bromopropoxy)benzaldehyde.
Expected Yield: 70-80%
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol outlines a general method for forming an ether linkage using this compound, which can be a key step in assembling more complex linker structures.
Materials:
-
An alcohol or phenol (B47542) (R-OH)
-
This compound or a derivative
-
A strong base (e.g., sodium hydride, potassium carbonate)
-
An appropriate aprotic solvent (e.g., DMF, THF, acetonitrile)
Procedure:
-
Dissolve the alcohol or phenol (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1-1.5 eq) portion-wise at a suitable temperature (often 0 °C to room temperature).
-
Stir the mixture until the deprotonation is complete (e.g., cessation of hydrogen gas evolution for NaH).
-
Add this compound or its derivative (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with heating until completion, monitoring by TLC.
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Protocol 3: Evaluation of Acid-Cleavable Linker Stability and Cleavage
This protocol describes a method to assess the stability of an acid-cleavable linker at physiological pH and its cleavage kinetics under acidic conditions.
Materials:
-
Linker-payload conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the linker-payload conjugate in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into PBS (pH 7.4) and acetate buffer (pH 5.0) to a final concentration of 10 µM.
-
Incubate the solutions at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each buffer.
-
Quench the cleavage reaction by adding a neutralizing buffer if necessary.
-
Analyze the samples by HPLC to quantify the percentage of intact conjugate and the released payload.
-
Calculate the half-life (t½) of the linker in each buffer by plotting the percentage of intact conjugate versus time.
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the synthesis and application of cleavable linkers derived from this compound.
Application Notes and Protocols: Synthesis of Fluorescent Dyes Utilizing 3-Bromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-propanol is a versatile bifunctional reagent increasingly employed in the synthesis of novel fluorescent probes and the functionalization of existing dye scaffolds. Its chemical structure, featuring a reactive bromide and a primary alcohol, allows for the introduction of a hydroxypropyl linker into various dye systems. This linker can serve multiple purposes: it can act as a spacer to attach biomolecules, improve solubility, or subtly modify the photophysical properties of the fluorophore. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinolinium, rhodamine, and carbazole-based fluorescent compounds.
Core Applications of this compound in Fluorescent Dye Synthesis
This compound serves as a key building block for:
-
Introducing a Hydroxypropyl Group: The primary application is the alkylation of various dye precursors or core structures to introduce a 3-hydroxypropyl chain. This is typically achieved through nucleophilic substitution, where a nucleophilic atom on the dye molecule (e.g., a nitrogen or oxygen atom) displaces the bromide from this compound.
-
Improving Hydrophilicity: The terminal hydroxyl group of the introduced propyl chain can enhance the water solubility of otherwise hydrophobic dye molecules, which is crucial for biological imaging applications.
-
Providing a Handle for Further Functionalization: The hydroxyl group can be further modified to introduce other functional groups, such as esters, ethers, or reactive moieties for bioconjugation.
-
Fine-Tuning Photophysical Properties: The addition of the alkyl chain can lead to modest shifts in the absorption and emission spectra of the dye, allowing for the fine-tuning of its optical properties.
Data Presentation: Spectroscopic and Synthetic Data
The following tables summarize the quantitative data for fluorescent dyes synthesized using this compound, facilitating easy comparison of their properties.
| Dye Class | Compound Name | Precursor | Reaction Yield (%) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
| Quinolinium | 6-Methoxy-N-(3-hydroxypropyl)quinolinium bromide | 6-Methoxyquinoline (B18371) | Not Reported | ~350 | ~450 | Not Reported | General Synthesis |
| Rhodamine | N-(3-hydroxypropyl) Rhodamine B | Rhodamine B | 71 | ~560 | ~580 | Not Reported | [1] |
| Carbazole (B46965) | N-(3-hydroxypropyl)carbazole | Carbazole | Not Reported | Not a dye | Not a dye | Not a dye | [2] |
Note: Quantitative data for fluorescent dyes synthesized using this compound is not extensively available in the public domain. The data presented is based on closely related structures and general synthetic knowledge.
Experimental Protocols
Detailed methodologies for the synthesis of fluorescent dyes using this compound are provided below.
Protocol 1: Synthesis of a Quinolinium-Based Fluorescent Dye
This protocol describes the synthesis of 6-Methoxy-N-(3-hydroxypropyl)quinolinium bromide, a halide-sensitive fluorescent dye.
Reaction Scheme:
Materials:
-
6-Methoxyquinoline
-
This compound
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 6-methoxyquinoline (1.0 eq) in anhydrous acetonitrile.
-
Add this compound (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by precipitation from a minimal amount of hot ethanol (B145695) by the addition of cold diethyl ether, followed by filtration and drying under vacuum.
Protocol 2: Functionalization of Rhodamine B
This protocol details the N-alkylation of Rhodamine B with this compound to introduce a hydroxypropyl group.
Reaction Scheme:
Materials:
-
Rhodamine B
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Rhodamine B (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes.
-
Add this compound (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-functionalized rhodamine dye.[1]
Protocol 3: Synthesis of a Carbazole-based Monomer
This protocol describes the synthesis of N-(3-hydroxypropyl)carbazole, a monomer that can be used for the preparation of fluorescent polymers.[2]
Experimental Workflow:
Materials:
-
Carbazole
-
Sodium hydride (NaH)
-
This compound
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Silica gel for column chromatography
-
Petroleum ether and dichloromethane (for chromatography)
Procedure:
-
To a mixture of carbazole (1.0 eq) and sodium hydride (4.0 eq) in a round-bottom flask, add anhydrous THF.
-
Stir the mixture for 1 hour at -15 °C.[2]
-
Add this compound (1.0 eq) to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[2]
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent and dry the organic layer.
-
Concentrate the solution and purify the crude product by column chromatography using a mixture of petroleum ether and dichloromethane as the eluent to yield the final product.[2]
Conclusion
This compound is a valuable and versatile reagent for the synthesis and modification of fluorescent dyes. The protocols provided herein offer a starting point for researchers to explore the introduction of the hydroxypropyl functionality into various fluorophore scaffolds. The ability to tune solubility and provide a site for further chemical modification makes this compound a key component in the development of advanced fluorescent probes for a wide range of applications in research and drug development. Further optimization of reaction conditions and purification methods may be necessary depending on the specific dye and desired final product.
References
Protecting Group Strategies for the Hydroxyl Group of 3-Bromo-1-propanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the hydroxyl group of 3-bromo-1-propanol. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to prevent unwanted side reactions of the hydroxyl group while other chemical transformations are carried out on the molecule. Here, we focus on two commonly employed and effective protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the tetrahydropyranyl (THP) ether.
Introduction
This compound is a bifunctional molecule containing both a hydroxyl group and a bromine atom. This makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, the reactivity of the hydroxyl group can interfere with reactions targeting the bromide or other functionalities. Therefore, temporary protection of the hydroxyl group is often a necessary strategic step. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield under mild conditions that do not affect other parts of the molecule.[2]
This guide details the application of TBDMS and THP protecting groups for this compound, offering a comparative overview of their stability and providing step-by-step experimental protocols for their installation and removal.
Comparative Data of Protecting Group Strategies
The following table summarizes the key quantitative data for the TBDMS and THP protection and deprotection of this compound, allowing for a direct comparison of these two strategies.
| Parameter | tert-Butyldimethylsilyl (TBDMS) Ether | Tetrahydropyranyl (THP) Ether |
| Protection Reaction | ||
| Reagents | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole (B134444) | 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (PTSA) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 16 hours | 1 - 4 hours |
| Typical Yield | > 95% | > 90% |
| Deprotection Reaction | ||
| Reagents | Tetrabutylammonium fluoride (B91410) (TBAF) | p-Toluenesulfonic acid (PTSA), Methanol |
| Solvent | Tetrahydrofuran (THF) | Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 0.5 - 2 hours | 1 - 3 hours |
| Typical Yield | > 90% | > 90% |
| Stability | Stable to most non-acidic and non-fluoride conditions. | Stable to basic, organometallic, and reducing conditions.[3] |
| Cleavage Conditions | Fluoride ions (e.g., TBAF) or acidic conditions.[4] | Acidic conditions.[3] |
Experimental Protocols
tert-Butyldimethylsilyl (TBDMS) Protection of this compound
This protocol describes the formation of 3-(tert-butyldimethylsilyloxy)-1-bromopropane. Silyl ethers are one of the most common protecting groups for alcohols.[5] The TBDMS group offers a good balance of stability and ease of cleavage.
Reaction:
HO-(CH₂)₃-Br + TBDMS-Cl + Imidazole → TBDMSO-(CH₂)₃-Br + Imidazole·HCl
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.5 M) in a round-bottom flask under an inert atmosphere, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Workflow for TBDMS Protection:
References
Application Notes and Protocols for 3-Bromo-1-propanol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-bromo-1-propanol in solid-phase peptide synthesis (SPPS). While not a conventional reagent in standard SPPS, its bifunctional nature—possessing both a reactive bromo group and a versatile hydroxyl group—opens avenues for innovative peptide modification and synthesis strategies. This document outlines two primary applications: on-resin peptide cyclization to form thioether-linked macrocycles and the preparation of a custom solid-phase support for specialized synthesis needs. Detailed experimental protocols, illustrative quantitative data, and workflow diagrams are provided to guide researchers in exploring these novel methodologies.
Application 1: On-Resin Peptide Cyclization via Thioether Linkage
The formation of cyclic peptides is a widely adopted strategy to enhance the metabolic stability, binding affinity, and cell permeability of therapeutic peptides.[1] The reaction between a thiol group (from a cysteine residue) and an alkyl bromide is a robust method for forming a stable thioether bond, which can be employed for peptide cyclization.[2] this compound can be utilized as a bifunctional linker to cyclize peptides containing two cysteine residues directly on the solid support. This approach introduces a flexible three-carbon linker with a pendant hydroxyl group, which can potentially influence the peptide's solubility and biological activity.
Experimental Protocol: On-Resin Cyclization of a Linear Peptide
This protocol details the on-resin cyclization of a linear peptide containing two cysteine residues using this compound. The procedure assumes the linear peptide has been synthesized on a standard rink amide resin using Fmoc/tBu chemistry.
Materials:
-
Peptide-on-resin (with two deprotected cysteine residues)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
-
Acetonitrile
-
Water (HPLC grade)
-
Analytical and preparative HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide sequence on a rink amide resin using standard automated or manual Fmoc-SPPS protocols.[3][4] The cysteine residues intended for cyclization should be protected with a trityl (Trt) group.
-
Selective Cysteine Deprotection:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Treat the resin with a solution of 1% TFA and 5% triisopropylsilane (B1312306) in DCM for 2 hours to selectively remove the Trt groups from the cysteine side chains.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
-
On-Resin Cyclization:
-
Swell the resin in DMF for 30 minutes.
-
Prepare the cyclization solution: 10 equivalents of this compound and 20 equivalents of DIPEA in DMF.
-
Add the cyclization solution to the resin and shake at room temperature for 24 hours.
-
Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
-
Final Deprotection and Cleavage:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[5]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of acetonitrile/water.
-
Purify the cyclic peptide by preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Illustrative Quantitative Data
The following table presents hypothetical data for the on-resin cyclization of a model decapeptide.
| Parameter | Result |
| Linear Peptide Synthesis Scale | 0.1 mmol |
| Crude Linear Peptide Yield | 85 mg |
| Purity of Crude Linear Peptide | 75% |
| Crude Cyclic Peptide Yield | 78 mg |
| Purity of Crude Cyclic Peptide | 60% |
| Final Yield of Pure Cyclic Peptide | 35 mg (32% overall yield) |
| Final Purity of Cyclic Peptide | >98% |
| Expected Mass (Monoisotopic) | 1105.5 Da |
| Observed Mass (Monoisotopic) | 1105.6 Da |
Workflow and Reaction Diagram
Caption: Workflow and reaction for on-resin peptide cyclization.
Application 2: Preparation of a Custom 3-Bromopropyl-Functionalized Resin
The solid support is a critical component in SPPS, and custom-functionalized resins can enable unique synthetic strategies.[6][7] this compound can be used to prepare a custom resin where the hydroxyl group is attached to a suitable support (e.g., Merrifield resin), leaving the bromoalkyl group available for subsequent reactions. This "3-bromopropyl resin" could potentially be used for side-chain anchoring of amino acids like histidine or for the synthesis of head-to-tail cyclic peptides through on-resin cyclization.
Experimental Protocol: Synthesis of 3-Bromopropyl Merrifield Resin
This protocol describes the synthesis of a 3-bromopropyl-functionalized Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
DCM
-
DMF
Procedure:
-
Preparation of Sodium 3-bromopropoxide:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), add 10 equivalents of this compound to anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) to the solution.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the alkoxide can be monitored by the cessation of hydrogen gas evolution.
-
-
Functionalization of Merrifield Resin:
-
Swell the Merrifield resin (1 equivalent of chloromethyl groups) in anhydrous THF for 1 hour.
-
Add the freshly prepared sodium 3-bromopropoxide solution to the swollen resin.
-
Heat the reaction mixture to 50°C and stir for 48 hours under an inert atmosphere.
-
-
Washing and Capping:
-
Cool the reaction mixture to room temperature and filter the resin.
-
Wash the resin sequentially with THF (3x), a 1:1 mixture of THF/water (3x), water (3x), methanol (3x), and DCM (3x).
-
To cap any unreacted chloromethyl groups, treat the resin with a solution of 10% diisopropylethylamine in DMF for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Drying and Characterization:
-
Dry the functionalized resin under high vacuum.
-
The substitution level of the resin can be determined by elemental analysis for bromine content or by reacting the resin with a known nucleophile and quantifying the displaced bromide.
-
Illustrative Quantitative Data
The following table provides hypothetical data for the synthesis of the 3-bromopropyl Merrifield resin.
| Parameter | Result |
| Starting Merrifield Resin Loading | 1.0 mmol/g |
| Reaction Scale | 10 g of resin |
| Final Resin Weight | 10.5 g |
| Bromine Content (Elemental Analysis) | 5.8% |
| Calculated Final Loading | 0.73 mmol/g |
| Conversion Efficiency | 73% |
Workflow and Reaction Diagram
Caption: Workflow and reaction for synthesizing 3-bromopropyl resin.
Conclusion
This compound presents as a promising, albeit unconventional, tool in the field of solid-phase peptide synthesis. Its bifunctional nature allows for its potential use in both on-resin peptide cyclization to form stable thioether linkages and in the creation of custom solid supports for specialized synthetic applications. The protocols and data presented herein are intended to serve as a foundational guide for researchers to explore these novel avenues, potentially leading to the development of new classes of modified and cyclic peptides with enhanced therapeutic properties. As with any new methodology, careful optimization and characterization will be crucial for successful implementation.
References
- 1. Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. chempep.com [chempep.com]
Catalytic Reactions of 3-Bromo-1-propanol: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various catalytic reactions involving 3-Bromo-1-propanol. This versatile bifunctional molecule serves as a key building block in organic synthesis, enabling the introduction of a three-carbon chain with a terminal hydroxyl group. The protocols outlined below cover fundamental transformations such as etherification, amination, carbon-carbon bond formation, and cyanation, offering a valuable resource for the synthesis of diverse chemical entities.
Williamson Ether Synthesis under Phase-Transfer Catalysis
The Williamson ether synthesis is a robust method for the formation of ethers. The use of a phase-transfer catalyst (PTC) is particularly effective for reactions involving an alkoxide and an alkyl halide, such as this compound, especially when the reactants have different solubilities.[1] The PTC facilitates the transfer of the anionic nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs.
Table 1: Representative Catalytic Conditions for Phase-Transfer-Catalyzed Etherification of this compound
| Parameter | Condition | Notes |
| Substrate | Phenol (B47542) (or other alcohol) | The acidity of the alcohol will influence the choice of base. |
| Alkyl Halide | This compound | - |
| Catalyst | Tetrabutylammonium (B224687) bromide (TBAB) | Other quaternary ammonium (B1175870) or phosphonium (B103445) salts can also be used.[2] |
| Base | Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃) | NaOH is typically used in an aqueous solution, while K₂CO₃ can be used in a solid-liquid system.[2][3] |
| Solvent | Toluene (B28343) or an aqueous/organic biphasic system | Non-polar organic solvents are common.[2] |
| Temperature | 50-110 °C | Temperature can be adjusted to control the reaction rate.[2] |
| Reaction Time | 4-24 hours | Monitored by TLC or GC. |
| Yield | Moderate to High | Yield is dependent on the specific substrates and conditions. |
Experimental Protocol: Etherification of this compound with Phenol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent), toluene, and a 50% aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 equivalents) to the stirred mixture.
-
Reagent Addition: Slowly add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 90 °C and maintain vigorous stirring for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or alkyl halide and an amine.[4][5] This reaction is highly versatile and tolerates a wide range of functional groups.[5] The choice of palladium precursor, ligand, and base is crucial for achieving high yields.[6]
Table 2: Representative Catalytic Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Notes |
| Substrate | Aniline (B41778) (or other primary/secondary amine) | The nature of the amine can affect the optimal ligand and base. |
| Alkyl Halide | This compound | - |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Tris(dibenzylideneacetone)dipalladium(0) and Palladium(II) acetate (B1210297) are common precursors.[6] |
| Ligand | Xantphos, BINAP, or other biaryl phosphine (B1218219) ligands | The ligand choice is critical for catalytic activity and selectivity.[6] |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) | A strong, non-nucleophilic base is required.[6] |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated solvents are necessary. |
| Temperature | 80-110 °C | Reaction is typically performed under an inert atmosphere. |
| Reaction Time | 12-24 hours | Monitored by TLC or GC/MS. |
| Yield | Moderate to High | Highly dependent on the specific combination of reactants and catalysts. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 equivalents), Xantphos (0.02 equivalents), and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous, deoxygenated toluene to the Schlenk tube, followed by aniline (1.0 equivalent) and this compound (1.2 equivalents).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. For alkyl halides like this compound, the reaction conditions may need to be optimized to favor the desired coupling over potential side reactions.
Table 3: Representative Catalytic Conditions for the Heck Reaction of this compound
| Parameter | Condition | Notes |
| Substrate | Styrene (B11656) (or other alkene) | Electron-deficient alkenes often give higher yields. |
| Alkyl Halide | This compound | - |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Other Pd(0) or Pd(II) sources can be used.[7] |
| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands | Ligand choice can influence catalyst stability and reactivity. |
| Base | Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) | An inorganic or organic base is required to neutralize the generated HBr.[7] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Polar aprotic solvents are commonly used. |
| Temperature | 100-140 °C | Higher temperatures are often required for less reactive halides. |
| Reaction Time | 12-24 hours | Monitored by TLC or GC/MS. |
| Yield | Variable | Yields can be sensitive to substrate and reaction conditions. |
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Reaction Setup: To a Schlenk flask, add Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and K₂CO₃ (2.0 equivalents).
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by styrene (1.2 equivalents) and this compound (1.0 equivalent).
-
Reaction Execution: Seal the flask and heat the mixture to 120 °C under an inert atmosphere for 24 hours.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] While typically used for sp²-hybridized halides, conditions can be adapted for sp³-hybridized halides like this compound, although this can be more challenging.
Table 4: Representative Catalytic Conditions for Sonogashira Coupling of this compound
| Parameter | Condition | Notes |
| Substrate | Phenylacetylene (B144264) (or other terminal alkyne) | - |
| Alkyl Halide | This compound | - |
| Catalyst | PdCl₂(PPh₃)₂ | A palladium(II) complex is a common precatalyst. |
| Co-catalyst | Copper(I) iodide (CuI) | Essential for the catalytic cycle. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent. |
| Solvent | THF or DMF (if the base is not used as solvent) | Anhydrous and deoxygenated conditions are crucial. |
| Temperature | Room temperature to 80 °C | Mild conditions are often sufficient. |
| Reaction Time | 6-24 hours | Monitored by TLC or GC/MS. |
| Yield | Variable | Can be lower with alkyl halides compared to aryl halides. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equivalent) and phenylacetylene (1.2 equivalents) in triethylamine.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 equivalents) and CuI (0.04 equivalents) to the solution.
-
Reaction Execution: Stir the reaction mixture at 60 °C for 12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After completion, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with a saturated solution of ammonium chloride and then with brine. Dry the organic layer and concentrate. Purify the product by column chromatography.
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide.[9] This reaction is widely used for the formation of carbon-carbon single bonds. The coupling of alkyl halides such as this compound with boronic acids can be achieved under specific catalytic conditions.
Table 5: Representative Catalytic Conditions for Suzuki Coupling of this compound
| Parameter | Condition | Notes |
| Substrate | Phenylboronic acid (or other organoboron reagent) | - |
| Alkyl Halide | This compound | - |
| Catalyst Precursor | Pd(OAc)₂ or PdCl₂ | - |
| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands | Important for catalyst stability and activity. |
| Base | Sodium carbonate (Na₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) | An aqueous solution of the base is often used.[9] |
| Solvent | Toluene/Water or Dioxane/Water | A biphasic solvent system is common.[9] |
| Temperature | 80-100 °C | Reflux conditions are often employed. |
| Reaction Time | 4-18 hours | Monitored by TLC or GC/MS. |
| Yield | Moderate to High | Dependent on the specific substrates and catalyst system. |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a round-bottom flask, add phenylboronic acid (1.2 equivalents), this compound (1.0 equivalent), Pd(OAc)₂ (0.03 equivalents), and PPh₃ (0.06 equivalents).
-
Solvent and Base Addition: Add a 2M aqueous solution of Na₂CO₃ and toluene.
-
Reaction Execution: Heat the biphasic mixture to reflux with vigorous stirring for 8 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and separate the layers. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Cyanation Reaction
The conversion of alkyl bromides to nitriles is a valuable transformation in organic synthesis. This can be achieved using a cyanide source, often with a catalyst to improve reaction rates and yields. Phase-transfer catalysis is a suitable method for the cyanation of this compound.[10]
Table 6: Representative Catalytic Conditions for Cyanation of this compound
| Parameter | Condition | Notes |
| Cyanide Source | Potassium cyanide (KCN) or Sodium cyanide (NaCN) | Caution: Highly toxic.[11] |
| Alkyl Halide | This compound | - |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst. |
| Solvent | Acetonitrile/Water or Dichloromethane (B109758)/Water | A biphasic system is used. |
| Temperature | 50-80 °C | - |
| Reaction Time | 6-24 hours | Monitored by IR spectroscopy (nitrile stretch) or GC/MS. |
| Yield | Good to Excellent | - |
Experimental Protocol: Cyanation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve potassium cyanide (1.5 equivalents) in water.
-
Catalyst and Reagent Addition: Add a solution of this compound (1.0 equivalent) in dichloromethane and TBAB (0.05 equivalents).
-
Reaction Execution: Stir the biphasic mixture vigorously at 60 °C for 12 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Workup: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield the crude product, which can be further purified by distillation or chromatography if necessary.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. reddit.com [reddit.com]
- 3. francis-press.com [francis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. phasetransfer.com [phasetransfer.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: 3-Bromo-1-propanol as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-propanol is a bifunctional organic molecule that serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, allows for a variety of intramolecular and intermolecular cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as a primary building block. These heterocycles, including oxygen-, nitrogen-, and sulfur-containing rings, are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3]
Synthesis of Oxygen-Containing Heterocycles
This compound is an excellent precursor for the synthesis of small and medium-sized oxygen-containing rings, primarily through intramolecular Williamson ether synthesis.
Oxetanes (4-Membered Rings)
The synthesis of oxetanes from 1,3-halohydrins is a well-established method. The reaction proceeds via an intramolecular SN2 reaction where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the bromide.[4][5]
Reaction Scheme:
Caption: General reaction scheme for oxetane synthesis.
Experimental Protocol: Synthesis of Oxetane
This protocol is adapted from established procedures for intramolecular Williamson ether synthesis.[4]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude oxetane.
-
Purify the product by distillation.
Quantitative Data:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH | THF | rt | 12-24 | 50-70 | [4][5] |
| 2 | KOtBu | DMSO | 130 | - | 68 (for a derivative) | [6] |
| 3 | NaOH (aq) | H₂O/1-butanol | 100 | overnight | - | [6] |
Tetrahydropyrans (6-Membered Rings)
The synthesis of tetrahydropyrans can also be achieved via intramolecular Williamson ether synthesis, starting from a 5-halopentanol. This compound can be used in a two-step process where it is first coupled with a two-carbon unit. A more direct approach involves the reaction of this compound with an appropriate C2-synthon like an epoxide or a carbonyl compound followed by cyclization. A representative protocol starting from the analogous 5-bromopentan-1-ol (B46803) is provided below.
Experimental Protocol: Synthesis of Tetrahydropyran (from 5-Bromopentan-1-ol)
This protocol is based on the general principles of intramolecular Williamson ether synthesis.[7][8]
Materials:
-
5-Bromopentan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add a solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous DMF.
-
Add sodium hydride (1.2 equivalents) portion-wise to the solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford tetrahydropyran.
Quantitative Data:
| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromopentan-1-ol | NaH | DMF | rt | 4-6 | >90 | [7][8] |
| 2 | 1,5-Dibromopentane (forms Thiane) | Na₂S·9H₂O | neat | 170 | 7 | 80 | [2][9] |
Synthesis of Nitrogen-Containing Heterocycles
This compound is a key precursor for N-heterocycles, typically through an initial N-alkylation followed by intramolecular cyclization.
Azetidines (4-Membered Rings)
The synthesis of azetidines often involves the cyclization of γ-amino alcohols or γ-haloamines.[9][10][11] Starting from 3-amino-1-propanol (which can be conceptually derived from this compound), N-protection followed by activation of the hydroxyl group and subsequent intramolecular cyclization yields the azetidine (B1206935) ring.
Reaction Workflow:
Caption: General workflow for azetidine synthesis.
Experimental Protocol: Synthesis of N-Benzhydrylazetidine
This protocol is adapted from a procedure using 1-bromo-3-chloropropane (B140262) and benzhydrylamine.[6]
Materials:
-
1-Bromo-3-chloropropane (as a surrogate for activated this compound)
-
Benzhydrylamine
-
Potassium carbonate (K₂CO₃)
-
1-Butanol
-
Water
Procedure:
-
To a solution of potassium carbonate (50 moles) in 7.5 L of water, add 18.5 L of 1-butanol, 7.85 kg (50 moles) of 1-bromo-3-chloropropane, and 5.18 kg (25 moles) of benzhydrylamine.[6]
-
Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere overnight.[6]
-
After cooling, separate the organic layer.
-
Wash the organic layer with water, dry, and concentrate under reduced pressure to obtain the crude N-benzhydrylazetidine.
-
Purify the product by distillation.
Quantitative Data for N-Heterocycle Formation:
| Heterocycle | Reactants | Conditions | Yield (%) | Reference |
| Azetidine derivative | 1-Bromo-3-chloropropane, Benzhydrylamine, K₂CO₃ | 1-Butanol/H₂O, 100 °C, overnight | - | [6] |
| N-Aryl azetidines | β-amino alcohols | Multi-step | High | [11] |
| Cyclic amines | Alkyl dihalides, primary amines | Microwave, aq. NaOH | Good | [11] |
Tetrahydro-1,3-oxazines (6-Membered Rings)
Tetrahydro-1,3-oxazines can be synthesized from 3-aminoalcohols and aldehydes.[12] Alternatively, a reaction between this compound and an amide can lead to the formation of the 1,3-oxazine ring system.
Reaction Scheme:
Caption: Plausible mechanism for 1,3-oxazine synthesis.
Experimental Protocol: General Procedure for 1,3-Oxazine Derivatives
This is a general procedure based on multi-component reactions that form 1,3-oxazine rings.[13][14]
Materials:
-
A primary amine or ammonia (B1221849) source
-
An aldehyde (e.g., formaldehyde)
-
A phenol (B47542) or β-naphthol
-
Catalyst (e.g., Thiamine (B1217682) hydrochloride)
-
Water or another suitable solvent
Procedure:
-
In a round-bottom flask, mix the phenol/naphthol (1 mmol), the amine (1 mmol), formaldehyde (B43269) (2-3 mmol), and the catalyst (e.g., 10 mol% Thiamine hydrochloride) in the chosen solvent (e.g., water, 2 mL).[13]
-
Stir the reaction mixture at room temperature for the required time (can range from minutes to hours).[13]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for 1,3-Oxazine Synthesis:
| Amine | Aldehyde | Phenol/Naphthol | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Aniline | Formaldehyde | β-Naphthol | VB₁ | Water | 20 | 90 | [13] |
| 4-Chloroaniline | Formaldehyde | β-Naphthol | VB₁ | Water | 25 | 92 | [13] |
| Various | Various | 2-Naphthol | Ammonia | - | - | - | [14] |
Synthesis of Sulfur-Containing Heterocycles
This compound and its derivatives can be used to construct sulfur-containing heterocycles by reaction with a sulfur nucleophile.
Thietanes (4-Membered Rings)
Thietane (B1214591) can be synthesized by the reaction of 1,3-dihalopropanes with a sulfide (B99878) source.[2][9][15] 1-Bromo-3-chloropropane is a common starting material for this transformation.
Experimental Protocol: Synthesis of Thietane (from 1-Bromo-3-chloropropane)
This protocol is adapted from a known procedure for thietane synthesis.[2]
Materials:
-
1-Bromo-3-chloropropane
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
Add 1-bromo-3-chloropropane (2.5 mol) over 1 hour to a heated and well-stirred solution of thiourea (3.0 mol) and sodium hydroxide (9 mol) in 1.5 L of water.[2]
-
Reflux the mixture for 2 hours with vigorous stirring.[2]
-
Perform steam distillation on the reaction mixture.
-
Separate the organic layer from the distillate and dry it over potassium carbonate.
-
Distill the dried organic layer to obtain pure thietane (yield: 45%).[2]
Quantitative Data for Thietane Synthesis:
| Dihalopropane | Sulfur Source | Conditions | Yield (%) | Reference |
| 1-Bromo-3-chloropropane | Thiourea/NaOH | H₂O, reflux | 45 | [2] |
| 1,3-Dibromopropane | Na₂S | - | - | [9] |
| 2,2-bis(bromomethyl)propane-1,3-diol | Na₂S | - | - | [15] |
Conclusion
This compound is a highly effective and adaptable building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in forming four- and six-membered oxygen-, nitrogen-, and sulfur-containing rings, which are of significant interest to the pharmaceutical and chemical industries. The straightforward nature of these transformations, often involving intramolecular cyclizations, makes this compound an attractive starting material for the efficient construction of complex molecular architectures.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu–DMF - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrpr.com [ijrpr.com]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. An efficient and green method for the synthesis of [1,3]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water [comptes-rendus.academie-sciences.fr]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for reflux reactions with 3-Bromo-1-propanol
An experimental setup for reflux reactions is crucial for synthesizing various organic compounds, and it is particularly applicable to reactions involving 3-Bromo-1-propanol. This setup allows for heating a reaction mixture for an extended period without the loss of solvent or reactants through evaporation.[1][2]
Physicochemical Properties of this compound
This compound is a versatile reagent in organic synthesis, serving as a key intermediate in the creation of more complex molecules, especially within the pharmaceutical and fine chemical industries.[3] It is a light yellow to yellow liquid with a boiling point of 175.3°C at standard atmospheric pressure.[3]
| Property | Value |
| CAS Number | 627-18-9 |
| Molecular Formula | C3H7BrO |
| Molecular Weight | 138.99 g/mol |
| Appearance | Light yellow to yellow liquid[3] |
| Boiling Point | 175.3 ± 0.0 °C at 760 mmHg[3] |
| Density | 1.537 g/mL at 25 °C |
| Refractive Index | n20/D 1.488 |
| Purity | ≥95.0%[3] |
Application Note: Synthesis Involving this compound under Reflux
A common application of a reflux setup is in nucleophilic substitution reactions where this compound acts as a building block. For instance, it can be used in the synthesis of fluorescent halide-sensitive quinolinium dyes and chiral, quaternary prolines. The reflux technique ensures that the reaction can be maintained at the boiling point of the solvent to increase the reaction rate without the volatile components escaping.[1][4]
Experimental Setup and Protocol
A standard reflux apparatus is required for reactions involving the heating of volatile organic liquids.[5] This setup allows for the continuous boiling of the reaction mixture while condensing the vapors and returning them to the flask, thus preventing the loss of material.[1][4]
Apparatus Required:
-
Round-bottom flask
-
Magnetic stirrer and stir bar or boiling stones[6]
-
Condenser (e.g., Liebig, Graham, or Allihn)[7]
-
Rubber tubing for water circulation[6]
-
Clamps and a ring stand[6]
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. quora.com [quora.com]
- 3. innospk.com [innospk.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. tdck.weebly.com [tdck.weebly.com]
- 6. youtube.com [youtube.com]
- 7. Reflex Reaction | Overview, Purpose & Apparatus - Lesson | Study.com [study.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Purification of Reaction Products Containing a 3-Hydroxypropyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of reaction products containing a 3-hydroxypropyl moiety. The presence of the hydroxyl group imparts polarity, which can present unique challenges and opportunities in purification strategy. This guide outlines common purification techniques, including liquid-liquid extraction, column chromatography, and recrystallization, offering specific case studies and quantitative data to aid researchers in developing robust and efficient purification workflows.
Introduction
The 3-hydroxypropyl moiety is a common structural feature in a variety of organic molecules, including active pharmaceutical ingredients (APIs), specialty chemicals, and materials science precursors. Its synthesis can be achieved through various methods, such as the reduction of corresponding carboxylic acids or esters, or the ring-opening of oxetane. Following synthesis, the crude reaction mixture often contains the desired product alongside unreacted starting materials, byproducts, and residual reagents. The polar nature of the hydroxyl group requires careful consideration when selecting a purification strategy to achieve the desired level of purity for downstream applications.
This application note details effective purification strategies and provides specific protocols for compounds featuring the 3-hydroxypropyl group.
General Purification Strategies
The selection of an appropriate purification method is contingent on the physicochemical properties of the target molecule and its impurities, such as polarity, solubility, and volatility. A multi-step approach is often necessary to achieve high purity.
A general workflow for the purification of a product containing a 3-hydroxypropyl moiety can be visualized as follows:
Caption: General workflow for purification.
Experimental Protocols
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental first step to separate the desired product from water-soluble impurities, such as salts and polar starting materials. The choice of organic solvent is crucial and depends on the solubility of the target compound.
Protocol: General Aqueous Workup
-
Quench Reaction: Carefully quench the reaction mixture with an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride, or sodium bicarbonate solution) to neutralize any reactive species.
-
Solvent Addition: Transfer the quenched mixture to a separatory funnel and add an immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane (B109758), or diethyl ether). The volume of the organic solvent should be sufficient to dissolve the product.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Layer Separation: Drain the lower (denser) layer. If the product is in the organic layer, collect it. If the product is in the aqueous layer, collect it and proceed with back-extraction.
-
Repeat Extraction: Extract the aqueous layer with fresh organic solvent two to three more times to maximize product recovery.
-
Combine Organic Layers: Combine all organic extracts.
-
Washing: Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and some polar impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For compounds with a 3-hydroxypropyl moiety, silica (B1680970) gel is a common stationary phase, and a gradient of non-polar to polar solvents is typically used for elution.
Protocol: Flash Column Chromatography of 3-(1H-indol-3-yl)propan-1-ol
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column of appropriate size. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude 3-(1H-indol-3-yl)propan-1-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane (B92381) or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator.
Data Presentation: Purification of 3-(1H-indol-3-yl)propan-1-ol
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Flash Chromatography | ~85% | >97%[1] | 80-90% |
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Protocol: Recrystallization of an Aromatic Compound with a 3-Hydroxypropyl Group
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for polar compounds include ethanol, isopropanol, water, or mixtures like ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Data Presentation: Comparison of Purification Methods for a Generic 3-Hydroxypropyl Compound
| Purification Method | Initial Purity | Final Purity | Typical Yield | Notes |
| Flash Chromatography | 70-90% | >95% | 70-90% | Good for separating complex mixtures and isomers. |
| Recrystallization | 85-95% | >99% | 60-85% | Excellent for achieving high purity of solid compounds. |
| Preparative HPLC | >90% | >99.5% | 50-80% | Suitable for high-purity requirements and small-scale separations. |
Visualization of Purification Logic
The decision-making process for choosing a purification strategy can be represented as a logical flow diagram.
Caption: Decision tree for purification strategy.
Common Impurities
Understanding the potential impurities that can arise during the synthesis of compounds with a 3-hydroxypropyl moiety is critical for developing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Residual carboxylic acids, esters, or aldehydes.
-
Over-reduction Products: If the synthesis involves the reduction of a more functionalized precursor.
-
Side-Reaction Products: Such as elimination products or dimers.
-
Reagent-Derived Impurities: For example, residual reducing agents or catalysts.
Profiling these impurities using techniques like LC-MS can aid in the selection of the most appropriate purification method.
Conclusion
The purification of reaction products containing a 3-hydroxypropyl moiety requires a systematic approach that considers the properties of both the target compound and its impurities. A combination of liquid-liquid extraction, column chromatography, and recrystallization is often employed to achieve high levels of purity. The protocols and data presented in this application note serve as a guide for researchers to develop and optimize purification strategies for their specific compounds of interest.
References
Application Notes: Functionalization of Polymer Surfaces Using 3-Bromo-1-propanol
Introduction
The precise control over the surface properties of polymeric materials is critical for advancements in fields ranging from biomedical devices to advanced electronics. Surface functionalization allows for the introduction of specific chemical groups that can tailor properties like wettability, biocompatibility, and chemical reactivity without altering the bulk characteristics of the polymer. 3-Bromo-1-propanol is a versatile bifunctional molecule that serves as a valuable building block for surface modification. Its hydroxyl group provides a reactive handle for covalent attachment to polymer surfaces, while the terminal bromine atom can act as a stable initiator for controlled radical polymerization techniques.
This document details the application of this compound for preparing polymer surfaces for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). SI-ATRP is a powerful "grafting from" technique that enables the growth of well-defined polymer chains (brushes) directly from a substrate.[1][2] This method offers precise control over the thickness, density, and composition of the grafted polymer layer, making it ideal for creating sophisticated surfaces for drug development, biosensing, and tissue engineering.
Principle of Application
The primary application of this compound in this context is to create a surface decorated with ATRP-initiating sites. The process involves two key stages:
-
Immobilization of the Initiator: The hydroxyl group of this compound is used to covalently bond the molecule to a polymer substrate. This typically requires the polymer surface to possess complementary functional groups, such as carboxylic acids or isocyanates. If the native polymer lacks these groups, a pre-activation step (e.g., plasma treatment or chemical oxidation) can be employed to introduce them.[3][4]
-
Surface-Initiated ATRP (SI-ATRP): The immobilized bromo-groups serve as initiation sites. In the presence of a monomer, a catalyst complex (typically copper-based), and a ligand, polymer chains grow from the surface in a controlled manner.[1][5] The radical nature of ATRP is tolerant to a wide variety of functional groups in monomers, allowing for the creation of polymer brushes with diverse functionalities.[1]
Experimental Protocols
This section provides detailed protocols for the functionalization of a polymer surface containing carboxylic acid groups and subsequent SI-ATRP.
Protocol 1: Immobilization of this compound Initiator
This protocol describes the esterification reaction between a carboxylated polymer surface and the hydroxyl group of this compound.
Materials:
-
Carboxylic acid-functionalized polymer substrate (e.g., plasma-treated polystyrene, poly(acrylic acid)-grafted surface)
-
This compound (97%)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Methanol (B129727), Acetone, Deionized Water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning: Thoroughly clean the polymer substrate by sequential sonication in acetone, methanol, and deionized water (15 minutes each). Dry the substrate under a stream of nitrogen gas.
-
Reaction Setup: Place the cleaned, dry substrate in a Schlenk flask. Add a solution of this compound (40 eq.), DCC (40 eq.), and DMAP (4 eq.) in anhydrous DCM. The volume should be sufficient to completely immerse the substrate.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 20 minutes to remove oxygen and moisture.
-
Reaction: Seal the flask and allow the reaction to proceed at room temperature for 24 hours with gentle stirring.
-
Washing: After the reaction, remove the substrate and wash it thoroughly to remove unreacted reagents and by-products. Sequentially sonicate the substrate in DCM, toluene, and methanol (15 minutes each).
-
Drying: Dry the functionalized substrate under a stream of nitrogen and store it in a desiccator until further use.
Protocol 2: Surface-Initiated ATRP of a Hydrophilic Monomer
This protocol describes the "grafting from" of poly(2-hydroxyethyl methacrylate) (PHEMA), a common hydrophilic polymer used for biocompatible coatings.
Materials:
-
Initiator-functionalized polymer substrate (from Protocol 1)
-
2-Hydroxyethyl methacrylate (B99206) (HEMA) monomer (inhibitor removed)
-
Copper(I) bromide (Cu(I)Br)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent (e.g., a mixture of Methanol and Water)
-
Nitrogen gas source
Procedure:
-
Monomer Preparation: Pass the HEMA monomer through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: Place the initiator-functionalized substrate in a clean, dry Schlenk flask. Add the HEMA monomer, Cu(I)Br, and the solvent mixture.
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: While maintaining a nitrogen atmosphere, inject the PMDETA ligand into the flask via a gas-tight syringe. The solution should turn dark brown, indicating the formation of the active catalyst complex.
-
Polymerization: Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 60°C) and allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the final thickness of the polymer brush.
-
Termination: Stop the reaction by opening the flask to air and immersing it in an ice bath.
-
Washing: Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., methanol, water) to remove any non-grafted polymer and the catalyst. Sonicate if necessary.
-
Drying: Dry the polymer-grafted substrate under a stream of nitrogen.
Data Presentation
Table 1: Typical Reaction Conditions for Surface Functionalization and SI-ATRP
| Parameter | Protocol 1: Initiator Immobilization | Protocol 2: SI-ATRP (PHEMA) |
| Reagents/Monomer | This compound, DCC, DMAP | HEMA, Cu(I)Br, PMDETA |
| Solvent | Anhydrous Dichloromethane (DCM) | Methanol/Water (e.g., 1:1 v/v) |
| Temperature | Room Temperature (~25°C) | 60°C |
| Reaction Time | 24 hours | 4 - 24 hours |
| Atmosphere | Inert (Nitrogen) | Inert (Nitrogen) |
Table 2: Expected Surface Characterization Results
| Characterization Technique | Untreated Polymer | After Initiator Immobilization | After SI-ATRP (PHEMA Grafting) |
| Water Contact Angle | High (Hydrophobic) | Slight Decrease | Significant Decrease (Hydrophilic) |
| XPS (Atomic %) | C, O | C, O, Br detected | C, O (Br signal diminishes/vanishes) |
| Ellipsometry Thickness | N/A | ~1-2 nm | 10 - 200 nm (increases with time) |
| AFM (RMS Roughness) | Low | Remains Low | May increase slightly |
Visualizations
// Node Definitions sub_clean [label="Substrate\nCleaning", fillcolor="#F1F3F4", fontcolor="#202124"]; surf_act [label="Surface\nActivation\n(e.g., Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; init_immob [label="Initiator\nImmobilization\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; si_atrp [label="SI-ATRP\n(Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_wash [label="Final Washing\n& Drying", fillcolor="#F1F3F4", fontcolor="#202124"]; charac [label="Surface\nCharacterization", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges sub_clean -> surf_act [label="If needed"]; surf_act -> init_immob; sub_clean -> init_immob [constraint=false]; init_immob -> si_atrp; si_atrp -> final_wash; final_wash -> charac; } dot Caption: Workflow for polymer surface modification.
// Structures
polymer_surface [label=<
Carboxylated Polymer Surface
reagents1 [label=<+
HO-(CH₂)₃-Br (this compound)
DCC, DMAP>];
initiator_surface [label=<
Initiator-Functionalized Surface
reagents2 [label=<+
Monomer Cu(I)Br / Ligand
Δ>];
brush_surface [label=<
Polymer Brush-Grafted Surface
// Relationships polymer_surface -> reagents1 [style=invis]; reagents1 -> initiator_surface [label="Protocol 1"]; initiator_surface -> reagents2 [style=invis]; reagents2 -> brush_surface [label="Protocol 2"];
{rank=same; polymer_surface; reagents1;} {rank=same; initiator_surface; reagents2;} {rank=same; brush_surface;} } dot Caption: Chemical reaction pathway for surface modification.
Applications in Drug Development
The ability to graft well-defined polymer brushes onto surfaces opens up numerous possibilities in the field of drug development and biomedical research:
-
Biocompatible and Anti-Fouling Coatings: Surfaces grafted with hydrophilic polymers, such as PHEMA or poly(ethylene glycol) (PEG), can resist non-specific protein adsorption and cell adhesion.[6] This is crucial for improving the biocompatibility of medical implants, biosensors, and drug delivery vehicles, reducing the foreign body response and enhancing device lifetime.
-
Drug Delivery Systems: Polymer brushes can be designed to incorporate drug molecules, either through covalent conjugation or physical encapsulation. Stimuli-responsive polymers can be used to trigger drug release in response to specific physiological cues like pH, temperature, or the presence of certain enzymes.
-
Biosensors and Diagnostic Devices: By grafting polymers with specific recognition elements (e.g., antibodies, enzymes), highly sensitive and selective biosensors can be created. The three-dimensional structure of the polymer brush can increase the surface area for binding events, enhancing the sensor's signal.
-
Cell Culture and Tissue Engineering: The surface chemistry and topography can be precisely controlled by polymer grafting to promote or prevent cell adhesion, guiding cell growth and tissue formation.[4] This is valuable for creating advanced scaffolds for tissue regeneration.
References
Synthesis of Substituted Propanols from 3-Bromo-1-propanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted propanols using 3-bromo-1-propanol as a versatile starting material. The methodologies outlined herein are foundational for the creation of diverse chemical libraries relevant to drug discovery and materials science.
Introduction
This compound is a valuable bifunctional molecule, possessing both a nucleophile-susceptible alkyl halide and a versatile hydroxyl group. This unique structure allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of substituted propanols. These products, including ethers, amines, and carbon-carbon bond-extended analogues, are prevalent scaffolds in pharmaceuticals, agrochemicals, and fine chemicals. This document details three primary synthetic routes: Williamson Ether Synthesis for C-O bond formation, N-Alkylation for C-N bond formation, and a Grignard-based approach for C-C bond formation, complete with experimental protocols and quantitative data.
Synthesis of 3-Aryloxy-1-propanols via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide. In this context, this compound serves as the electrophile.
General Reaction Scheme:
Experimental Protocols
Protocol 2.1: Synthesis of 3-(4-Nitrophenoxy)-1-propanol
This protocol details the synthesis of a substituted aryloxy propanol, a class of compounds that can exhibit biological activity.
-
Materials: this compound, 4-nitrophenol (B140041), Potassium Carbonate (K₂CO₃), Acetone, Dichloromethane (B109758) (DCM), Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Reflux the reaction mixture for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure 3-(4-nitrophenoxy)-1-propanol.
-
Data Presentation
| Product | Reactants | Base | Solvent | Time (h) | Yield (%) |
| 3-(4-Nitrophenoxy)-1-propanol | This compound, 4-Nitrophenol | K₂CO₃ | Acetone | 24 | ~85% |
| 3-(Carbazol-9-yl)propan-1-ol | This compound, Carbazole | Sodium Hydride (NaH) | THF | 12 | High |
Table 1: Synthesis of 3-Aryloxy-1-propanols via Williamson Ether Synthesis.
Experimental Workflow
Synthesis of 3-Amino-1-propanols via N-Alkylation
The reaction of amines with alkyl halides is a direct method for forming carbon-nitrogen bonds. However, the reaction can be challenging to control, as the resulting primary and secondary amines are often more nucleophilic than the starting amine, leading to over-alkylation.[1] This section provides a protocol for the synthesis of a tertiary amine, where over-alkylation is not a concern, and discusses strategies for selective mono-alkylation.
General Reaction Scheme:
Experimental Protocols
Protocol 3.1: Synthesis of 3-(Diethylamino)-1-propanol
This protocol describes the synthesis of a tertiary amino propanol.
-
Materials: this compound, Diethylamine (B46881), Potassium Carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add diethylamine (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux for 6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain 3-(diethylamino)-1-propanol.
-
Note on Selective Mono-alkylation of Primary Amines: To favor mono-alkylation and prevent the formation of di- and tri-alkylated products, a large excess of the primary amine can be used. Another strategy involves the use of a protecting group on the amine or specialized reaction conditions, such as the use of 9-BBN to form a stable chelate with 3-amino-1-propanol, allowing for selective mono-alkylation.[2]
Data Presentation
| Product | Reactants | Base | Solvent | Time (h) | Yield (%) |
| 3-(Diethylamino)-1-propanol | This compound, Diethylamine | K₂CO₃ | Acetonitrile | 6 | ~70-80% |
| 3-(Anilino)-1-propanol | This compound, Aniline (B41778) (excess) | Na₂CO₃ | DMF | 12 | Moderate |
Table 2: Synthesis of 3-Amino-1-propanols via N-Alkylation.
Experimental Workflow
Synthesis of Substituted Propanols via Grignard Reagent
To form a new carbon-carbon bond at the 3-position of this compound, a Grignard reaction can be employed. However, the acidic proton of the hydroxyl group is incompatible with the highly basic Grignard reagent and must be protected prior to the Grignard reaction.[3][4][5] A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.[6]
General Reaction Scheme:
-
Protection: 3-Br-(CH₂)₃-OH + TBDMSCl --(Base)--> 3-Br-(CH₂)₃-OTBDMS
-
Grignard Formation: 3-Br-(CH₂)₃-OTBDMS + Mg --(Ether)--> MgBr-(CH₂)₃-OTBDMS
-
Reaction with Electrophile: MgBr-(CH₂)₃-OTBDMS + R-CHO --> R-CH(OMgBr)-(CH₂)₃-OTBDMS
-
Deprotection & Workup: R-CH(OMgBr)-(CH₂)₃-OTBDMS --(H₃O⁺)--> R-CH(OH)-(CH₂)₃-OH
Experimental Protocols
Protocol 4.1: Protection of this compound with TBDMSCl
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add imidazole (2.5 eq).
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield 3-bromo-1-(tert-butyldimethylsilyloxy)propane.
-
Protocol 4.2: Grignard Reaction and Deprotection to form 1-Phenyl-1,4-butanediol
-
Materials: 3-bromo-1-(tert-butyldimethylsilyloxy)propane, Magnesium turnings, Anhydrous diethyl ether, Benzaldehyde (B42025), Hydrochloric acid (HCl), Tetrabutylammonium fluoride (B91410) (TBAF), Tetrahydrofuran (THF).
-
Procedure:
-
Grignard Reagent Formation: In an oven-dried flask under an inert atmosphere, activate magnesium turnings (1.2 eq). Add a solution of 3-bromo-1-(tert-butyldimethylsilyloxy)propane (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Reflux for 1 hour after the addition is complete.
-
Reaction with Benzaldehyde: Cool the Grignard reagent to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise. Stir at room temperature for 2 hours.
-
Workup: Quench the reaction by slow addition of saturated aqueous ammonium (B1175870) chloride. Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in THF and add TBAF (1.1 eq). Stir at room temperature for 2 hours. Quench with water and extract with ethyl acetate. Wash with brine, dry, and concentrate.
-
Purification: Purify the crude diol by column chromatography to obtain 1-phenyl-1,4-butanediol.
-
Data Presentation
| Product | Key Intermediate | Electrophile | Deprotection Reagent | Overall Yield (%) |
| 1-Phenyl-1,4-butanediol | 3-(tert-butyldimethylsilyloxy)propylmagnesium bromide | Benzaldehyde | TBAF | ~60-70% |
Table 3: Synthesis of a Substituted Propanol via Grignard Reaction.
Experimental Workflow
Biological Relevance: Aryloxy Propanolamines and Beta-Adrenergic Receptor Signaling
Many of the substituted propanols that can be synthesized from this compound, particularly aryloxy propanolamines, have significant biological activity. A prominent example is their role as beta-blockers, which are widely used to manage cardiovascular conditions such as hypertension, angina, and heart failure.[7][8]
Beta-blockers function by antagonizing the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at β-adrenergic receptors.[7] There are three main types of beta-receptors: β₁, β₂, and β₃. β₁ receptors are predominantly found in the heart and kidneys, while β₂ receptors are located in the smooth muscles of the airways and blood vessels.[9]
The binding of catecholamines to β₁-adrenergic receptors, which are G-protein coupled receptors, initiates a signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[10][11] Increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in increased heart rate and contractility.[11] Beta-blockers competitively inhibit this pathway, leading to a reduction in heart rate and blood pressure.[12]
Beta-Adrenergic Receptor Signaling Pathway
Conclusion
This compound is a highly versatile and economically important building block for the synthesis of a wide array of substituted propanols. The protocols detailed in this document for Williamson ether synthesis, N-alkylation, and Grignard-based C-C bond formation provide a robust foundation for researchers in organic synthesis and drug discovery. The biological relevance of the resulting compounds, such as the aryloxy propanolamines as beta-blockers, underscores the importance of these synthetic routes in the development of new therapeutic agents. Careful consideration of reaction conditions and, where necessary, the use of protecting group strategies, allows for the efficient and selective synthesis of a diverse range of valuable molecules.
References
- 1. ijacskros.com [ijacskros.com]
- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 3. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]
- 4. Khan Academy [khanacademy.org]
- 5. rsc.org [rsc.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 8. Beta blockers - NHS [nhs.uk]
- 9. Beta blocker - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Beta Blockers | Mechanism & Uses - Lesson | Study.com [study.com]
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis with 3-Bromo-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Bromo-1-propanol in Williamson ether synthesis. The following information is designed to help improve reaction yields and minimize the formation of byproducts.
Troubleshooting Guide: Low Yield of Desired Ether Product
Low yields in the Williamson ether synthesis with this compound are a common issue, primarily due to competing side reactions. This guide will help you diagnose and address potential problems in your experimental setup.
| Observation | Potential Cause | Recommended Solution |
| Low overall conversion of starting materials | 1. Insufficiently strong base: The alkoxide is not being formed in a high enough concentration. 2. Low reaction temperature: The activation energy for the SN2 reaction is not being met. 3. Inappropriate solvent: The chosen solvent may be hindering the nucleophilicity of the alkoxide. | 1. Use a stronger base: Switch from weaker bases like NaOH or KOH to stronger, non-nucleophilic bases such as Sodium Hydride (NaH) or Potassium Hydride (KH).[1] 2. Increase the temperature: Gradually increase the reaction temperature, typically in the range of 50-100 °C. Monitor for byproduct formation. 3. Change to a polar aprotic solvent: Utilize solvents like DMF, DMSO, or acetonitrile (B52724) to enhance the reactivity of the nucleophile.[2] |
| Significant amount of alkene byproduct detected | E2 Elimination: The alkoxide is acting as a base rather than a nucleophile, which is more likely with sterically hindered substrates or at higher temperatures. | Optimize reaction conditions: Since this compound is a primary halide, E2 elimination is less common but can be promoted by very strong, bulky bases and high temperatures. If observed, consider using a less hindered base and lowering the reaction temperature. |
| Presence of a significant amount of oxetane | Intramolecular Cyclization: The alkoxide of this compound attacks the electrophilic carbon on the same molecule, forming a four-membered cyclic ether (oxetane). This is a common and significant side reaction. | 1. Increase the concentration of the external nucleophile: Use a higher concentration of your desired alcohol/alkoxide to favor the intermolecular reaction. 2. Slow addition of this compound: Add the this compound slowly to the reaction mixture containing the alkoxide to maintain a low concentration of the haloalcohol, thus disfavoring the intramolecular reaction. 3. Consider Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can facilitate the reaction between the alkoxide and this compound at the interface of two phases, which can sometimes suppress intramolecular side reactions.[3][4] |
| Reaction appears to stall or proceed very slowly | Poor solubility of reactants: The alkoxide or the alkyl halide may not be sufficiently soluble in the chosen solvent. | Select an appropriate solvent: Ensure your chosen solvent can dissolve all reactants. Polar aprotic solvents like DMF and DMSO are often good choices for Williamson ether synthesis.[2] Using a co-solvent system might also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Williamson ether synthesis?
A1: The main challenge is the competition between the desired intermolecular SN2 reaction and an intramolecular SN2 reaction. The hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then attack the electrophilic carbon bearing the bromine atom within the same molecule. This intramolecular cyclization leads to the formation of oxetane, a four-membered cyclic ether, which reduces the yield of the desired intermolecular ether product.
Q2: How can I favor the intermolecular reaction over the intramolecular cyclization?
A2: To favor the intermolecular reaction, you should aim to have the external nucleophile (your desired alkoxide) react with the this compound at a much faster rate than the internal alkoxide. This can be achieved by:
-
High Concentration of the External Nucleophile: A higher concentration of the external alkoxide increases the probability of an intermolecular collision and subsequent reaction.
-
Slow Addition of this compound: Adding the this compound slowly to a solution of the external alkoxide keeps the concentration of the haloalcohol low, thereby minimizing the rate of the intramolecular reaction.
Q3: What is the best choice of base for this reaction?
A3: Strong, non-nucleophilic bases are generally preferred for generating the alkoxide. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas, which bubbles out of the reaction.[1] Weaker bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can also be used, particularly with more acidic alcohols like phenols, but may not lead to complete deprotonation of less acidic alcohols.
Q4: Which solvent is most suitable for this synthesis?
A4: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are highly recommended.[2] These solvents are effective at solvating the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion to act as a potent nucleophile. Protic solvents like water and alcohols should be avoided as they can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.
Q5: Can phase-transfer catalysis improve the yield?
A5: Phase-transfer catalysis (PTC) can be a valuable technique, especially when dealing with reactants that have different solubility properties. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the alkoxide from an aqueous or solid phase into an organic phase containing the this compound.[3][4] This can enhance the reaction rate and may help to suppress the intramolecular side reaction by facilitating the interaction between the desired reactants.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenoxy-1-propanol (Intermolecular Williamson Ether Synthesis)
This protocol is designed to maximize the yield of the intermolecular ether product by using a high concentration of the external nucleophile (sodium phenoxide) and a suitable solvent.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Carefully add anhydrous DMF to the flask to create a slurry.
-
In a separate flask, dissolve phenol (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the phenol solution to the stirred NaH suspension at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium phenoxide.
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Slowly add the this compound solution to the sodium phenoxide mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Competing pathways in the Williamson ether synthesis with this compound.
Caption: General workflow for optimizing the intermolecular Williamson ether synthesis.
References
Technical Support Center: Reactions of 3-Bromo-1-propanol in Alkaline Conditions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 3-Bromo-1-propanol in alkaline conditions. It is intended for researchers, scientists, and professionals in drug development who may encounter side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound under alkaline conditions?
The primary reaction is an intramolecular Williamson ether synthesis, which leads to the formation of oxetane (B1205548).[1][2][3] This reaction proceeds via the deprotonation of the hydroxyl group by a base to form an alkoxide, followed by an intramolecular SN2 attack of the alkoxide on the carbon atom bonded to the bromine.
Q2: What are the common side reactions observed with this compound in the presence of a base?
Common side reactions include:
-
Intermolecular Williamson Ether Synthesis: Formation of ethers by reaction with other alcohol molecules present.
-
Elimination (E2 Reaction): Formation of allyl alcohol.[4][5] This is competitive with the desired substitution reaction.
-
Dimerization: Reaction of two molecules of this compound to form 3-(3-bromopropoxy)propan-1-ol or di(3-hydroxypropyl) ether.
Q3: How does the choice of base affect the reaction outcome?
The strength and steric hindrance of the base play a crucial role.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective for deprotonating the alcohol to initiate the intramolecular cyclization.[1]
-
Strong, sterically hindered bases can favor the E2 elimination side reaction, leading to the formation of allyl alcohol.[5]
-
Weaker bases like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) may result in slower reaction rates or require higher temperatures, which can also promote side reactions.[6]
Q4: Can the solvent choice influence the prevalence of side reactions?
Yes, the solvent is a critical parameter.
-
Polar aprotic solvents such as THF, DMF, or DMSO are generally preferred for SN2 reactions like the intramolecular Williamson ether synthesis as they can solvate the cation of the base without solvating the alkoxide nucleophile, thus increasing its reactivity.[6]
-
Polar protic solvents like ethanol (B145695) or water can decrease the nucleophilicity of the alkoxide through hydrogen bonding and may participate in the reaction as competing nucleophiles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of oxetane | 1. Incomplete deprotonation of the alcohol. 2. Competing intermolecular reactions due to high concentration. 3. Side reaction of elimination to form allyl alcohol.[4] | 1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Perform the reaction under high dilution conditions to favor the intramolecular cyclization. 3. Use a less sterically hindered base and maintain a lower reaction temperature. |
| Formation of a significant amount of allyl alcohol | 1. Use of a sterically hindered or very strong base. 2. High reaction temperature. | 1. Switch to a less hindered base (e.g., NaH instead of t-BuOK). 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] |
| Presence of high molecular weight byproducts | 1. Intermolecular Williamson ether synthesis leading to dimers or polymers. | 1. Use high dilution conditions to minimize intermolecular interactions. 2. Add the this compound solution slowly to the base suspension. |
| Reaction does not proceed to completion | 1. Insufficient amount of base. 2. Deactivation of the base by moisture. 3. Low reaction temperature. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Ensure all reagents and solvents are anhydrous. 3. Gradually warm the reaction mixture from a low temperature to room temperature and monitor by TLC.[1] |
Experimental Protocols
Key Experiment: Synthesis of Oxetane from this compound
This protocol is based on the intramolecular Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to create a slurry.
-
Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent such as diethyl ether. Shake and separate the layers.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to obtain pure oxetane.
Visualizations
Caption: Reaction pathways of this compound in alkaline conditions.
Caption: Troubleshooting workflow for low oxetane yield.
References
Technical Support Center: Preventing 1,3-Dibromopropane Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for minimizing or eliminating the formation of 1,3-dibromopropane (B121459) as a byproduct in chemical syntheses. Below are frequently asked questions, troubleshooting protocols, and detailed experimental procedures to address common challenges.
Frequently Asked Questions (FAQs)
Q1: In which types of reactions is 1,3-dibromopropane a common byproduct?
A1: 1,3-dibromopropane typically forms as a byproduct during the free-radical halogenation of propane (B168953) or similar short-chain alkanes. While the primary goal of such reactions is often mono-bromination (to yield 1-bromopropane (B46711) and 2-bromopropane), over-halogenation can occur, leading to di-substituted products like 1,3-dibromopropane. It can also be an unreacted starting material in syntheses where it is used as a C3-building block, such as in the Freund reaction for cyclopropane (B1198618) synthesis.[1]
Q2: What are the primary factors that lead to the formation of this byproduct?
A2: The formation of 1,3-dibromopropane as a byproduct is primarily influenced by three factors:
-
Stoichiometry: Using an excess of the brominating agent (e.g., Br₂) relative to the alkane substrate significantly increases the probability of multiple halogenation events on the same molecule.
-
Reaction Temperature: Higher temperatures can increase reaction rates, but may also promote less selective and more extensive halogenation, favoring the formation of di- and poly-brominated byproducts.[2]
-
Reaction Time: Allowing the reaction to proceed for too long, especially with an excess of the brominating agent, can lead to the slow conversion of mono-brominated products into di-brominated byproducts.
Q3: How can I detect and quantify 1,3-dibromopropane in my reaction mixture?
A3: The most common and effective method for both detecting and quantifying 1,3-dibromopropane is Gas Chromatography-Mass Spectrometry (GC-MS) .[3][4] This technique separates the components of the mixture by volatility and provides a mass spectrum for definitive identification. For quantifying trace amounts, especially in pharmaceutical ingredients, a Headspace GC (HSGC) method with a flame ionization detector (FID) or an electron capture detector (ECD) is highly sensitive and accurate.[5][6]
Q4: What is the most effective way to remove 1,3-dibromopropane after a reaction?
A4: Due to its relatively high boiling point (167 °C), fractional distillation (under atmospheric or reduced pressure) is the most effective method for separating 1,3-dibromopropane from lower-boiling desired products.[7] For non-volatile products, column chromatography with a carefully selected eluent system can provide good separation.[7] In cases where distillation or chromatography is challenging, unreacted 1,3-dibromopropane can be chemically removed by quenching with a nucleophile like thiophenol, which converts it into a more easily separable thioether.[7]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action(s) |
| High levels of 1,3-dibromopropane detected by GC-MS. | Incorrect Stoichiometry: The molar ratio of the brominating agent to the alkane substrate is too high. | Adjust Molar Ratios: Use a significant excess of the alkane substrate (e.g., a 5:1 to 10:1 ratio of propane to bromine). This statistically favors the mono-bromination of the abundant alkane over the di-bromination of the newly formed mono-bromoalkane. |
| Product mixture contains multiple di- and poly-brominated species. | Non-Optimal Reaction Temperature: The reaction temperature is too high, reducing selectivity. | Optimize Temperature: Lower the reaction temperature. Free-radical bromination is often initiated with UV light at or below room temperature to allow for better control.[8] Perform small-scale experiments to find the optimal temperature that balances reaction rate and selectivity. |
| Byproduct formation increases with reaction time. | Over-reaction: The mono-brominated product is slowly being converted to the di-brominated byproduct. | Monitor Reaction Progress: Closely monitor the reaction using GC-MS at regular intervals. Quench the reaction as soon as the optimal concentration of the desired mono-brominated product is reached, before significant over-bromination occurs.[7] |
| Difficulty separating the product from 1,3-dibromopropane. | Similar Physical Properties: The boiling point or polarity of the desired product is too close to that of 1,3-dibromopropane. | Employ Chemical Quenching: If 1,3-dibromopropane is an unreacted starting material, add a nucleophilic scavenger like thiophenol post-reaction to convert it into a high-boiling, polar thioether, which is more easily separated by distillation or chromatography.[7] |
Data Presentation
The stoichiometry of a free-radical halogenation reaction is the most critical factor in controlling the extent of substitution. Using the alkane in large excess minimizes the formation of di- and poly-halogenated byproducts.
Table 1: Illustrative Effect of Propane:Bromine Molar Ratio on Product Distribution
| Molar Ratio (Propane:Br₂) | Mono-brominated Products (1- & 2-bromopropane) | Di-brominated Products (inc. 1,3-dibromopropane) | Unreacted Propane |
| 1:1 | ~55% | ~30% | ~15% |
| 2:1 | ~75% | ~15% | ~10% |
| 5:1 | ~90% | ~5% | ~5% |
| 10:1 | >95% | <2% | <3% |
| Note: These values are illustrative approximations to demonstrate the chemical principle. |
Experimental Protocols
Protocol 1: Minimizing Byproduct Formation in Free-Radical Bromination
This protocol is designed to favor mono-bromination of propane by controlling stoichiometry.
Materials:
-
Propane gas
-
Liquid bromine (Br₂)
-
Inert solvent (e.g., CCl₄, if not using neat propane)
-
Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)
-
Gas washing bottle or sparging tube
-
Cold trap (-78 °C, dry ice/acetone)
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (5%)
Procedure:
-
Setup: Assemble the photochemical reactor and ensure all joints are sealed. Attach the gas inlet to a regulated propane cylinder and the outlet to a cold trap followed by a bubbler containing 5% Na₂S₂O₃ solution to neutralize unreacted bromine.
-
Reactant Introduction: Cool the reactor to the desired temperature (e.g., 0-15 °C). If using a solvent, charge the reactor with it. Introduce a carefully measured, limiting amount of liquid bromine.
-
Reaction Initiation: Begin bubbling a large excess of propane gas through the reaction mixture at a steady rate. Once the system is saturated with propane, turn on the UV lamp to initiate the reaction.
-
Monitoring: Allow the reaction to proceed, monitoring the disappearance of the characteristic red-brown color of bromine. The reaction is typically complete when the color has faded.
-
Workup: Once the reaction is complete, turn off the lamp and stop the propane flow. Purge the system with nitrogen gas. Wash the crude reaction mixture with 5% Na₂S₂O₃ solution to remove any trace of unreacted bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Analysis: Analyze the product distribution using GC-MS to confirm the low percentage of 1,3-dibromopropane.
Protocol 2: Post-Reaction Purification via Fractional Distillation
This protocol describes the removal of 1,3-dibromopropane from a lower-boiling product.
Materials:
-
Crude reaction mixture
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Heating mantle and boiling chips
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is adequately packed or of a suitable design (e.g., Vigreux) for efficient separation.
-
Charge the Flask: Charge the distillation flask with the crude product mixture and add boiling chips.
-
Distillation: Begin heating the flask gently. Monitor the temperature at the head of the column.
-
Collect Fractions: Collect the initial fraction (forerun), which will contain the lowest-boiling components. As the temperature stabilizes at the boiling point of your desired product, switch to a new receiving flask and collect this fraction.
-
Separation: Once the desired product has distilled over, the temperature will rise again. 1,3-dibromopropane (boiling point ~167 °C) will remain in the distillation flask or begin to distill at this higher temperature. Stop the distillation before the byproduct distills over.[7]
-
Analysis: Analyze the collected product fraction by GC-MS to confirm the absence or significant reduction of 1,3-dibromopropane.
Protocol 3: Chemical Quenching of Unreacted 1,3-Dibromopropane
This protocol is for reactions where 1,3-dibromopropane is a starting material and excess must be removed.[7]
Materials:
-
Crude reaction mixture containing excess 1,3-dibromopropane
-
Thiophenol or benzyl (B1604629) thiol
-
A non-nucleophilic base (e.g., triethylamine)
-
Organic solvent (e.g., ethyl acetate)
-
Standard aqueous workup solutions (water, brine)
Procedure:
-
Reaction Completion: Confirm the primary reaction is complete via TLC or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature. Add a slight excess (1.1 equivalents relative to the excess 1,3-dibromopropane) of thiophenol, followed by the non-nucleophilic base.
-
Stir: Stir the mixture at room temperature and monitor the consumption of 1,3-dibromopropane by GC-MS.
-
Workup: Once the 1,3-dibromopropane is consumed, proceed with a standard aqueous workup. The resulting thioether byproduct will have a significantly different polarity and boiling point, allowing for easy removal from the desired product via chromatography or distillation.[7]
Mandatory Visualizations
Caption: Free-radical bromination pathway of propane leading to desired mono-brominated products and the undesired 1,3-dibromopropane byproduct.
Caption: Troubleshooting workflow for addressing the formation of 1,3-dibromopropane as a byproduct.
References
- 1. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. osha.gov [osha.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 3-Bromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting low conversion rates in chemical reactions involving 3-Bromo-1-propanol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to help you overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis reaction with this compound is showing low yield. What are the common causes?
A1: Low yields in Williamson ether synthesis with this compound are frequently due to several factors:
-
Suboptimal Base: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often effective for deprotonating the alcohol or phenol (B47542), but milder bases like potassium carbonate (K₂CO₃) can also be used, especially at higher temperatures.[1] Insufficient base will lead to incomplete deprotonation and thus low conversion.
-
Inappropriate Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred as they solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[2] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 50 to 100 °C, with reaction times of 1 to 8 hours.[3] Insufficient heating or reaction time can result in incomplete conversion.
-
Side Reactions: The primary competing side reaction is intramolecular cyclization of the 3-bromo-1-propoxide intermediate to form oxetane.[2] Elimination reactions (E2) can also occur, particularly with sterically hindered alkoxides or at higher temperatures.[4]
Q2: I am observing a significant amount of a byproduct with a four-membered ring structure. What is it and how can I minimize it?
A2: The likely byproduct is oxetane, formed through an intramolecular Williamson ether synthesis.[5] The alkoxide formed from the deprotonation of this compound can attack the bromine-bearing carbon within the same molecule. To minimize this side reaction, consider the following strategies:
-
Use a less hindered base: A bulky base may favor deprotonation without coordinating with the alkoxide, potentially reducing the likelihood of intramolecular cyclization.
-
Control the addition of the base: Adding the base slowly at a lower temperature can help control the concentration of the reactive alkoxide at any given time, favoring the intermolecular reaction.
-
Choose the appropriate nucleophile concentration: A higher concentration of the external nucleophile can outcompete the intramolecular cyclization.
Q3: What are the best practices for storing this compound to ensure its reactivity?
A3: this compound should be stored in a cool, dry, and well-ventilated place, away from light.[6] Recommended storage temperature is typically between 2-8°C.[7] It is incompatible with strong oxidizing agents.[7] Prolonged exposure to light may cause decomposition.[6] Always ensure the container is tightly sealed to prevent moisture absorption and degradation.
Q4: Can I use this compound in esterification reactions? What conditions are recommended?
A4: Yes, this compound can be used in esterification reactions with carboxylic acids or their derivatives.
-
With Carboxylic Acids (Fischer Esterification): This reaction is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) and often requires heating.[8] The use of an excess of the alcohol or removal of water can drive the equilibrium towards the product.
-
With Acyl Chlorides: This is a more reactive method that usually proceeds at lower temperatures and gives high yields.[9] A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct.[6]
Q5: How can I monitor the progress of my reaction involving this compound?
A5: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying volatile components in the reaction mixture, allowing for quantitative analysis of conversion and byproduct formation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the reaction by observing the disappearance of reactant signals and the appearance of characteristic product signals.[11] For example, in an etherification reaction, you would monitor the shift of the methylene (B1212753) protons adjacent to the oxygen.
Troubleshooting Guides
Low Conversion in Williamson Ether Synthesis
This guide provides a systematic approach to diagnosing and resolving low conversion rates in Williamson ether synthesis reactions with this compound.
Low Conversion in Esterification Reactions
This guide addresses common issues leading to low yields in the esterification of this compound.
Data Presentation
Table 1: Williamson Ether Synthesis - Impact of Base and Solvent on Yield
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 80 | 6 | ~85 | [12] |
| Phenol | NaH | THF | Reflux | 12 | >90 | [13] |
| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 8 | ~90 | Fictionalized Data |
| 1-Naphthol | NaH | DMF | 60 | 4 | ~95 | Fictionalized Data |
| Ethanol | NaH | THF | 25 | 24 | ~70 | Fictionalized Data |
| Isopropanol | KH | THF | 50 | 12 | ~60 | Fictionalized Data |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. Fictionalized data is included for illustrative purposes to demonstrate the expected trends.
Table 2: Esterification of this compound - Reaction Conditions and Yields
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | H₂SO₄ | Toluene | Reflux | 6 | ~75 | Fictionalized Data |
| Propanoic Acid | H₂SO₄ | None | 65 | 3.5 | 96.9 | [3] |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 2 | >90 | Fictionalized Data |
| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 3 | >95 | Fictionalized Data |
| Acetic Anhydride (B1165640) | DMAP | DCM | RT | 4 | ~90 | Fictionalized Data |
Note: Yields are approximate and can vary. Fictionalized data is included to illustrate common conditions and expected outcomes.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 3-Phenoxy-1-propanol
Materials:
-
This compound
-
Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve phenol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Esterification of this compound with Acetic Anhydride
Materials:
-
This compound
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and dissolve it in DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography if necessary.
Signaling Pathways and Workflows
Reaction Pathways of this compound
Analytical Workflow for Reaction Monitoring
References
- 1. lakeland.edu [lakeland.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 97 627-18-9 [sigmaaldrich.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. francis-press.com [francis-press.com]
Removal of unreacted 3-Bromo-1-propanol from a reaction mixture
Technical Support Center: Purification and Workup
Topic: Removal of Unreacted 3-Bromo-1-propanol from a Reaction Mixture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. Its high boiling point suggests that distillation is a viable method for separation from lower-boiling products, while its water solubility indicates that aqueous extraction can be effective.
| Property | Value | Significance for Purification |
| Molecular Weight | 138.99 g/mol [1][2] | General property for characterization. |
| Boiling Point | 175.3 °C at 760 mmHg[1] | Useful for separation by distillation from compounds with different boiling points. |
| 62 °C at 5-7 hPa[3][4] | Vacuum distillation can be used to remove it at a lower temperature, protecting thermally sensitive compounds. | |
| Density | ~1.54 g/cm³ at 25 °C[3][4] | Denser than water, it will typically be in the lower layer during an aqueous extraction with an immiscible organic solvent less dense than water. |
| Water Solubility | 50-100 mg/mL (Water soluble)[2][3] | Allows for removal from an organic phase through washing with water or brine. |
| Appearance | Clear, colorless to light yellow liquid[1][2][3] | Visual confirmation of its presence in reaction mixtures. |
Q2: What are the primary methods for removing unreacted this compound?
A2: The choice of method depends on the properties of your desired product and the scale of your reaction. The most common methods are:
-
Aqueous Extraction (Workup): Best for products that are not water-soluble. This method leverages the high water solubility of this compound.
-
Distillation: Effective if there is a significant difference in boiling points between your product and this compound. Vacuum distillation is recommended for thermally sensitive compounds.
-
Column Chromatography: A versatile method that separates compounds based on their polarity. It is suitable for small to medium-scale reactions where other methods fail.[5]
-
Chemical Quenching: Involves adding a reagent to selectively react with the excess this compound, converting it into a more easily removable substance.
Troubleshooting Guides
Issue 1: Aqueous extraction is not completely removing the this compound.
Possible Cause 1: Insufficient washing.
-
Solution: Increase the number of aqueous washes. Instead of one large wash, perform multiple smaller washes (e.g., 3 x 20 mL instead of 1 x 60 mL) as this is more efficient at partitioning the solute into the aqueous layer.
Possible Cause 2: The organic solvent is partially miscible with water.
-
Solution: Solvents like THF or acetonitrile (B52724) can retain water-soluble impurities.[6] It is best to remove the solvent via rotary evaporation first, then redissolve the residue in an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) before performing the aqueous wash.[6]
Possible Cause 3: High concentration of this compound.
-
Solution: If a large excess of this compound was used, a pre-purification step might be necessary. Consider a simple distillation to remove the bulk of the reactant before proceeding with an aqueous workup.
Issue 2: My desired product is also water-soluble.
Possible Cause: The product has polar functional groups.
-
Solution 1 (Salting Out): Wash the organic layer with a saturated brine (NaCl solution) instead of pure water. The high salt concentration in the aqueous phase decreases the solubility of organic compounds, pushing your product into the organic layer while still removing the highly soluble this compound.
-
Solution 2 (Solvent Choice): Use a more nonpolar extraction solvent that has lower solubility for your product, if possible.
-
Solution 3 (Alternative Purification): If extraction is not feasible, column chromatography or distillation are the recommended alternative methods.[5]
Issue 3: I still see this compound in my NMR spectrum after distillation.
Possible Cause 1: Inefficient fractional distillation.
-
Solution: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. Maintain a slow and steady distillation rate to allow for proper equilibration between liquid and vapor phases.
Possible Cause 2: Azeotrope formation.
-
Solution: this compound may form an azeotrope with your product or solvent, making separation by simple distillation difficult. Check the literature for known azeotropes. In this case, column chromatography would be a more effective purification method.
Experimental Protocols
Protocol 1: Removal by Aqueous Extraction
This protocol is suitable for water-insoluble products.
-
Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Wash: Add a volume of deionized water equal to the volume of the organic layer. Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently.
-
Separation: Allow the layers to separate. Drain the lower (aqueous) layer. If using a chlorinated solvent, your organic layer will be on the bottom.
-
Repeat Washes: Repeat the washing step 2-3 more times with water, followed by a final wash with saturated brine to help remove dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[7]
-
Filtration & Concentration: Filter or decant the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of this compound.
Protocol 2: Removal by Vacuum Distillation
This protocol is ideal when the product's boiling point is significantly different from that of this compound (BP: 62 °C at 5-7 hPa).[3][4]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.
-
Charge Flask: Add the crude reaction mixture to the distillation flask, along with a magnetic stir bar or boiling chips.
-
Evacuate: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction corresponding to the boiling point of this compound at the working pressure. Monitor the temperature at the still head closely.
-
Isolate Product: Once all the this compound has been distilled, the temperature will either rise to the boiling point of the product or the distillation will cease. The purified product remains in the distillation flask (if it is the higher boiling component) or can be collected as a subsequent fraction.
Visual Workflows
The following diagrams illustrate the decision-making process and experimental workflows for removing this compound.
Caption: Decision tree for selecting a purification method.
Caption: Step-by-step workflow for aqueous extraction.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound 97 627-18-9 [sigmaaldrich.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Elimination Byproducts
Welcome to the technical support center for managing the formation of elimination byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chemical synthesis.
Troubleshooting Guides
This section provides step-by-step guidance for diagnosing and resolving common issues related to the formation of elimination byproducts.
Issue 1: An unexpected elimination byproduct is the major product, while a substitution product was expected.
Question: My reaction was intended to be a nucleophilic substitution, but I'm primarily isolating an alkene. What went wrong and how can I fix it?
Answer:
This is a common issue stemming from the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions. Several factors could be favoring the elimination pathway. Here is a troubleshooting workflow to diagnose and solve the problem:
Troubleshooting Workflow: Substitution vs. Elimination
Caption: Troubleshooting workflow for predominant elimination.
Detailed Steps:
-
Assess the Base/Nucleophile:
-
Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) strongly favor elimination. If you are using such a base, consider switching to a less bulky strong base (e.g., sodium ethoxide) or a weaker base if the substrate allows.
-
Strong, non-bulky bases (e.g., sodium hydroxide (B78521), sodium ethoxide) can act as both nucleophiles and bases.[1] With secondary and tertiary substrates, E2 elimination is often a major pathway.[1]
-
-
Examine the Substrate:
-
Tertiary substrates are highly prone to elimination reactions (both E1 and E2) due to steric hindrance at the reaction center and the formation of stable carbocations (for E1).[2] It is challenging to achieve substitution with tertiary substrates using strong bases.
-
Secondary substrates are susceptible to both substitution and elimination. The outcome is highly dependent on the reaction conditions.
-
Primary substrates generally favor SN2 reactions, but elimination can occur with a sterically hindered base.
-
-
Evaluate the Reaction Temperature:
-
Higher temperatures generally favor elimination reactions over substitution reactions.[2][3][4] This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more negative at higher temperatures, making the reaction more spontaneous.[2][4] If your reaction is running at an elevated temperature, try lowering it.
-
Issue 2: The reaction produces a mixture of alkene isomers (regioisomers).
Question: My elimination reaction is not selective and gives a mixture of the Zaitsev and Hofmann products. How can I control the regioselectivity?
Answer:
The formation of different regioisomers in an elimination reaction is governed by the competition between the Zaitsev and Hofmann pathways. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, while the Hofmann rule predicts the formation of the less substituted alkene.[5][6] You can influence the regioselectivity by modifying the reaction conditions:
Troubleshooting Workflow: Controlling Regioselectivity
Caption: Logic for controlling Zaitsev vs. Hofmann selectivity.
Detailed Steps:
-
Choice of Base: This is the most critical factor for controlling regioselectivity in E2 reactions.
-
To favor the Zaitsev product (more substituted alkene): Use a small, strong base such as sodium ethoxide (NaOEt) or sodium hydroxide (NaOH).[6] These bases are less sterically hindered and can more easily access the more sterically hindered internal β-hydrogens.
-
To favor the Hofmann product (less substituted alkene): Use a bulky, sterically hindered base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[6] The large size of these bases makes it difficult for them to approach the internal β-hydrogens, so they preferentially abstract the more accessible, less sterically hindered terminal β-hydrogens.[6]
-
-
Nature of the Leaving Group:
-
Good leaving groups, such as iodide, bromide, and tosylate, tend to favor the Zaitsev product.
-
Poor leaving groups, like fluoride, can favor the Hofmann product.
-
Frequently Asked Questions (FAQs)
Q1: What is the E1cB mechanism and when should I consider it as a potential pathway for byproduct formation?
A1: The E1cB (Elimination Unimolecular conjugate Base) mechanism is a two-step elimination reaction that occurs under basic conditions.[7] It is distinct from E1 and E2 mechanisms and typically involves:
-
Deprotonation of a β-hydrogen to form a carbanion (the conjugate base). This step is favored when the β-hydrogen is acidic.
-
Departure of the leaving group from the carbanion to form the alkene.[7]
You should consider the E1cB mechanism as a possibility when your substrate has:
-
An acidic β-hydrogen, often adjacent to an electron-withdrawing group like a carbonyl, nitro, or cyano group.
-
A poor leaving group, such as a hydroxyl (-OH) or alkoxyl (-OR) group.[8]
A classic example where the E1cB mechanism is relevant is the dehydration step of an aldol (B89426) condensation.[7]
Q2: How does solvent choice impact the formation of elimination byproducts?
A2: The choice of solvent can significantly influence the competition between substitution and elimination pathways, particularly between SN1/E1 and SN2/E2.
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate and stabilize both the carbocation intermediate in E1 reactions and the leaving group, thus favoring the E1 pathway over E2.[9][10]
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) do not effectively solvate anions, leaving the base more reactive and thus favoring the bimolecular E2 reaction.
Q3: My reaction is stereoselective but is producing the undesired stereoisomer of the alkene. How can I control the stereoselectivity?
A3: The stereoselectivity of an E2 reaction is determined by the anti-periplanar arrangement of the β-hydrogen and the leaving group.[11] This means they must be in the same plane and on opposite sides of the C-C bond.
-
For acyclic systems: The conformation of the substrate at the time of elimination dictates the stereochemistry of the product. If there is free rotation around the C-C bond, the thermodynamically more stable trans (E) isomer is usually the major product.[12] If your reaction is producing the cis (Z) isomer, it may be due to a specific conformation being favored for steric or electronic reasons.
-
For cyclic systems (e.g., cyclohexanes): The anti-periplanar requirement means that both the β-hydrogen and the leaving group must be in axial positions. This can restrict which β-hydrogens can be removed and may lead to the formation of the less stable alkene isomer if the conformation required for the formation of the more stable isomer is not accessible.
To control stereoselectivity, you may need to:
-
Redesign the substrate to favor the desired conformation.
-
Consider a different elimination method that does not have a strict stereochemical requirement, although this may lead to a loss of selectivity.
Quantitative Data on Regioselectivity
The choice of base has a dramatic effect on the ratio of Zaitsev to Hofmann products. The following table summarizes typical product distributions for the E2 elimination of 2-bromo-2-methylbutane (B1582447) with different bases.
| Substrate | Base | Solvent | Temperature (°C) | Zaitsev Product (%) (2-methyl-2-butene) | Hofmann Product (%) (2-methyl-1-butene) | Reference |
| 2-Bromo-2-methylbutane | Sodium Ethoxide (NaOEt) | Ethanol | 25 | 71 | 29 | [13] |
| 2-Bromo-2-methylbutane | Potassium tert-Butoxide (KOtBu) | tert-Butanol (B103910) | 25 | 28 | 72 | [13] |
| 2-Bromopentane | Potassium Ethoxide (KOEt) | Ethanol | Boiling | 75 | 25 | [13] |
| 2-Fluoropentane | Potassium Ethoxide (KOEt) | Ethanol | Boiling | 18 | 82 | [13] |
Experimental Protocols
Protocol 1: Minimizing Elimination Byproducts by Temperature Optimization
Objective: To determine the optimal temperature to maximize the yield of a substitution product while minimizing the formation of an elimination byproduct.
Methodology:
-
Initial Reaction Setup: Set up a small-scale reaction (e.g., 1 mmol) using the conditions that are producing the mixture of substitution and elimination products.
-
Temperature Screening: Run a series of parallel reactions at different temperatures. A typical range to screen would be from room temperature down to -78 °C (dry ice/acetone bath). For example, set up reactions at 25 °C, 0 °C (ice bath), -20 °C, and -40 °C.
-
Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: After a set reaction time, quench all reactions and analyze the product mixture to determine the ratio of the desired substitution product to the elimination byproduct.
-
Optimization: Based on the results, select the temperature that provides the best ratio of substitution to elimination product. If the reaction is too slow at the optimal temperature, the reaction time can be extended.
Protocol 2: Selective Formation of the Hofmann Product using a Sterically Hindered Base
Objective: To selectively synthesize the less substituted alkene (Hofmann product) via an E2 reaction.
Methodology:
-
Reagents and Solvent:
-
Substrate (e.g., 2-bromobutane)
-
Potassium tert-butoxide (t-BuOK) (1.5 equivalents)
-
Anhydrous tert-butanol or tetrahydrofuran (B95107) (THF) as the solvent.
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent to a flame-dried flask equipped with a magnetic stir bar.
-
Add the potassium tert-butoxide to the solvent and stir to form a suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the substrate to the stirred suspension of the base.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which should be enriched in the Hofmann elimination product.
-
Mandatory Visualization
Aspartimide Formation in Solid-Phase Peptide Synthesis via an E1cB-like Mechanism
Aspartimide formation is a significant side reaction in solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry. It proceeds through an E1cB-like mechanism where the backbone amide nitrogen acts as an internal nucleophile.[7][14]
Caption: Aspartimide formation in SPPS via an E1cB-like pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 8.3 E1/E2 Summary – Organic Chemistry I [kpu.pressbooks.pub]
- 3. E2 Elimination Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. LabXchange [labxchange.org]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Impact of solvent choice on the reactivity of 3-Bromo-1-propanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of 3-Bromo-1-propanol. The information is tailored for researchers, scientists, and professionals in drug development to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for this compound?
This compound is a bifunctional molecule containing both a primary alkyl bromide and a primary alcohol.[1][2] This structure allows for three main competing reaction pathways, the prevalence of which is highly dependent on the reaction conditions, particularly the choice of solvent and base/nucleophile.
-
Intermolecular Nucleophilic Substitution (SN1/SN2): An external nucleophile displaces the bromide ion. As a primary alkyl halide, the SN2 mechanism is generally favored over the SN1 mechanism.
-
Intramolecular Nucleophilic Substitution (Cyclization): The hydroxyl group, upon deprotonation, can act as an internal nucleophile, attacking the carbon bearing the bromine to form a cyclic ether, oxetane (B1205548). This is effectively an intramolecular SN2 reaction.[2]
-
Elimination (E1/E2): A base removes a proton from the carbon adjacent to the carbon-bromine bond (the α-carbon), leading to the formation of allyl alcohol. Given the primary nature of the substrate, the E2 mechanism is more likely, especially with a strong, sterically hindered base.
Q2: How does solvent choice dictate whether a reaction with an external nucleophile proceeds via an SN1 or SN2 mechanism?
The polarity and protic nature of the solvent are critical in directing the substitution mechanism.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) Favor SN2 Reactions: These solvents possess dipole moments sufficient to dissolve ionic reagents but lack acidic protons.[3] Consequently, they solvate cations well but leave the anionic nucleophile relatively "naked" and highly reactive. This high reactivity promotes the bimolecular, concerted SN2 pathway, which is ideal for a primary substrate like this compound.[4][5]
-
Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol) Favor SN1 Reactions and Hinder SN2 Reactions: These solvents have acidic protons capable of hydrogen bonding.[3] While they can promote SN1 reactions by stabilizing both the carbocation intermediate and the leaving group, an SN1 pathway is highly unfavorable for a primary alkyl halide due to the instability of a primary carbocation.[6] More importantly for this substrate, these solvents form a "cage" around the nucleophile via hydrogen bonding, which stabilizes it and sterically hinders its attack on the electrophilic carbon, thereby significantly slowing down SN2 reactions.[4][7]
Q3: My reaction with this compound and a strong nucleophile (e.g., NaN₃) in ethanol is very slow and gives a poor yield. What is the issue?
The primary issue is the use of a polar protic solvent (ethanol) for a reaction that should proceed via an SN2 mechanism. Ethanol molecules will form hydrogen bonds with your azide (B81097) nucleophile (N₃⁻), creating a solvent shell that drastically reduces its nucleophilicity and slows the reaction rate.[4] Additionally, under heated conditions, the solvent itself (ethanol) can act as a nucleophile, leading to a solvolysis byproduct (3-ethoxy-1-propanol).
Troubleshooting Recommendation: Switch to a polar aprotic solvent such as DMSO or DMF. These solvents will dissolve the sodium azide but will not strongly solvate the azide anion, leaving it highly nucleophilic and significantly accelerating the desired SN2 reaction.
Q4: I am attempting an intramolecular cyclization to synthesize oxetane but am getting low yields and recovering starting material. How can I optimize this?
This reaction requires the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile. The choice of base and solvent is crucial.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas. Using a base like sodium hydroxide (B78521) (NaOH) is less ideal because water is produced, which can interfere with the reaction, and the hydroxide ion can compete as an external nucleophile.
-
Solvent Selection: A polar aprotic solvent is essential. Tetrahydrofuran (THF) is a common and effective choice. It facilitates the reaction without solvating and deactivating the internal alkoxide nucleophile. Using a protic solvent would hinder this intramolecular SN2 cyclization for the same reasons it hinders intermolecular SN2 reactions.
Q5: How can I favor substitution over the competing elimination reaction?
Elimination reactions are favored by strong, sterically hindered bases and higher temperatures.[6][8] To favor substitution:
-
Use a Good Nucleophile that is a Weak Base: Reagents like azide (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻) are excellent nucleophiles but relatively weak bases, minimizing the E2 pathway.[9]
-
Avoid Sterically Hindered Bases: Strong, bulky bases like potassium tert-butoxide (t-BuOK) are designed to favor elimination.
-
Control the Temperature: Substitution reactions are generally less sensitive to temperature increases than elimination reactions. Running the reaction at room temperature or with gentle heating is often sufficient for substitution and will disfavor elimination.[8]
Data Presentation
Table 1: Properties of Common Solvents and Their Effect on Substitution Reactions
| Solvent | Class | Dielectric Constant (ε) | Role in Substitution Reactions |
|---|---|---|---|
| Water (H₂O) | Polar Protic | 78.5 | Strongly solvates nucleophiles (hinders SN2); stabilizes carbocations (favors SN1).[10] |
| Ethanol (CH₃CH₂OH) | Polar Protic | 24.3 | Solvates nucleophiles (hinders SN2); can act as a nucleophile (solvolysis).[10] |
| Methanol (CH₃OH) | Polar Protic | 32.6 | Solvates nucleophiles (hinders SN2); can act as a nucleophile (solvolysis).[10] |
| Acetone (CH₃COCH₃) | Polar Aprotic | 20.7 | Does not hydrogen bond with nucleophiles; excellent for SN2 reactions.[4] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | A common polar aprotic solvent that promotes SN2 reactions.[4][10] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Highly polar; effectively solvates cations, leaving anions "naked" for SN2 attack.[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 46.7 | Highly polar; excellent for SN2 reactions due to poor solvation of anions.[4] |
Table 2: Predicted Reaction Outcomes of this compound with a Nucleophile/Base
| Reagent | Solvent | Predominant Mechanism | Major Product(s) |
|---|---|---|---|
| Sodium Azide (NaN₃) | DMSO | SN2 | 3-Azido-1-propanol |
| Sodium Azide (NaN₃) | Ethanol | SN2 (slowed) / Solvolysis | 3-Azido-1-propanol, 3-Ethoxy-1-propanol |
| Sodium Hydride (NaH) | THF | Intramolecular SN2 | Oxetane |
| Potassium tert-butoxide | tert-Butanol | E2 | Allyl alcohol |
Diagrams and Workflows
Caption: Decision workflow for selecting appropriate solvent and conditions.
Caption: Competing reaction pathways based on experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with an External Nucleophile (e.g., Sodium Azide)
-
Objective: To synthesize 3-Azido-1-propanol.
-
Reagents:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 eq).
-
Add anhydrous DMSO (approx. 5 mL per 1 g of this compound).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.0 eq) to the flask dropwise.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress using TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
-
Protocol 2: General Procedure for Intramolecular Cyclization to Oxetane
-
Objective: To synthesize oxetane.
-
Reagents:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the NaH dispersion three times with dry hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask (approx. 10 mL per 1 g of this compound).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. (Note: Hydrogen gas will evolve).
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of oxetane.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
How to avoid polymerization of 3-Bromo-1-propanol under certain conditions
Welcome to the technical support center for 3-Bromo-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the stability and handling of this compound, with a focus on preventing its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound with the formula C₃H₇BrO. It is a colorless to pale yellow liquid used as an intermediate in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a bromine atom, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and as a cross-linking agent in the polymer industry.[1][2]
Q2: Is this compound prone to polymerization?
A2: While specific polymerization data for this compound is not extensively documented, its molecular structure suggests a potential for two primary polymerization pathways, similar to other haloalcohols. These are condensation polymerization (etherification) and free-radical polymerization. The presence of a hydroxyl group and a bromine atom (a good leaving group) on the same molecule makes it susceptible to self-condensation to form polyethers, particularly under basic conditions.[3][4] Additionally, the carbon-bromine bond can be susceptible to cleavage by heat or light, initiating a free-radical polymerization process.
Q3: What are the signs that my this compound has started to polymerize?
A3: The initial signs of polymerization can be subtle. You might observe a gradual increase in the viscosity of the liquid. As the process advances, the substance may become cloudy, form a gel, or in advanced stages, solidify completely. In a reaction, you might notice the formation of insoluble precipitates or a lower than expected yield of your desired product.[3]
Q4: How should I properly store this compound to minimize the risk of polymerization?
A4: To minimize polymerization risk, this compound should be stored in a cool, dry, and dark place.[3] The recommended storage temperature is between 2-8°C. It should be kept in a tightly sealed container to prevent moisture ingress and exposure to air. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a good practice to prevent oxidation, which can generate radical species.[3] The material may be sensitive to prolonged exposure to light, which can initiate free-radical polymerization.[5]
Troubleshooting Guide
Unwanted polymerization of this compound can lead to failed experiments and loss of valuable material. This guide provides a systematic approach to troubleshoot and prevent such issues.
Problem: Increased viscosity or solidification of this compound.
-
Possible Cause 1: Improper Storage Conditions.
-
Possible Cause 2: Presence of Contaminants.
-
Solution: Contaminants, especially basic substances, can catalyze condensation polymerization. Ensure all labware is clean and dry before handling the compound. If you suspect contamination, purification by distillation may be necessary, but care should be taken as heating can also promote polymerization.
-
-
Possible Cause 3: Lack of Inhibitor for Long-Term Storage.
-
Solution: For long-term storage, consider adding a polymerization inhibitor. While specific data for this compound is scarce, inhibitors effective for similar compounds, like Butylated Hydroxytoluene (BHT), can be considered.[3]
-
Problem: Formation of insoluble material in a reaction mixture.
-
Possible Cause 1: Reaction Conditions Promoting Polymerization.
-
Solution: High temperatures or the presence of strong bases can promote the self-condensation of this compound. If your reaction conditions are harsh, consider if the propanol (B110389) is stable under these conditions. It may be necessary to protect the hydroxyl group before proceeding with the reaction.
-
-
Possible Cause 2: Polymerization of the Starting Material.
-
Solution: Before use, visually inspect your stock of this compound for any signs of increased viscosity or cloudiness. If polymerization is suspected, it is best to use a fresh, uncompromised batch of the reagent.
-
Data Presentation
The following table summarizes recommended storage conditions and potential polymerization inhibitors, based on data for this compound and analogous compounds.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal energy that could initiate polymerization. |
| Storage Atmosphere | Tightly sealed container, preferably under an inert gas (N₂ or Ar) for long-term storage. | Prevents oxidation and moisture ingress.[3] |
| Light Conditions | Store in a dark place or in an amber bottle. | Avoids light-induced free-radical formation.[3][5] |
| Inhibitor (for Free-Radical Polymerization) | Butylated Hydroxytoluene (BHT) | Scavenges free radicals. Effective in the presence of oxygen.[3] |
| Inhibitor Concentration (BHT) | 0.01 - 0.5 wt% (by analogy) | Effective range for similar compounds.[3] |
Experimental Protocols
Protocol for Adding a Polymerization Inhibitor (BHT)
This protocol is adapted from procedures for similar compounds and should be effective for the long-term storage of this compound.[3]
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
A clean, dry, amber glass storage bottle with a tightly sealing cap
-
Analytical balance
-
Spatula
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Weigh the Inhibitor: In a well-ventilated fume hood, accurately weigh the desired amount of BHT. For example, to prepare a 0.1 wt% solution, weigh 0.1 g of BHT for every 100 g of this compound.
-
Transfer: Carefully transfer the weighed BHT into the clean, dry amber storage bottle.
-
Add the Compound: Add the this compound to the storage bottle containing the BHT.
-
Dissolve the Inhibitor: Seal the bottle and gently swirl or stir the mixture until the BHT is completely dissolved. Mild heating (not exceeding 40°C) can be applied if necessary, but ensure this is done in a controlled manner to avoid initiating thermal polymerization.[3]
-
Inert Atmosphere: If desired for long-term storage, gently bubble nitrogen or argon through the solution for a few minutes to remove dissolved oxygen, then quickly seal the container.
-
Label and Store: Clearly label the bottle with the compound name, date, and the concentration of the added inhibitor. Store at 2-8°C in a dark location.
Protocol for Removing Phenolic Inhibitors
If the presence of an inhibitor like BHT interferes with your experiment, it can be removed prior to use.[3]
Materials:
-
Inhibited this compound
-
1M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Wash with Base: In a separatory funnel, wash the inhibited this compound with an equal volume of 1M NaOH solution. This deprotonates the phenolic inhibitor, making it soluble in the aqueous layer.
-
Separate Layers: Allow the layers to separate and drain off the lower aqueous layer.
-
Wash with Water: Wash the organic layer with deionized water to remove any residual base.
-
Dry: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Filter and Use: Filter off the drying agent. The purified this compound is now free of the inhibitor and should be used immediately as it is more susceptible to polymerization.
Visualizations
Caption: Troubleshooting workflow for preventing polymerization.
Caption: Potential polymerization pathways of this compound.
References
Technical Support Center: Characterization of Unexpected Side Products by NMR and MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected side products using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: My reaction mixture shows an unexpected spot on TLC/peak in LC-MS. Where do I start with characterization?
A1: The first step is to obtain high-quality mass spectrometry and NMR data. High-resolution mass spectrometry (HRMS) will provide an accurate mass and potential elemental composition, which is crucial for identifying unknown compounds.[1][2][3] Concurrently, acquiring a simple 1D ¹H NMR spectrum of the crude reaction mixture can give you initial structural clues. If the side product can be isolated, a more comprehensive set of NMR experiments should be performed.
Q2: My crude ¹H NMR spectrum is very complex and peaks are overlapping. What should I do?
A2: Peak overlap in 1D NMR is a common issue, especially with complex mixtures.[4][5][6][7] To resolve this, you can:
-
Try a different deuterated solvent: Changing the solvent can alter the chemical shifts of your compounds and may resolve overlapping signals.[7]
-
Increase the magnetic field strength: Higher field NMR spectrometers offer better spectral dispersion.
-
Perform 2D NMR experiments: Techniques like COSY, HSQC, and HMBC can help to resolve individual proton and carbon signals and establish connectivity within the molecule.[4][8][9]
-
Isolate the side product: If possible, purifying the unexpected product via chromatography (e.g., preparative HPLC) will provide a clean sample for unambiguous NMR analysis.[3][10]
Q3: I have a high-resolution mass, but the predicted molecular formula doesn't match any expected side products. What are the next steps?
A3: An unexpected molecular formula from HRMS can arise from several sources. Consider the following possibilities:
-
Unexpected reaction pathway: Your reaction may have proceeded through an unanticipated mechanism.
-
Contamination: The signal could be from a contaminant introduced from solvents, reagents, or glassware.[11]
-
Degradation of starting material or product: The compound may have degraded during the reaction or workup.
-
Formation of adducts: In mass spectrometry, molecules can form adducts with solvents or salts (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺). Check for these possibilities.
To proceed, a combination of 2D NMR experiments on the isolated impurity will be essential to piece together the molecular structure.[10][12]
Q4: I can see my product in the mass spectrometer, but not in the NMR. Why might this be?
A4: This discrepancy can occur for several reasons:
-
Low Concentration: Mass spectrometry is generally more sensitive than NMR.[13][14][15][16] The side product might be present at a concentration too low to be detected by NMR.
-
Paramagnetic Species: The presence of paramagnetic metals can lead to significant broadening of NMR signals, making them disappear into the baseline.
-
Dynamic Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, its signals can be broadened and difficult to observe.
-
Insolubility: The compound may not be sufficiently soluble in the chosen NMR solvent.[7]
Q5: What are some common sources of impurities that can complicate my analysis?
A5: Impurities can be introduced at various stages of the experimental process. Common sources include:
-
Solvents: Residual protio-solvent signals are always present in deuterated solvents. Other solvent-related impurities can also be present.[17][18][19][20][21]
-
Reagents: Starting materials may contain impurities that are carried through the reaction.
-
Glassware and Equipment: Contaminants like silicone grease, plasticizers from tubing, and residues from previous experiments can appear in your spectra.[11]
-
Workup: Impurities can be introduced during extraction (e.g., from septa) or purification steps.
Troubleshooting Guides
Issue 1: Poor Quality NMR Spectra (Broad Peaks, Poor Resolution)
| Possible Cause | Troubleshooting Steps |
| Poor Shimming | Re-shim the instrument or use the automated shimming routine. For difficult samples, manual shimming may be necessary. |
| Sample Inhomogeneity | Ensure your sample is fully dissolved. Filter the sample to remove any particulate matter.[22][23][24] |
| Sample Too Concentrated | Dilute the sample. Overly concentrated samples can lead to broadened lineshapes.[7][23] |
| Paramagnetic Impurities | The presence of paramagnetic ions, even in trace amounts, can cause severe line broadening.[24] Consider passing the sample through a small plug of celite or silica. |
| Solid Particles in the Tube | Solid particles disrupt the magnetic field homogeneity.[22] Filter the sample into the NMR tube.[22] |
Issue 2: Unexpected Peaks in NMR Spectra
| Possible Cause | Troubleshooting Steps |
| Solvent Impurities | Compare observed peaks to a table of common NMR solvent impurities (see Table 1 below). |
| Water Peak | The chemical shift of water is highly dependent on solvent and temperature.[17] A D₂O shake can confirm if a peak is from an exchangeable proton (e.g., OH, NH).[7] |
| Silicone Grease | Often appears as a broad singlet around 0 ppm.[11] Use grease-free joints where possible and be meticulous with glassware cleaning. |
| Phthalates | Plasticizers can leach from plastic containers or tubing and typically show aromatic signals around 7.5-7.7 ppm and aliphatic signals.[11] |
Issue 3: Difficulty in Interpreting Mass Spectra
| Possible Cause | Troubleshooting Steps |
| Unusual Adducts | Look for mass differences corresponding to common adducts (e.g., +23 for Na⁺, +39 for K⁺, +41 for CH₃CN). |
| In-source Fragmentation | The molecule might be fragmenting in the ion source. Try using a "softer" ionization technique (e.g., ESI instead of APCI for some molecules) or reducing the source temperature.[25][26] |
| Multiple Charging | Electrospray ionization (ESI) can produce multiply charged ions (e.g., [M+2H]²⁺). This is more common for larger molecules like peptides and proteins but can occur for some small molecules.[27] |
| Isotope Pattern Mismatch | The observed isotope pattern does not match the proposed elemental composition. Ensure the mass spectrometer is properly calibrated. Consider the presence of elements with distinct isotopic signatures (e.g., Cl, Br). |
Data Presentation
Table 1: Common ¹H NMR Solvent and Impurity Chemical Shifts (ppm)
| Solvent | Residual Peak | Water | Acetone | Dichloromethane | Ethyl Acetate | Hexane | Toluene |
| CDCl₃ | 7.26 | 1.56 | 2.17 | 5.30 | 2.05, 1.26, 4.12 | 0.88, 1.26 | 2.36, 7.17-7.28 |
| (CD₃)₂SO | 2.50 | 3.33 | 2.09 | 5.76 | 1.99, 1.15, 4.03 | 0.86, 1.25 | 2.30, 7.11-7.23 |
| CD₃OD | 3.31, 4.87 (OH) | 4.87 | 2.15 | 5.49 | 2.03, 1.24, 4.10 | 0.90, 1.30 | 2.33, 7.12-7.25 |
| D₂O | 4.79 | - | 2.22 | - | - | - | - |
| (CD₃)₂CO | 2.05 | 2.84 | - | 5.63 | 2.00, 1.20, 4.06 | 0.88, 1.27 | 2.33, 7.13-7.26 |
| C₆D₆ | 7.16 | 0.40 | 1.55 | 4.27 | 1.80, 0.95, 3.86 | 0.92, 1.29 | 2.11, 7.01-7.09 |
Note: Chemical shifts can vary slightly with temperature, concentration, and pH.[21]
Table 2: Comparison of Common Mass Spectrometry Ionization Techniques
| Technique | Analyte Characteristics | Ionization Type | Common Applications |
| Electrospray Ionization (ESI) | Polar, large, and non-volatile molecules (e.g., proteins, peptides, polar small molecules).[27][28] | Soft | LC-MS, analysis of biomolecules and polar drugs.[26][29] |
| Atmospheric Pressure Chemical Ionization (APCI) | Less polar, smaller, and more volatile compounds (e.g., lipids, steroids, non-polar drugs).[26][28] | Soft | LC-MS, analysis of less polar small molecules.[28] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of a Crude Reaction Mixture
-
Aliquot the reaction mixture: Take a representative aliquot (approximately 0.1-0.5 mL) from the reaction.
-
Remove reaction solvent: Evaporate the solvent under reduced pressure. If high-boiling solvents are present, use a high-vacuum pump.
-
Dissolve the residue: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂SO).[24]
-
Ensure complete dissolution: Vortex the sample to ensure the residue is fully dissolved.
-
Filter the sample: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[22][23]
-
Cap and label: Cap the NMR tube securely and label it clearly.
Protocol 2: Structure Elucidation of an Isolated Impurity by NMR and MS
-
Isolate the impurity: Purify the unexpected side product using an appropriate chromatographic technique (e.g., preparative HPLC, flash chromatography).[3][10]
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the isolated compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample directly into the mass spectrometer or analyze via LC-HRMS.
-
Acquire data in both positive and negative ion modes to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M-H]⁻).
-
Use the accurate mass to predict the elemental composition.[1]
-
-
NMR Spectroscopy:
-
Prepare an NMR sample of the purified impurity (5-10 mg in 0.6-0.7 mL of deuterated solvent).[23]
-
Acquire a standard suite of NMR experiments:
-
1D ¹H NMR: Provides information on the proton environments.
-
1D ¹³C NMR: Shows the number and type of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), revealing adjacent protons.[4][8]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[4]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting molecular fragments.[4][8]
-
(Optional) 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help determine stereochemistry.
-
-
-
Data Integration and Structure Elucidation:
-
Use the elemental composition from HRMS as a constraint.
-
Assemble molecular fragments based on COSY and HMBC correlations.
-
Use HSQC to assign protonated carbons.
-
Combine all data to propose a structure for the unexpected side product.
-
Visualizations
Caption: Workflow for the characterization of an unexpected side product.
Caption: Logical relationship of data for structure elucidation.
References
- 1. measurlabs.com [measurlabs.com]
- 2. Confirmation and unknowns analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. reddit.com [reddit.com]
- 12. veeprho.com [veeprho.com]
- 13. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 14. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 15. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chem.washington.edu [chem.washington.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. youtube.com [youtube.com]
- 21. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. organomation.com [organomation.com]
- 25. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 26. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 27. acdlabs.com [acdlabs.com]
- 28. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 29. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity in Monofunctionalization of 3-Bromo-1-propanol
Welcome to the technical support center for the selective monofunctionalization of 3-Bromo-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the monofunctionalization of this compound?
The primary challenge lies in achieving selectivity between its two reactive sites: the nucleophilic hydroxyl (-OH) group and the electrophilic carbon bearing the bromine (-Br) atom. Depending on the reaction conditions and the reagents used, undesired side reactions can occur, leading to a mixture of products or polymerization.
Q2: What are the main strategies to achieve selective monofunctionalization?
There are two main strategies to control the selectivity of reactions involving this compound:
-
Protection/Deprotection: This involves temporarily blocking one of the functional groups to allow the other to react selectively. The choice of protecting group is critical and depends on the stability required for the subsequent reaction steps and the ease of removal.
-
Optimization of Reaction Conditions: By carefully selecting the base, solvent, temperature, and order of reagent addition, it is possible to favor one reaction pathway over another. For instance, in the Williamson ether synthesis, the choice of a non-nucleophilic base can prevent the substitution of the bromide.
Q3: How can I selectively react with the hydroxyl group of this compound?
To selectively target the hydroxyl group, you can employ several methods:
-
Etherification (Williamson Ether Synthesis): Deprotonate the alcohol using a strong, non-nucleophilic base like sodium hydride (NaH) to form the alkoxide, which can then react with an alkyl halide. It is crucial to use a primary alkyl halide to minimize competing elimination reactions.[1][2][3]
-
Esterification: React this compound with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine.
-
Protection of the Hydroxyl Group: Introduce a protecting group that is stable under the conditions of the subsequent reaction at the bromide site. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), acetals (e.g., THP), and benzyl (B1604629) ethers (Bn).[4][5][6]
Q4: How can I selectively react at the bromine-bearing carbon?
To achieve selective reaction at the C-Br bond, the hydroxyl group's nucleophilicity must be minimized. This can be achieved by:
-
Protecting the Hydroxyl Group: As mentioned above, protecting the -OH group allows for a wide range of nucleophilic substitution reactions at the C-Br bond.
-
Using Nucleophiles that are Poor Bases: Strong bases will deprotonate the hydroxyl group, leading to side reactions. Using weaker bases or neutral nucleophiles can favor substitution at the bromide.
Troubleshooting Guides
Problem 1: Low yield and formation of byproducts during Williamson Ether Synthesis.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired ether | Incomplete deprotonation of the alcohol. | Use a stronger base (e.g., NaH) and ensure anhydrous conditions. |
| Competing elimination reaction of the alkyl halide. | Use a primary alkyl halide. Secondary and tertiary halides are more prone to elimination.[1][3] | |
| Formation of 1,3-propanediol (B51772) | The alkoxide attacks the bromide of another this compound molecule. | Slowly add the alkyl halide to the pre-formed alkoxide of this compound. |
| Formation of a symmetrical ether (R-O-R) | The alkoxide of the added alkyl halide (if it's an alcohol derivative) reacts with another molecule of the alkyl halide. | This is generally not an issue if you are using an alkyl halide directly. |
| Polymerization | Intermolecular reaction between molecules of this compound. | Use dilute conditions and controlled addition of reagents. |
Problem 2: Difficulty in selective protection of the hydroxyl group.
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete protection | Insufficient amount of protecting group reagent or base. | Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent and base. |
| Steric hindrance. | Choose a less sterically demanding protecting group. | |
| Reaction at the bromide | The protecting group reagent is also a good electrophile for the bromide. | This is generally unlikely with common alcohol protecting groups. Ensure the reaction conditions are optimized for O-functionalization (e.g., use of a non-nucleophilic base). |
| Difficult deprotection | The protecting group is too stable. | Choose a protecting group that can be removed under conditions that will not affect the rest of the molecule.[5][6] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound from 1,3-Propanediol[7]
This method involves the selective bromination of one hydroxyl group while temporarily protecting the other as an acetate (B1210297) ester.
Step 1: Synthesis of 3-bromo-1-acetyloxypropane
-
At room temperature, dissolve 20 mL (27.1 mmol) of 1,3-propanediol in 45 mL of glacial acetic acid.
-
Stir the solution and pass dry HBr gas through it until the solution turns deep red.
-
Add 200 mL of water and extract the product with diethyl ether (2 x 400 mL).
-
Wash the combined ether layers successively with water (2 x 100 mL), saturated NaHCO₃ solution (2 x 200 mL), and water (2 x 100 mL).
-
Dry the ether layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by vacuum distillation to obtain 3-bromo-1-acetyloxypropane as a colorless liquid.
Step 2: Synthesis of this compound
-
Dissolve 50 g (277.8 mmol) of 3-bromo-1-acetyloxypropane in 160 mL of methanol.
-
Add 32 g of a strong acidic cation exchange resin and heat the mixture under reflux for 16 hours.
-
Cool the reaction mixture, filter, and wash the resin with methanol.
-
Combine the filtrate and the washings, and evaporate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound as a colorless liquid (95% yield).[7]
Protocol 2: Selective O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol describes a general procedure for the selective etherification of the hydroxyl group.
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Monofunctionalization
| Reaction Type | Reagent | Base | Solvent | Typical Yield | Selectivity |
| O-Alkylation | Benzyl bromide | NaH | THF | >90% | High for O-alkylation |
| O-Silylation | TBDMS-Cl | Imidazole | DMF | >95% | High for O-silylation |
| O-Esterification | Acetyl chloride | Pyridine | DCM | >90% | High for O-esterification |
| Br Substitution | NaN₃ (after O-protection) | - | DMF | >85% | High for N₃ substitution |
Visualizations
Caption: Experimental workflow for the selective monofunctionalization of this compound.
Caption: Decision-making pathway for selective monofunctionalization strategies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Page loading... [guidechem.com]
Addressing the lability of the C-Br bond during subsequent reaction steps
Welcome to the technical support center for managing the reactivity of carbon-bromine (C-Br) bonds in multi-step organic synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address challenges related to the lability of the C-Br bond during subsequent reaction steps.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond considered labile, and what factors influence its stability?
A1: The C-Br bond is often labile due to its bond dissociation energy (BDE), which is lower than that of C-Cl and C-F bonds, making it more susceptible to cleavage under various reaction conditions.[1][2] The primary factors influencing its stability are:
-
Reaction Temperature: Higher temperatures provide the necessary thermal energy to overcome the activation barrier for bond breaking.[3]
-
Catalyst/Reagents: Many transition metal catalysts (e.g., Palladium, Nickel) are designed to activate C-Br bonds for cross-coupling reactions.[4][5][6] Similarly, strong bases, nucleophiles, or reducing agents can promote unwanted cleavage.
-
Electronic Effects: The electronic environment of the molecule, including the presence of electron-donating or withdrawing groups on an aromatic ring, can influence the strength and reactivity of the C-Br bond.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states involved in C-Br bond cleavage.[3]
Q2: What is hydrodebromination and why is it a common side reaction?
A2: Hydrodebromination is an undesired side reaction where the bromine atom is replaced by a hydrogen atom, leading to a reduced byproduct. This is particularly common in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can occur through several mechanisms, including the reaction of the organopalladium intermediate with a hydrogen source (e.g., solvent, base, or water) before the desired transmetalation step can take place.
Q3: Can I use a protecting group strategy for a C-Br bond?
A3: Directly "protecting" a C-Br bond in the traditional sense of masking a functional group is not a common strategy.[7][8][9] The reactivity of the C-Br bond is its primary function in many synthetic sequences, particularly for cross-coupling.[4] The more effective approach is to carefully select reaction conditions (catalyst, ligands, base, solvent, temperature) that are chemoselective and minimize unwanted side reactions involving the C-Br bond. In cases where a different part of the molecule needs to be modified under conditions that would cleave the C-Br bond, a synthetic strategy that introduces the bromine at a later stage is typically preferred.
Q4: How does the reactivity of C-Br compare to other C-Halogen bonds in cross-coupling reactions?
A4: The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition typically follows the trend: C-I > C-OTf > C-Br >> C-Cl.[6] This trend is inversely related to their bond dissociation energies. The C-I bond is the most reactive and weakest, while the C-Cl bond is much stronger and often requires more specialized, electron-rich ligands and harsher conditions to react.[6] The C-Br bond offers a good balance of reactivity and stability, making it one of the most widely used in cross-coupling reactions.[4]
Data Presentation: Carbon-Halogen Bond Dissociation Energies
The following table summarizes the average bond dissociation energies (BDE) for various carbon-halogen and a C-H bond for comparison. Lower BDE values generally correlate with higher reactivity in processes like oxidative addition.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-F | 485[1] |
| C-H | 411[1] |
| C-Cl | 327[1] |
| C-Br | 285[1] |
| C-I | 213[1] |
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide focuses on troubleshooting the common issue of C-Br bond lability leading to undesired side products during a Suzuki-Miyaura cross-coupling reaction.
Problem: Low yield of the desired coupled product and significant formation of a hydrodebrominated (H-for-Br substituted) byproduct.
Logical Troubleshooting Workflow
The diagram below outlines a step-by-step process for diagnosing and resolving the issue of hydrodebromination.
Caption: Troubleshooting workflow for hydrodebromination in Suzuki reactions.
Catalytic Cycle and Side Reaction Pathway
Understanding the mechanism helps pinpoint where the process is failing. The oxidative addition of the aryl bromide to the Pd(0) catalyst is the key C-Br bond-breaking step. Hydrodebromination can occur if the subsequent transmetalation step is slow.
Caption: Suzuki-Miyaura cycle showing the hydrodebromination side reaction pathway.
Experimental Protocols
Protocol: Screening Ligands and Bases to Mitigate Hydrodebromination
This protocol provides a general methodology for screening reaction parameters in parallel to identify optimal conditions for a problematic Suzuki-Miyaura coupling.
Objective: To identify a combination of a phosphine ligand and a base that maximizes the yield of the desired biaryl product while minimizing the formation of the hydrodebrominated byproduct.
Materials:
-
Aryl bromide (Ar-Br)
-
Boronic acid or ester (Ar'-B(OR)2)
-
Palladium source (e.g., Pd(OAc)2, Pd2(dba)3)
-
Array of phosphine ligands (e.g., PPh3, SPhos, XPhos, RuPhos)
-
Array of bases (e.g., K2CO3, K3PO4, Cs2CO3, KF)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Reaction vials suitable for parallel synthesis (e.g., 2 mL microwave vials with stir bars)
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or parallel synthesizer
Procedure:
-
Stock Solution Preparation:
-
Inside an inert atmosphere glovebox, prepare stock solutions of the aryl bromide, boronic acid, and palladium precursor in the chosen anhydrous solvent. This ensures accurate and consistent dispensing into each reaction vial.
-
-
Array Setup:
-
Arrange a grid of reaction vials. Each row can correspond to a different ligand, and each column can correspond to a different base.
-
Example 3x3 Array:
-
Row 1: Ligand A (e.g., PPh3)
-
Row 2: Ligand B (e.g., SPhos)
-
Row 3: Ligand C (e.g., XPhos)
-
Column 1: Base X (e.g., K2CO3)
-
Column 2: Base Y (e.g., K3PO4)
-
Column 3: Base Z (e.g., Cs2CO3)
-
-
-
Reagent Dispensing (in glovebox):
-
To each vial, add the appropriate base (as a solid, typically 2.0-3.0 equivalents).
-
Add the appropriate ligand (typically 1-2 mol% relative to the Pd precursor).
-
Dispense a precise volume of the palladium precursor stock solution into each vial (e.g., 1-5 mol%).
-
Dispense the aryl bromide stock solution (limiting reagent, 1.0 eq).
-
Dispense the boronic acid stock solution (typically 1.2-1.5 eq).
-
Add additional solvent to bring all reactions to the same concentration (e.g., 0.1 M).
-
-
Reaction Execution:
-
Seal the vials tightly with crimp caps.
-
Remove the array from the glovebox and place it in a pre-heated heating block.
-
Run the reactions at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours). Ensure consistent stirring in all vials.
-
-
Work-up and Analysis:
-
After cooling to room temperature, quench each reaction by adding a small amount of water.
-
Add an internal standard (e.g., dodecane, naphthalene) to each vial for quantitative analysis.
-
Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Filter the contents of each vial (e.g., through a small plug of silica (B1680970) gel) to remove solids.
-
Analyze the crude reaction mixture from each vial by GC-MS or LC-MS to determine the ratio of desired product to the hydrodebrominated byproduct.
-
-
Data Interpretation:
-
Organize the results in a table corresponding to the reaction array.
-
Identify the ligand/base combination that provides the highest conversion to the desired product with the lowest percentage of the hydrodebrominated side product. This combination represents the optimized conditions for a larger-scale reaction.
-
References
- 1. quora.com [quora.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Purifying 3-Bromo-1-propanol Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 3-Bromo-1-propanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during column chromatography experiments involving these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound derivatives using silica (B1680970) gel chromatography?
A1: The main challenges stem from the polarity of the hydroxyl group and the potential for the bromine atom to interact with the stationary phase. Key difficulties include:
-
Co-elution with polar impurities: Starting materials or byproducts with similar polarities can be difficult to separate.
-
Product degradation: this compound and its derivatives can be sensitive to the acidic nature of silica gel, potentially leading to decomposition on the column.[1][2]
-
Tailing of peaks: The polar hydroxyl group can interact strongly with the silica gel, causing the compound to elute slowly and over many fractions, resulting in broad or tailing peaks.
-
Low recovery: Strong adsorption to the stationary phase or degradation can lead to a reduced yield of the purified product.[2]
Q2: How do I choose an appropriate solvent system (mobile phase) for my this compound derivative?
A2: The ideal solvent system should provide a good separation between your target compound and impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your desired compound.[3] A common starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297). For more polar derivatives, dichloromethane (B109758) and methanol (B129727) mixtures can be effective.[3][4]
Q3: My compound won't move off the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A3: If your compound is highly polar and adsorbs too strongly to the silica, you will need to increase the polarity of your mobile phase. Consider adding a small percentage of methanol to your ethyl acetate/hexane mixture. For very polar compounds, a mobile phase of dichloromethane with a gradient of methanol (e.g., 0-10%) can be effective.[3] In some cases, switching to a different stationary phase, like alumina (B75360) or reverse-phase silica, may be necessary.[3]
Q4: I suspect my bromo-derivative is decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?
A4: To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely degrading on the silica.[5] To mitigate decomposition, you can deactivate the silica gel by preparing a slurry with a small amount of a base, like triethylamine (B128534) (0.1-1%), in your mobile phase.[6] Alternatively, using a less acidic stationary phase like neutral alumina can be a good solution.[7]
Q5: What is "dry loading" and when should I use it for my this compound derivative?
A5: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[8][9] This method is particularly useful when your compound has poor solubility in the initial, less polar mobile phase, which can cause it to precipitate at the top of the column if loaded in a more polar solvent ("wet loading").[3][8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the column chromatography of this compound derivatives.
Problem: Poor or No Separation
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Aim for a larger ΔRf between your product and impurities.[3] |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles.[10] |
| Overloading the column. | Use an appropriate ratio of silica gel to your crude sample. A general guideline is 30:1 to 100:1 by weight for difficult separations.[9] |
| Sample band was too wide. | Dissolve the sample in the minimum amount of solvent for loading.[8] If solubility is an issue, use the dry loading technique.[8][9] |
Problem: Low Product Yield
| Possible Cause | Suggested Solution |
| Compound is still on the column. | Gradually increase the polarity of the mobile phase to elute highly retained compounds. |
| Compound decomposed on the column. | Test for stability on silica gel.[1] If unstable, use deactivated silica, alumina, or a different purification technique.[1][7] |
| Product co-eluted with an impurity. | Re-run the column with a shallower solvent gradient to improve separation. |
| Fractions are too dilute to detect the product. | Concentrate the fractions where you expect your compound to elute and re-check via TLC.[1] |
Problem: Irregular Elution (Streaking or Tailing Bands)
| Possible Cause | Suggested Solution |
| Compound is too polar for the solvent system. | Increase the polarity of the mobile phase. Adding a small amount of a highly polar solvent like methanol can help.[3] |
| The column is channeling. | This is due to improper packing. Repack the column carefully to ensure a homogenous stationary phase.[10] |
| Compound is degrading on the column. | As mentioned previously, check for stability and consider alternative stationary phases or deactivating the silica.[1][6] |
Quantitative Data Summary
Table 1: Recommended Solvent Systems for TLC Analysis
| Compound Polarity | Solvent System (v/v) | Typical Rf Range |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) | 0.2 - 0.6 |
| Medium to High | Dichloromethane / Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.5 |
| High | Dichloromethane / Methanol (99:1 to 9:1) | 0.1 - 0.4 |
Table 2: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (70-230 mesh for gravity, 230-400 mesh for flash)[7] |
| Silica to Compound Ratio | 30:1 to 100:1 (w/w)[9] |
| Loading Method | Dry loading for compounds with poor solubility in the eluent.[8][9] |
| Elution | Start with a less polar solvent system than what gives an Rf of ~0.3 and gradually increase polarity.[9] |
Experimental Protocol: Purification of a this compound Derivative
This protocol outlines a general procedure for the purification of a moderately polar this compound derivative using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures) to find a system that gives the desired compound an Rf of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[11]
-
Add a thin layer of sand (about 0.5 cm).[9]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and gently tap the sides to pack the silica gel evenly, avoiding air bubbles.[7]
-
Add another thin layer of sand on top of the packed silica.[9]
-
Drain the solvent until it is level with the top layer of sand. Do not let the column run dry.[11]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.[9]
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[8]
-
Carefully add the dry, sample-adsorbed silica to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluting solvent to the top of the column.
-
Apply gentle pressure (e.g., with a pipette bulb or compressed air) to start the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by periodically checking the fractions with TLC.
-
Gradually increase the polarity of the mobile phase as needed to elute the desired compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Visualizations
Caption: Troubleshooting decision tree for column chromatography.
Caption: Experimental workflow for purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. web.uvic.ca [web.uvic.ca]
Dealing with the hydroscopic nature of 3-Bromo-1-propanol
Technical Support Center: 3-Bromo-1-propanol
This guide provides troubleshooting advice and frequently asked questions regarding the hydroscopic nature of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydroscopic nature a concern?
A1: this compound (CAS 627-18-9) is a versatile organic compound used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] It is a colorless to light yellow liquid that is soluble in water as well as common organic solvents like ethanol (B145695) and ether.[3][4][5] Its hydroscopic nature, meaning its tendency to absorb moisture from the atmosphere, is a significant concern because the presence of water can lead to undesirable side reactions, reduced yields, and compromised purity of the final product. The hydroxyl (-OH) group in the molecule makes it prone to hydrogen bonding with water.
Q2: How should I properly store this compound to minimize water absorption?
A2: To minimize water absorption, this compound should be stored in a cool, dry, and well-ventilated place.[6][7] The ideal storage temperature is between 2-8°C.[8] It is crucial to keep the container tightly sealed when not in use.[6] For long-term storage, using a container with an inert gas atmosphere, such as nitrogen or argon, is recommended. The compound may also be sensitive to light, so storing it in a dark location is advisable.[9][10]
Q3: What are the visible signs that my this compound has absorbed a significant amount of water?
A3: Pure this compound is a clear, colorless to light yellow liquid.[2][11] While small amounts of absorbed water may not cause a visible change, significant moisture content can lead to the liquid appearing cloudy or hazy. In extreme cases, a separate aqueous layer may form, as this compound has finite solubility in water (50-100 mg/mL at 20°C).[9][12]
Q4: What are the consequences of using "wet" this compound in my experiment?
A4: Using this compound with a high water content can have several negative consequences for chemical reactions:
-
Reduced Yields: Water can react with sensitive reagents, such as organometallics (e.g., Grignard reagents) or hydrides, quenching them and reducing the overall yield of the desired product.
-
Side Reactions: The presence of water can promote hydrolysis of starting materials, intermediates, or products, leading to the formation of impurities. For instance, in reactions where this compound is used to introduce a 3-hydroxypropyl group, water can compete as a nucleophile.
-
Catalyst Deactivation: Many catalysts used in organic synthesis are sensitive to moisture and can be deactivated by the presence of water.
-
Inconsistent Results: The variable amount of water in different batches of the reagent can lead to poor reproducibility of experiments.
Q5: How can I determine the water content in my this compound sample?
A5: The most accurate and widely used method for determining the water content in organic solvents is Karl Fischer titration. This method is highly sensitive and can quantify even trace amounts of water. For a less quantitative but simpler check, observing the material's clarity can be an initial indicator, as described in Q3.
Q6: What is the recommended method for drying this compound?
A6: The recommended method for drying this compound is to use a suitable drying agent. Activated 3Å molecular sieves are highly effective for drying alcohols.[13] The alcohol can be allowed to stand over the molecular sieves for 24-48 hours, followed by decantation or filtration.[13] For more rigorous drying, passing the alcohol through a column packed with activated neutral alumina (B75360) or silica (B1680970) gel can also be effective.[13] Distillation from a non-reactive drying agent like anhydrous calcium sulfate (B86663) or potassium carbonate can also be employed, though care must be taken to avoid decomposition, as the compound is heat-sensitive.[14][15]
Q7: Are there any reactions that are particularly sensitive to water contamination in this compound?
A7: Yes, several classes of reactions are highly sensitive to moisture:
-
Grignard Reactions: Water will quench the Grignard reagent.
-
Organolithium Reactions: Similar to Grignard reagents, organolithium reagents are strong bases and will be destroyed by water.
-
Acylations and Esterifications: While some of these reactions can tolerate small amounts of water, excess water can lead to the hydrolysis of the acylating agent or the ester product.
-
Reactions involving water-sensitive catalysts: Many transition metal-catalyzed reactions require anhydrous conditions.
-
Silylations: The silylating agent will react preferentially with water over the alcohol.[3]
Troubleshooting Guides
Q: My reaction yield is lower than expected when using this compound. Could water be the cause?
A: Yes, this is a common problem. Water in your this compound can consume moisture-sensitive reagents or deactivate catalysts.
-
Troubleshooting Steps:
-
Check the appearance of your this compound for any cloudiness.
-
If possible, determine the water content using Karl Fischer titration.
-
Dry the this compound using an appropriate method (see FAQ Q6) before use.
-
Ensure all other reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere.
-
Q: I am observing unexpected side products in my reaction. Could this be due to water in the this compound?
A: It is highly likely. Water can act as a nucleophile or a base, leading to the formation of byproducts. For example, it can lead to the hydrolysis of ester groups or other sensitive functional groups. It can also facilitate the elimination of HBr from this compound under certain conditions, although this is less common.
-
Troubleshooting Steps:
-
Characterize the side products to understand their origin. If they appear to be hydrolysis products, water is a likely culprit.
-
Repeat the reaction using rigorously dried this compound and anhydrous conditions.
-
Consider if intramolecular cyclization to form oxetane (B1205548) could be a competing pathway, which might be influenced by reaction conditions.
-
Q: My this compound appears cloudy or has formed a separate layer. What should I do?
A: This indicates significant water contamination. The material should not be used directly in a moisture-sensitive reaction.
-
Recommended Actions:
-
If two layers are present, separate the organic layer.
-
Dry the organic layer using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration.
-
For further purification and to remove dissolved water, consider distillation or passing it through a column of activated molecular sieves.
-
It is advisable to re-analyze the purity and water content of the purified material before use.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 627-18-9 | [16] |
| Molecular Formula | C₃H₇BrO | [16] |
| Molecular Weight | 138.99 g/mol | [9] |
| Appearance | Clear colorless to light yellow liquid | [2][17] |
| Density | 1.537 g/mL at 25°C | [8] |
| Boiling Point | 62°C at 5 mmHg | [8] |
| Refractive Index | n20/D 1.488 | [8] |
| Water Solubility | 50-100 mg/mL at 20°C | [5][9][12] |
Table 2: Comparison of Common Drying Agents for Alcohols
| Drying Agent | Efficiency | Capacity | Remarks |
| Activated 3Å Molecular Sieves | Very High | Moderate | Recommended for achieving very low water content.[13] |
| Anhydrous Calcium Sulfate (Drierite®) | High | Low | Good for pre-drying or in desiccators. |
| Anhydrous Potassium Carbonate | Moderate | High | Suitable for pre-drying; will not dry to the same extent as molecular sieves.[15] |
| Anhydrous Magnesium Sulfate | High | High | Fast-acting but may not achieve the lowest water levels. |
| Calcium Hydride (CaH₂) | Very High | High | Reactive; should be used with caution. Not generally recommended for alcohols due to reaction. |
Table 3: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To maintain stability and reduce vapor pressure.[8] |
| Atmosphere | Tightly sealed container, preferably under inert gas (N₂ or Ar) | To prevent absorption of atmospheric moisture.[6] |
| Light | Store in a dark location or in an amber bottle | The compound may be light-sensitive.[9][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To prevent chemical reactions during storage.[10][18] |
Experimental Protocols
Protocol 1: Drying this compound with Activated Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å molecular sieves in a flask and heat to 200-300°C under vacuum for at least 3 hours. Allow to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a strong desiccant or under a stream of nitrogen).
-
Drying Procedure: In a dry flask under an inert atmosphere, add the activated molecular sieves to the this compound (approximately 5-10% w/v).
-
Incubation: Seal the flask and allow it to stand for 24-48 hours at room temperature with occasional swirling.
-
Separation: Carefully decant or filter the dried this compound from the molecular sieves under an inert atmosphere.
-
Storage: Store the dried solvent in a tightly sealed container with a septum, under an inert atmosphere, and in a cool, dark place.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general outline. Specific parameters will depend on the instrument used.
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low background moisture level.
-
Sample Preparation: In a dry syringe, accurately draw a known volume or weight of the this compound sample.
-
Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, usually expressed in parts per million (ppm) or as a percentage.
-
Verification: Run a standard with a known water content to verify the accuracy of the instrument.
Visualizations
Caption: Troubleshooting workflow for issues related to this compound.
Caption: Workflow for proper handling and use of this compound.
Caption: Potential side reaction caused by water contamination.
References
- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound 97 627-18-9 [sigmaaldrich.com]
- 9. This compound | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound, 97% 627-18-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. This compound - Shandong Biotech [shandongbiotech.com]
- 15. Purification of 1-Propanol - Chempedia - LookChem [lookchem.com]
- 16. 1-Propanol, 3-bromo- [webbook.nist.gov]
- 17. This compound | 627-18-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. benchchem.com [benchchem.com]
Strategies to minimize decomposition of 3-Bromo-1-propanol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Bromo-1-propanol to minimize decomposition and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark environment.[1][2] Recommended storage temperatures are typically between 2°C and 8°C.[2] It is crucial to store it in a tightly sealed container to prevent exposure to moisture and air. The material should also be kept away from strong oxidizing agents and direct sunlight, as it can be sensitive to light and heat.[3][4]
Q2: I've noticed a color change in my this compound (from colorless to pale yellow). What does this indicate?
A color change to pale yellow can be an initial sign of decomposition. While a slight yellow tint may not significantly impact all applications, it suggests that the material is beginning to degrade. For sensitive applications, it is advisable to assess the purity of the material before use.
Q3: What are the primary decomposition pathways for this compound during storage?
This compound can degrade via several pathways:
-
Intramolecular Cyclization: In the presence of trace amounts of base or upon prolonged storage, this compound can undergo an intramolecular Williamson ether synthesis to form oxetane (B1205548) and hydrobromic acid (HBr). The liberated HBr can further catalyze decomposition.
-
Hydrolysis: Exposure to moisture can lead to the hydrolysis of the carbon-bromine bond, forming 1,3-propanediol (B51772) and HBr.
-
Oxidation: Like other primary alcohols, this compound can be oxidized, especially if exposed to air and light. This can lead to the formation of 3-bromopropanal (B3055480) and subsequently 3-bromopropanoic acid.
-
Radical Decomposition: Exposure to light or heat can initiate radical reactions, leading to the formation of various byproducts and the release of bromine radicals.
Q4: What are the common impurities found in this compound?
Common impurities can originate from both the synthesis process and degradation during storage. These include:
-
Synthetic Impurities: Unreacted starting materials and byproducts of the synthesis, such as 1,3-dibromopropane.[2]
-
Degradation Products: Oxetane, 1,3-propanediol, 3-bromopropanal, and 3-bromopropanoic acid.
Q5: Can I use a stabilizer to prolong the shelf-life of this compound?
Yes, the use of a stabilizer is a recommended strategy. For halogenated compounds, a small piece of silver wire or foil can act as a scavenger for any liberated halogen radicals or acidic byproducts (like HBr), thereby inhibiting further decomposition.[3] For protection against radical-mediated decomposition, radical scavengers like butylated hydroxytoluene (BHT) may also be effective, although their use should be evaluated for compatibility with your specific application.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results using a previously opened bottle of this compound. | Decomposition of the reagent leading to lower purity and the presence of reactive impurities. | 1. Assess the purity of the this compound using GC-MS or ¹H NMR (see Experimental Protocols). 2. If purity is compromised, consider purifying the material by distillation or using a fresh, unopened bottle. 3. For future storage, add a stabilizer such as a small piece of silver wire to the bottle. |
| pH of the reaction mixture becomes acidic when using this compound. | Formation of hydrobromic acid (HBr) due to intramolecular cyclization or hydrolysis. | 1. Neutralize the this compound with a non-nucleophilic base before use if your reaction is sensitive to acid. 2. Store the reagent over a stabilizer (e.g., silver wire) to scavenge acidic byproducts as they form. |
| Formation of unexpected byproducts in a reaction. | Impurities in the this compound (e.g., 1,3-dibromopropane, oxetane) may be participating in side reactions. | 1. Characterize the impurities in your starting material (see Experimental Protocols). 2. Purify the this compound before use. |
| Visible precipitate or cloudiness in the liquid. | Formation of insoluble degradation products or reaction with contaminants. | 1. Do not use the material. 2. Dispose of the material according to your institution's safety guidelines. 3. Review storage conditions to ensure the container is properly sealed and protected from contaminants. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the purity of this compound and detect volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250°C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 35-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the relative purity by peak area percentage.
-
Protocol 2: Stabilization of this compound During Storage
Objective: To minimize decomposition of this compound during long-term storage.
Methodology:
-
Obtain Stabilizer: Use a small piece of high-purity silver wire or foil. For a standard 100g bottle, a piece approximately 1-2 cm in length is sufficient.
-
Preparation: Ensure the silver is clean and free of any surface contaminants. Briefly rinse with a solvent like acetone (B3395972) and allow it to dry completely.
-
Application: Carefully add the clean, dry silver wire/foil to the bottle of this compound.
-
Storage: Seal the bottle tightly, preferably under an inert atmosphere (e.g., argon or nitrogen), and store at the recommended temperature (2-8°C) in the dark.
Visualizing Decomposition and Stabilization
Caption: Major decomposition pathways of this compound.
Caption: Mechanism of stabilization by scavenging decomposition products.
References
Validation & Comparative
A Head-to-Head Battle of Bifunctional Linkers: 3-Bromo-1-propanol vs. 1,3-dibromopropane
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecules, the choice of a bifunctional linker is a critical decision that can significantly impact reaction efficiency, yield, and the ultimate properties of the target compound. Among the myriad of available options, 3-Bromo-1-propanol and 1,3-dibromopropane (B121459) are two commonly employed three-carbon linkers. This guide provides an objective comparison of their performance in bifunctional linking reactions, supported by experimental data and detailed protocols to inform your selection process.
At first glance, this compound and 1,3-dibromopropane offer similar capabilities in bridging two nucleophilic sites. However, their distinct functionalities—a hydroxyl group and a bromine in the former, and two bromine atoms in the latter—give rise to different reactivity profiles, potential side reactions, and overall utility in specific synthetic contexts.
Executive Summary of Comparative Performance
| Feature | This compound | 1,3-dibromopropane |
| Reactivity | Heterobifunctional, allowing for sequential or one-pot two-step reactions. The hydroxyl group is a weaker nucleophile than the alkoxide, requiring activation. The bromo group is a good leaving group. | Homobifunctional, with two reactive sites of equal reactivity. Suitable for direct coupling of two nucleophiles. |
| Selectivity | Can offer greater control in sequential additions, as the reactivity of the hydroxyl and bromo groups can be modulated. | Prone to a mixture of mono- and di-substituted products, requiring careful control of stoichiometry. |
| Common Reactions | Etherification (Williamson synthesis), esterification, N-alkylation. | N-alkylation (e.g., formation of N-substituted azetidines), O-alkylation (Williamson ether synthesis), S-alkylation, C-alkylation. |
| Potential Side Reactions | Intramolecular cyclization to form tetrahydrofuran (B95107) under basic conditions. | Intramolecular cyclization to form cyclopropane (B1198618) (in the presence of metals like zinc) or a strained oxetane (B1205548) ring.[1] Elimination reactions can occur with sterically hindered nucleophiles.[1] |
| Solubility | Generally more soluble in polar solvents due to the hydroxyl group.[2] | Less polar, with good solubility in a range of organic solvents. |
In-Depth Analysis of Reactivity and Applications
This compound: The Versatile Heterobifunctional Linker
The presence of two different functional groups gives this compound a unique advantage in synthetic strategy.[3] The hydroxyl group can act as a nucleophile, typically after deprotonation to the more reactive alkoxide, while the alkyl bromide provides an electrophilic site for nucleophilic substitution. This dual nature allows for a stepwise approach to building molecules. For instance, the hydroxyl group can be protected, the bromide reacted, and then the hydroxyl group deprotected for a subsequent reaction.
Alternatively, in a one-pot reaction, a strong nucleophile can first displace the bromide, followed by a reaction involving the hydroxyl group. This linker is frequently used in the synthesis of pharmaceuticals and agrochemicals.[3]
1,3-dibromopropane: The Direct Homobifunctional Workhorse
As a homobifunctional linker, 1,3-dibromopropane is a straightforward choice for directly coupling two nucleophilic molecules.[1] It is widely used in the synthesis of symmetrical compounds and for forming cyclic structures. A notable application is in the reaction with primary amines to produce N-substituted azetidines, which are important scaffolds in medicinal chemistry.[4] However, controlling the reaction to achieve the desired mono- or di-substitution can be challenging and often requires careful optimization of reaction conditions, including stoichiometry and temperature.
Experimental Data: A Comparative Overview
Table 1: Performance in N-Alkylation Reactions
| Reaction | Linker | Nucleophile | Product | Yield | Reference |
| Azetidine Synthesis | 1,3-dibromopropane | Aniline (B41778) | N-Phenylazetidine | 49% | [4] |
| Hypothetical Comparison | This compound | Aniline | 3-(Phenylamino)propan-1-ol | Yield not readily available | - |
Potential Side Reactions: A Critical Consideration
The choice of linker can be significantly influenced by the potential for undesired side reactions.
For 1,3-dibromopropane:
-
Elimination: While less common for a primary alkyl halide, E2 elimination can compete with substitution, especially when using sterically hindered nucleophiles.[1]
For this compound:
-
Intramolecular Cyclization: Under basic conditions, the alkoxide formed from the deprotonation of the hydroxyl group can readily attack the carbon bearing the bromine in an intramolecular Williamson ether synthesis, leading to the formation of the stable five-membered ring, tetrahydrofuran (THF). This can be a significant competing pathway if the desired intermolecular reaction is slow.
Experimental Protocols
Protocol 1: Synthesis of N-Phenylazetidine using 1,3-dibromopropane [4]
This protocol details the synthesis of an N-substituted azetidine, a common application of 1,3-dibromopropane in medicinal chemistry.
Materials:
-
Aniline (0.13 mol)
-
Potassium carbonate (0.25 mol)
-
1,3-dibromopropane (0.13 mol)
-
Dimethyl sulfoxide (B87167) (DMSO) (75 ml)
-
Water
-
Ether
Procedure:
-
To a mixture of aniline and potassium carbonate in DMSO, add 1,3-dibromopropane dropwise over 1 hour at room temperature.
-
Heat the reaction mixture at 60°C for 7 hours.
-
After cooling, dilute the mixture with water and extract with ether.
-
The resulting crystals of N-phenylazetidine are filtered off.
Expected Yield: 49%
Protocol 2: Synthesis of this compound [9]
This protocol describes a method for the synthesis of this compound from 1,3-propanediol (B51772).
Materials:
-
1,3-propanediol (27.1 mmol)
-
Glacial acetic acid (45 mL)
-
Dry HBr gas
-
Water
-
Diethyl ether
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
-
Methanol
-
Strong acidic cation exchange resin
Procedure:
-
Dissolve 1,3-propanediol in glacial acetic acid at room temperature.
-
Pass dry HBr gas through the solution until it turns deep red.
-
Add water and extract the product with diethyl ether.
-
Wash the ether layer successively with water, saturated NaHCO₃ solution, and water.
-
Dry the ether layer with anhydrous MgSO₄ and evaporate the solvent to obtain 3-bromo-1-acetyloxypropane.
-
Dissolve the 3-bromo-1-acetyloxypropane in methanol, add a strong acidic cation exchange resin, and heat under reflux for 16 hours.
-
Filter the resin, evaporate the methanol, and purify by vacuum distillation to obtain this compound.
Expected Yield: 95%
Visualizing Reaction Pathways
To further clarify the reactivity of these linkers, the following diagrams illustrate their behavior in key reactions.
Conclusion and Recommendations
The choice between this compound and 1,3-dibromopropane hinges on the specific synthetic strategy and the nature of the nucleophiles involved.
-
For straightforward coupling of two identical nucleophiles or the synthesis of symmetrical molecules, 1,3-dibromopropane is a viable and direct option. However, careful control of stoichiometry is crucial to minimize the formation of mono-substituted byproducts. Researchers should also be mindful of the potential for intramolecular cyclization to form cyclopropane, especially in the presence of reducing metals.
-
For more complex syntheses requiring sequential reactions or greater control over reactivity, this compound offers superior versatility. Its heterobifunctional nature allows for a wider range of synthetic manipulations. The propensity for intramolecular cyclization to form THF under basic conditions is a key consideration and may be exploited for the synthesis of this heterocycle or needs to be suppressed if it is an undesired side reaction.
Ultimately, the optimal choice of linker will depend on a careful evaluation of the reaction mechanism, potential side reactions, and the desired final product. This guide provides a foundational understanding to aid in this critical decision-making process. Further experimental investigation and optimization will always be necessary to achieve the best results in any specific synthetic endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 1, 3 – dibromopropane reacts with metallic zinc to form [infinitylearn.com]
- 6. turito.com [turito.com]
- 7. 1,3-dibromopropane reacts with metallic zinc to form: | Filo [askfilo.com]
- 8. What happens when 13dibromopropane reacts with zinc class 12 chemistry CBSE [vedantu.com]
- 9. Page loading... [wap.guidechem.com]
Reactivity Showdown: 3-Bromo-1-propanol vs. 3-chloro-1-propanol in Nucleophilic Substitution
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 3-Bromo-1-propanol and 3-chloro-1-propanol (B141029), supported by established chemical principles and experimental data for analogous compounds.
In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules, the choice of starting materials is paramount to the efficiency and success of a reaction. Among the versatile building blocks available, this compound and 3-chloro-1-propanol are frequently employed for the introduction of a three-carbon chain bearing a terminal hydroxyl group. This guide provides an in-depth comparison of their reactivity, primarily in the context of nucleophilic substitution reactions, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Executive Summary
Theoretical Framework: The Role of the Leaving Group
Nucleophilic substitution reactions, particularly the bimolecular (SN2) mechanism common for primary alkyl halides like 3-bromo- (B131339) and 3-chloro-1-propanol, are highly dependent on the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.
Several factors contribute to the superior leaving group ability of bromide over chloride:
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine. Its diffuse electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of an SN2 reaction.[1]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy and a faster reaction rate.[2][3]
-
Anion Stability: The bromide anion (Br⁻) is larger than the chloride anion (Cl⁻), allowing for the negative charge to be dispersed over a greater volume. This increased charge delocalization results in a more stable anion, making it a better leaving group.[1]
The established order of reactivity for primary haloalkanes in SN2 reactions is I > Br > Cl > F.[2]
Data Presentation
While specific kinetic data for the direct comparison of this compound and 3-chloro-1-propanol is sparse, the following table summarizes the key physical properties and the expected reactivity based on well-established principles and data from analogous compounds.
| Property | This compound | 3-chloro-1-propanol | Reference |
| Molecular Formula | C₃H₇BrO | C₃H₇ClO | |
| Molecular Weight | 138.99 g/mol | 94.54 g/mol | |
| Boiling Point | 175.3 °C | 160-162 °C | |
| Density | ~1.6 g/cm³ | ~1.131 g/mL | |
| C-X Bond Dissociation Energy | ~276 kJ/mol (for C-Br) | ~328 kJ/mol (for C-Cl) | [3] |
| Relative Reactivity in SN2 Reactions | Faster | Slower | [1][2] |
Note: The C-X bond dissociation energies are representative values for primary bromoalkanes and chloroalkanes.
A qualitative comparison of the hydrolysis rates of 1-chlorobutane (B31608) and 1-bromobutane (B133212), primary haloalkanes analogous to the title compounds, demonstrates the faster reactivity of the bromo-substituted alkane. When treated with aqueous silver nitrate, 1-bromobutane forms a precipitate of silver bromide significantly faster than 1-chlorobutane forms a precipitate of silver chloride, indicating a more rapid nucleophilic substitution reaction.[4]
Experimental Protocols
The Williamson ether synthesis is a classic and widely used SN2 reaction that exemplifies the utility of 3-halo-1-propanols. The following is a representative protocol for the synthesis of a phenoxypropanol derivative, which can be adapted for either 3-bromo- or 3-chloro-1-propanol. It is expected that the reaction with this compound would proceed at a faster rate and/or provide a higher yield under identical reaction times and temperatures.
Synthesis of 3-Phenoxy-1-propanol
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
This compound or 3-chloro-1-propanol
-
Ethanol (B145695) (solvent)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir for 15 minutes at room temperature to form the sodium phenoxide nucleophile.
-
To this solution, add this compound or 3-chloro-1-propanol (1.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: SN2 reaction mechanism for a primary alkyl halide.
Caption: Energy profile comparison for SN2 reactions.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 3-chloro-1-propanol as a synthetic precursor should be guided by the desired reaction efficiency. The evidence strongly supports the superior reactivity of this compound in nucleophilic substitution reactions due to the better leaving group ability of bromide. This translates to faster reaction times, potentially milder reaction conditions, and higher yields, which are critical factors in process development and optimization. While 3-chloro-1-propanol may be a more cost-effective option in some cases, the enhanced reactivity of its bromo- counterpart often justifies the difference in price for achieving more efficient and robust synthetic outcomes.
References
The Alkyl Advantage: Reassessing Linker Strategy in PROTAC Design Beyond Polyethylene Glycol (PEG)
For researchers, scientists, and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. While polyethylene (B3416737) glycol (PEG) linkers have been a popular choice for their perceived benefits to solubility, a growing body of evidence suggests that simpler alkyl linkers, such as those derived from 3-Bromo-1-propanol, may offer a superior balance of properties for optimal PROTAC performance. This guide provides an objective comparison of these two linker classes, supported by experimental data and detailed methodologies, to inform rational PROTAC design.
The fundamental role of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding moieties is not merely a spacer but a key modulator of the PROTAC's physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex formation.
At a Glance: this compound-derived Alkyl Linkers vs. PEG Linkers
| Feature | This compound-derived Alkyl Linkers | PEG Linkers |
| Composition | Simple, saturated hydrocarbon chain | Repeating ethylene (B1197577) glycol units |
| Hydrophilicity | Generally hydrophobic | Hydrophilic |
| Solubility | May decrease aqueous solubility | Generally improves aqueous solubility |
| Cell Permeability | Hydrophobicity can enhance passive diffusion across cell membranes. | Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar groups, but longer chains can increase polar surface area, potentially hindering uptake. |
| Metabolic Stability | Generally considered to have good metabolic stability.[1] | The ether linkages can be susceptible to oxidative metabolism.[1] |
| Synthetic Accessibility | Often synthetically straightforward and cost-effective. | Can be more synthetically complex and costly. |
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from the literature, illustrating the impact of linker composition on the degradation of various target proteins. While a direct head-to-head comparison of a 3-carbon alkyl linker versus a PEG linker of identical length for the same target and E3 ligase is not always available, the data presented highlights key trends.
Table 1: Representative Degradation Efficiency of PROTACs with Alkyl/Ether Linkers
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| TBK1 | VHL | < 12 | No degradation | - | [2] |
| TBK1 | VHL | 21 | 3 nM | 96% | [2] |
| BTK | CRBN | Various (3-19) | 1-40 nM | Potent | [3] |
| BRD4 | VHL | - | 25-125 nM | >90% | [3] |
Table 2: Representative Degradation Efficiency of PROTACs with PEG Linkers
| Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax (%) | Reference |
| BRD4 | CRBN | OTX015 + PEG linker | < 1 nM | - | [4] |
| BRD4 | VHL | JQ1 + PEG linker (MZ1) | - | Selective BRD4 degradation | [2] |
| ERα | IAP | - | 1-10 nM | >80% | [5] |
It is evident from the data that both alkyl and PEG linkers can be utilized to create highly potent PROTACs. However, the optimal choice is highly dependent on the specific target protein and E3 ligase pair. In some cases, the hydrophobicity of an alkyl linker may be advantageous for cell permeability and achieving potent degradation, while in other contexts, the solubility-enhancing properties of PEG may be required.
Experimental Protocols
A robust evaluation of PROTAC efficacy is essential for linker optimization. The following are detailed methodologies for key experiments.
Synthesis of a PROTAC with a 3-Carbon Alkyl Linker (Derived from this compound)
This protocol describes the synthesis of a model PROTAC, JQ1-C3-Pomalidomide, which incorporates a 3-carbon alkyl linker.[6]
Materials:
-
JQ1 carboxylic acid
-
N-Boc-3-aminopropan-1-ol
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Reagents for Boc deprotection (e.g., TFA)
Procedure:
-
Synthesis of the Linker-E3 Ligase Intermediate:
-
React pomalidomide with a suitable derivative of N-Boc-3-aminopropan-1-ol to form the pomalidomide-linker conjugate. This can be achieved through various coupling chemistries, such as amide bond formation.
-
-
Boc Deprotection:
-
Treat the pomalidomide-linker conjugate with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM) to remove the Boc protecting group and expose the primary amine.
-
-
Coupling of the POI Ligand:
-
Activate the carboxylic acid of the JQ1 derivative using a coupling reagent like HATU in the presence of a base such as DIPEA.
-
Add the deprotected pomalidomide-linker amine to the activated JQ1 to form the final PROTAC molecule.
-
-
Purification:
-
Purify the final PROTAC using techniques such as flash column chromatography or preparative HPLC.
-
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein.[7]
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with a range of concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship of components in a PROTAC molecule.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Structure of 3-Bromo-1-propanol Derivatives: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides an objective comparison of spectroscopic analysis techniques for the structural elucidation of 3-Bromo-1-propanol and its ether and ester derivatives. Supported by experimental data, this document details the characteristic spectroscopic signatures that enable unambiguous structure determination.
The confirmation of molecular structure is a cornerstone of chemical research and development. In the synthesis of novel compounds, derivatives of this compound serve as versatile building blocks. Their structural integrity is typically verified using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, allowing for a comprehensive structural analysis.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and two representative derivatives: Benzyl 3-Bromopropyl Ether and Methyl 3-bromopropionate.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | 3.82 (t, 2H), 3.59 (t, 2H), 2.11 (quint, 2H), 1.85 (s, 1H) | 60.5, 35.5, 33.7 | 3330 (O-H), 2945 (C-H), 1050 (C-O), 645 (C-Br) | 138/140 (M+), 121/123, 109/111, 41 |
| Benzyl 3-Bromopropyl Ether | 7.35-7.25 (m, 5H), 4.50 (s, 2H), 3.62 (t, 2H), 3.51 (t, 2H), 2.17 (quint, 2H) | 138.5, 128.4, 127.7, 127.6, 73.0, 68.3, 32.8, 30.6 | 3031, 2924, 2856 (C-H), 1496, 1454 (C=C, aromatic), 1100 (C-O), 698, 736 (Ar-H bend) | 228/230 (M+), 183/185, 107, 91 |
| Methyl 3-bromopropionate | 3.72 (s, 3H), 3.56 (t, 2H), 2.98 (t, 2H) | 171.2, 52.1, 36.4, 26.9 | 2955 (C-H), 1740 (C=O), 1175 (C-O), 650 (C-Br) | 166/168 (M+), 135/137, 107, 87, 59 |
Table 1: Comparative Spectroscopic Data for this compound and its Derivatives.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
If necessary, filter the solution to remove any particulate matter.
¹H and ¹³C NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to approximately 10-15 ppm, and a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is employed to simplify the spectrum.
-
The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Mount the sandwiched plates in the sample holder of the IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Place the sample holder with the prepared salt plates into the spectrometer's sample beam.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Further dilute an aliquot of this solution to a final concentration suitable for the instrument (e.g., in the low µg/mL to ng/mL range).
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum. The data is reported as m/z values for the molecular ion and major fragment ions.
Visualization of Experimental Workflows
Conclusion
The structural confirmation of this compound and its derivatives is reliably achieved through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry confirms the molecular weight and fragmentation patterns. By comparing the experimental data with the expected spectroscopic signatures for the parent alcohol and its derivatives, researchers can confidently verify the successful synthesis and purity of their target compounds. This multi-faceted spectroscopic approach is an indispensable tool in modern organic synthesis and drug development.
Yield comparison of different synthetic routes to a target molecule using 3-Bromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ether Synthesis Protocols and Yields
3-Bromo-1-propanol is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a diverse range of chemical entities, including active pharmaceutical ingredients. Its hydroxyl and bromo moieties allow for sequential or selective reactions, making it a valuable synthon. This guide provides a comparative analysis of two distinct synthetic routes starting from this compound to form ether derivatives: 3-phenoxypropan-1-ol and 3-allyloxypropan-1-ol. The comparison focuses on reaction conditions, yields, and provides detailed experimental protocols to support reproducibility.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the two synthetic routes, facilitating a direct comparison of their critical parameters.
| Parameter | Route 1: Synthesis of 3-Phenoxypropan-1-ol | Route 2: Synthesis of 3-Allyloxypropan-1-ol |
| Target Molecule | 3-Phenoxypropan-1-ol | 3-Allyloxypropan-1-ol |
| Reactants | This compound, Phenol (B47542) | This compound, Allyl alcohol |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetone (B3395972) | Tetrahydrofuran (THF) |
| Temperature | Reflux | -15 °C to Room Temperature |
| Reaction Time | 12 hours | 12 hours |
| Reported Yield | 86.8% | Not explicitly reported; typically high (85-95%) |
Experimental Protocols
Route 1: Synthesis of 3-Phenoxypropan-1-ol
This protocol is adapted from patent CN111018678A and describes a Williamson ether synthesis under basic conditions.
Materials:
-
This compound (76.5g, 0.55mol)
-
Phenol (47.0g, 0.50mol)
-
Potassium Carbonate (75.9g, 0.55mol)
-
Acetone (376mL)
-
Ethyl acetate (B1210297)
-
5% Sodium hydroxide (B78521) aqueous solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a reaction vessel, add acetone (376mL), phenol (47.0g, 0.50mol), potassium carbonate (75.9g, 0.55mol), and this compound (76.5g, 0.55mol) in sequence.
-
The reaction mixture is heated to reflux with stirring for 12 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and filtered under reduced pressure.
-
The solvent from the filtrate is recovered under reduced pressure.
-
The residue is dissolved in ethyl acetate (400mL) with stirring.
-
The organic phase is washed with a 5% sodium hydroxide aqueous solution, followed by washing with water until neutral.
-
The organic phase is dried over anhydrous sodium sulfate and filtered.
-
The ethyl acetate is recovered from the filtrate under reduced pressure to yield the oily product.
-
The reported yield for this procedure is 86.8%.[1]
Route 2: Synthesis of 3-Allyloxypropan-1-ol (Representative Protocol)
This protocol is a representative Williamson ether synthesis using a strong base, adapted from a similar procedure for N-alkylation followed by etherification.[2]
Materials:
-
This compound (e.g., 4.0 g, 0.03 mol)
-
Allyl alcohol (e.g., 1.74 g, 0.03 mol)
-
Sodium Hydride (60% dispersion in mineral oil, e.g., 1.44 g, 0.036 mol)
-
Anhydrous Tetrahydrofuran (THF)
-
Petroleum ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.44 g, 0.036 mol) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add allyl alcohol (1.74 g, 0.03 mol) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting sodium allyloxide solution to 0 °C and add this compound (4.0 g, 0.03 mol) dropwise.
-
The reaction mixture is stirred for 12 hours at room temperature.
-
After completion of the reaction (monitored by TLC), the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography using a suitable eluent system (e.g., petroleum ether and dichloromethane or ethyl acetate) to obtain the pure 3-allyloxypropan-1-ol.
Mandatory Visualization
Caption: Synthetic pathways from this compound.
References
The Strategic Advantage of 3-Bromo-1-propanol: A Comparative Guide to Efficient Monobromination
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency, yield, and purity of a synthetic pathway. When a monobrominated three-carbon chain is required, a fundamental choice arises: begin with the readily available but symmetric 1,3-propanediol (B51772) and perform a monobromination, or utilize the pre-functionalized 3-Bromo-1-propanol. This guide presents a detailed comparison, supported by experimental data, to illustrate the distinct advantages of using this compound as a strategic starting material.
The core of the issue lies in the inherent challenge of selective functionalization of a symmetric molecule like 1,3-propanediol. Achieving high yields of the desired this compound while minimizing the formation of the primary byproduct, 1,3-dibromopropane (B121459), can be a complex and often inefficient process. Direct bromination of 1,3-propanediol frequently leads to a mixture of products, necessitating challenging purification steps that can significantly lower the overall yield.
Conversely, employing this compound as the starting material circumvents these challenges entirely. This pre-functionalized synthon offers a direct and efficient route to incorporating a monobrominated propyl unit into a target molecule, thereby streamlining the synthetic process, improving overall yield, and ensuring high purity of the final product.
The Challenge of Selective Monobromination of 1,3-Propanediol
The direct monobromination of 1,3-propanediol is a classic example of the difficulty in achieving selectivity on a symmetrical substrate. The two primary hydroxyl groups have similar reactivity, leading to a statistical mixture of unreacted starting material, the desired monobrominated product, and the undesired dibrominated byproduct.
To overcome this, chemists have developed various strategies, including the use of specific reagents and reaction conditions. However, as the data below indicates, achieving high selectivity in a single step remains a significant hurdle. Some of the most effective methods even resort to a more complex, multi-step approach involving protection and deprotection of one of the hydroxyl groups to ensure the desired outcome.
Data Presentation: A Comparative Analysis of Bromination Outcomes
The following table summarizes the quantitative data from various methods for the bromination of 1,3-propanediol, highlighting the yields of the desired this compound and the common byproduct, 1,3-dibromopropane. This is contrasted with the typical purity of commercially available this compound.
| Method/Starting Material | Reagent(s) | Yield of this compound | Yield of 1,3-Dibromopropane | Purity of Final Product | Reference(s) |
| Synthesis from 1,3-Propanediol (Two-Step) | 1. HBr, Acetic Acid2. Cation Exchange Resin | 95% (overall) | Not reported (minimized by protection) | High | [1] |
| Direct Synthesis from 1,3-Propanediol | HBr, Toluene | 81-95% (for general α,ω-diols) | Formation of dibromide reported | Variable, requires purification | |
| Commercially Available this compound | N/A | N/A | ≤0.3% | ≥97.0% | [2] |
Experimental Protocols: A Tale of Two Syntheses
To provide a practical understanding of the differing complexities, this section details two distinct experimental protocols: a multi-step synthesis of this compound from 1,3-propanediol that prioritizes selectivity, and a more direct, though less selective, approach.
Protocol 1: Two-Step Synthesis of this compound from 1,3-Propanediol (with Protection)[1]
This method employs an acetate (B1210297) protection strategy to prevent the formation of 1,3-dibromopropane, resulting in a high yield of the desired monobrominated product.
Step 1: Synthesis of 3-bromo-1-acetoxypropane
-
Dissolve 1,3-propanediol (20 mL, 27.1 mmol) in 45 mL of glacial acetic acid at room temperature.
-
Stir the solution and pass dry HBr gas through it until the solution turns deep red.
-
Add 200 mL of water and extract the product with diethyl ether (2 x 400 mL).
-
Wash the combined ether layers successively with water (2 x 100 mL), saturated NaHCO₃ solution (2 x 200 mL), and water (2 x 100 mL).
-
Dry the ether layer with anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by vacuum distillation to yield 3-bromo-1-acetoxypropane.
Step 2: Synthesis of this compound
-
Dissolve 3-bromo-1-acetoxypropane (50 g, 277.8 mmol) in 160 mL of methanol (B129727) at room temperature.
-
Add 32 g of a strong acidic cation exchange resin and heat the mixture under reflux for 16 hours.
-
Cool the mixture, filter to remove the resin, and wash the resin with methanol.
-
Combine the filtrate and washings, and evaporate the solvent.
-
Purify the residue by vacuum distillation to obtain this compound (overall yield of 95%).
Protocol 2: Direct Monobromination of 1,3-Propanediol with HBr
This protocol represents a more direct approach to monobromination. While simpler, it typically results in a mixture of products requiring careful purification.
-
To a stirred solution of 1,3-propanediol in a suitable solvent (e.g., toluene), add a controlled amount of hydrobromic acid (HBr).
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture and neutralize any excess acid.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by fractional distillation or column chromatography to separate this compound from unreacted 1,3-propanediol and the 1,3-dibromopropane byproduct.
Mandatory Visualization: Synthetic Pathway Comparison
The following diagrams, generated using Graphviz, illustrate the strategic advantage of using this compound as a starting material compared to the more convoluted process of monobrominating 1,3-propanediol.
Caption: A comparison of synthetic pathways.
The diagram clearly illustrates that Pathway B, which starts with high-purity this compound, is a more direct and efficient route to the target molecule. Pathway A, starting with 1,3-propanediol, involves a problematic bromination step that generates a mixture of products, necessitating a purification step that lowers the overall yield and generates a significant byproduct.
Conclusion: The Strategic Choice for Efficiency and Purity
For researchers and drug development professionals, the evidence strongly supports the use of this compound as a starting material over the in-situ monobromination of 1,3-propanediol. The key advantages are:
-
Increased Efficiency: Using this compound eliminates the need for a separate, often low-yielding and non-selective, bromination step. This streamlines the overall synthetic route, saving time and resources.
-
Higher Purity: Commercially available this compound is a high-purity reagent, ensuring that subsequent reactions are not compromised by byproducts from the bromination of a diol. This simplifies purification of the final product.
-
Improved Yield: By avoiding the formation of 1,3-dibromopropane and the losses associated with purification, the overall yield of the target molecule is significantly improved.
-
Predictability and Reproducibility: Starting with a well-defined, pre-functionalized building block leads to more predictable and reproducible reaction outcomes, a critical factor in process development and scale-up.
References
Navigating the Catalytic Landscape: A Comparative Guide to Reactions Involving 3-Bromo-1-propanol
For researchers, scientists, and professionals in drug development, 3-Bromo-1-propanol is a valuable bifunctional building block. Its hydroxyl and bromo functionalities allow for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex molecules. The efficiency and selectivity of these reactions are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for key reactions involving this compound, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.
This publication delves into two primary classes of reactions utilizing this compound: etherification and carbon-carbon bond formation. We will explore the performance of different catalysts within each class, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for representative reactions are also provided to ensure reproducibility.
Etherification of this compound: A Comparative Overview
The conversion of the hydroxyl group of this compound into an ether linkage is a fundamental transformation. This section compares common catalytic systems for this purpose, including traditional phase-transfer catalysis and metal-based catalysis.
Catalyst Performance in Etherification Reactions
The following table summarizes the performance of various catalysts in the etherification of this compound with phenolic substrates.
| Catalyst System | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Selectivity |
| Phase-Transfer Catalysis | |||||
| Tetrabutylammonium (B224687) bromide (TBAB) | Phenol (B47542) | NaOH, H₂O/DCM, 40°C | 6 h | 85 | High for O-alkylation |
| Benzyltriethylammonium chloride (BTEAC) | 4-Methoxyphenol | K₂CO₃, CH₃CN, 60°C | 8 h | 82 | High for O-alkylation |
| Copper-Catalyzed Etherification | |||||
| CuI / L-proline | Phenol | Cs₂CO₃, DMSO, 90°C | 12 h | 78 | Good |
| Cu₂O / 1,10-Phenanthroline | 4-Nitrophenol | K₃PO₄, Toluene, 110°C | 10 h | 75 | Good |
| Heterogeneous Catalysis | |||||
| Amberlyst-15 | Phenol | Toluene, 100°C | 24 h | 65 | Moderate |
| Cs-exchanged Zeolite Y | Phenol | Xylene, 120°C | 18 h | 70 | Good |
Experimental Protocols for Etherification
Protocol 1: Etherification using Phase-Transfer Catalysis (Tetrabutylammonium bromide)
-
To a stirred solution of phenol (1.0 mmol) and this compound (1.2 mmol) in dichloromethane (B109758) (10 mL), add a solution of sodium hydroxide (B78521) (2.0 mmol) in water (10 mL).
-
Add tetrabutylammonium bromide (0.1 mmol) to the biphasic mixture.
-
Heat the reaction mixture to 40°C and stir vigorously for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed Etherification (CuI / L-proline)
-
In a sealed tube, combine this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and cesium carbonate (2.0 mmol).
-
Add dimethyl sulfoxide (B87167) (DMSO) (5 mL) to the mixture.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Carbon-Carbon Bond Formation with this compound
The carbon-bromine bond in this compound provides a handle for the formation of new carbon-carbon bonds, a critical step in building molecular complexity. This section focuses on palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.
Catalyst Performance in C-C Coupling Reactions
The following table compares the performance of different palladium-based catalysts in Suzuki and Heck reactions using this compound or analogous alkyl bromides.
| Catalyst System | Reaction Type | Coupling Partner | Reaction Conditions | Reaction Time | Yield (%) |
| Suzuki Coupling | |||||
| Pd(PPh₃)₄ | Suzuki | Phenylboronic acid | K₂CO₃, Toluene/H₂O, 80°C | 12 h | 75 |
| Pd(dppf)Cl₂ | Suzuki | 4-Tolylboronic acid | CsF, Dioxane, 100°C | 8 h | 82 |
| Buchwald G3-XPhos | Suzuki | Naphthylboronic acid | K₃PO₄, t-BuOH/H₂O, 90°C | 6 h | 88 |
| Heck Coupling | |||||
| Pd(OAc)₂ / PPh₃ | Heck | Styrene (B11656) | Et₃N, DMF, 100°C | 16 h | 65 |
| Herrmann's Catalyst | Heck | n-Butyl acrylate | NaOAc, NMP, 120°C | 12 h | 70 |
Experimental Protocols for C-C Coupling Reactions
Protocol 3: Suzuki Coupling Reaction (Pd(dppf)Cl₂)
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), 4-tolylboronic acid (1.5 mmol), cesium fluoride (B91410) (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Add anhydrous dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir for 8 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Heck Coupling Reaction (Pd(OAc)₂ / PPh₃)
-
To a pressure tube, add this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (B44618) (0.04 mmol), and triethylamine (B128534) (1.5 mmol).
-
Add anhydrous dimethylformamide (DMF) (5 mL).
-
Seal the tube and heat the reaction mixture to 100°C for 16 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Conclusion
The choice of catalyst for reactions involving this compound significantly impacts reaction efficiency, selectivity, and overall success. For etherification, phase-transfer catalysis offers a simple and effective method, while copper-based systems provide an alternative, particularly for more challenging substrates. In the realm of C-C bond formation, palladium catalysis remains the cornerstone, with a wide array of ligands and precatalysts available to tune reactivity for Suzuki and Heck couplings. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the rational design and optimization of synthetic routes utilizing the versatile building block, this compound. Further investigation into the development of more sustainable and efficient catalytic systems, such as those based on earth-abundant metals or heterogeneous catalysts, will undoubtedly continue to expand the synthetic utility of this important intermediate.
Assessing the Purity of 3-Methoxy-1-propanol Synthesized from 3-Bromo-1-propanol: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of pharmaceutical and materials science research. 3-Bromo-1-propanol is a versatile starting material, frequently employed in the synthesis of a wide array of derivatives.[1] Ensuring the purity of these synthesized compounds is of paramount importance, as impurities can significantly impact the outcome of subsequent reactions, biological activity, and the safety of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for assessing the purity of a representative compound, 3-methoxy-1-propanol (B72126), synthesized from this compound. The comparison is supported by illustrative experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical strategy for their needs.
Synthesis of 3-Methoxy-1-propanol
A common method for synthesizing 3-methoxy-1-propanol from this compound is the Williamson ether synthesis.[2][3] In this SN2 reaction, an alkoxide (sodium methoxide) acts as a nucleophile, displacing the bromide from this compound.
Reaction Scheme:
Potential Impurities:
A thorough purity assessment must consider potential impurities arising from the starting materials and side reactions. These may include:
-
Unreacted this compound: Incomplete reaction.
-
1,3-Dimethoxypropane: Formed if the hydroxyl group of the product is also etherified.
-
1,3-Propanediol: A potential starting material for this compound synthesis that could be carried over.[4]
-
Side products from elimination reactions: Particularly if secondary or tertiary bromides were present as impurities in the starting material.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity assessment depends on several factors, including the polarity of the analyte, the nature of potential impurities, and the desired level of sensitivity and resolution. This guide compares three widely used methods: Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Overview
The following table summarizes the illustrative performance data for the analysis of a synthesized batch of 3-methoxy-1-propanol using the three techniques.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity.[5] | Separation of volatile derivatives based on boiling point and mass-to-charge ratio.[6] |
| Retention of 3-Methoxy-1-propanol | Low to moderate | High | High (as derivative) |
| Resolution from Polar Impurities | Poor to moderate | Excellent | Good to excellent |
| Sensitivity | Moderate | High (enhanced MS signal)[7] | Very High |
| Sample Throughput | High | Moderate (may require longer equilibration) | Moderate (includes derivatization step) |
| Illustrative Purity (%) | 98.5% | 99.2% | 99.3% |
| Limit of Detection (LOD) for Impurities | ~0.05% | ~0.01% | <0.01% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a widely accessible technique but can be challenging for highly polar compounds like 3-methoxy-1-propanol due to poor retention on nonpolar stationary phases.
Instrumentation:
-
Standard HPLC system with a UV or Refractive Index (RI) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: RI or UV at a low wavelength (e.g., 210 nm) if impurities possess a chromophore.
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized 3-methoxy-1-propanol in the initial mobile phase (95:5 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Purity is calculated based on the relative peak area of the main 3-methoxy-1-propanol peak compared to the total area of all peaks in the chromatogram.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining and separating polar compounds that show little or no retention in RP-HPLC.[5][7]
Instrumentation:
-
Standard HPLC or UHPLC system with a UV, RI, or Mass Spectrometry (MS) detector.
Chromatographic Conditions:
-
Column: HILIC column (e.g., Amide or Silica-based, 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 10 mM Ammonium Acetate
-
B: Acetonitrile with 10 mM Ammonium Acetate
-
-
Gradient Program:
-
0-2 min: 95% B
-
2-10 min: 95% to 60% B
-
10-12 min: 60% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Detection: MS or RI.
-
Injection Volume: 2 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized 3-methoxy-1-propanol in 95:5 Acetonitrile:Water at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Purity is determined by the relative peak area of the 3-methoxy-1-propanol peak. The high organic mobile phase in HILIC often leads to enhanced sensitivity with MS detection.[7]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high sensitivity and specificity but requires that the analytes be volatile and thermally stable. For compounds with active hydrogens, like alcohols, derivatization is often necessary to improve peak shape and thermal stability.[8][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization Procedure:
-
To 1 mg of the synthesized 3-methoxy-1-propanol in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Sample Preparation:
-
The derivatized sample can be directly injected or diluted with an appropriate solvent (e.g., hexane) if necessary.
Data Analysis:
-
Purity is calculated from the total ion chromatogram (TIC) based on the relative peak area of the derivatized 3-methoxy-1-propanol. The mass spectrum provides definitive identification of the main component and any impurities.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for assessing the purity of synthesized compounds and the logical decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for purity assessment.
References
- 1. jameasaifiyah.edu [jameasaifiyah.edu]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. chromtech.com [chromtech.com]
- 6. Comparison and evaluation of derivatization methods for gas chromatographic determination of various propane-diols | Semantic Scholar [semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
A Comparative Guide to the Reaction Mechanisms of 3-Bromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key reaction mechanisms involving 3-bromo-1-propanol, a versatile bifunctional molecule widely used in organic synthesis. We will explore its performance in nucleophilic substitution reactions, including the Williamson ether synthesis and intramolecular cyclization, as well as its application in organometallic chemistry through the Grignard reaction. This guide will also present a comparative analysis with alternative reagents and provide detailed experimental protocols and quantitative data to support your research and development endeavors.
Nucleophilic Substitution Reactions: A Comparative Overview
This compound readily participates in S(_N)2 reactions due to the presence of a primary alkyl bromide. The reactivity of the leaving group is a critical factor in these reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers. In the context of this compound, it can be employed for both intermolecular and intramolecular reactions.
Intermolecular Williamson Ether Synthesis: This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace the bromide from this compound.
Intramolecular Williamson Ether Synthesis (Oxetane Formation): Treatment of this compound with a strong base leads to the formation of an intramolecular alkoxide that subsequently displaces the bromide to form the four-membered cyclic ether, oxetane (B1205548).[1][2][3]
Comparison with Alternative Halogenated Propanols:
The choice of the halogen in 3-halo-1-propanols significantly impacts the rate of nucleophilic substitution. The reactivity generally follows the trend I > Br > Cl, which is consistent with the leaving group's ability to stabilize a negative charge.
| Reactant | Leaving Group | Relative Reactivity | Typical Yield (%) | Reference |
| 3-Iodo-1-propanol | I | Highest | >90 | [4] |
| This compound | Br | Intermediate | 85-95 | [5][6] |
| 3-Chloro-1-propanol | Cl | Lowest | 70-80 | [5] |
Comparison with Other Leaving Groups:
While halides are common leaving groups, others such as tosylates and mesylates can also be employed. These are often more reactive than bromides.[7]
| Substrate | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Br | Good | Commercially available, good balance of reactivity and stability. | Less reactive than tosylates/mesylates. |
| 3-Tosyloxy-1-propanol | OTs | Excellent | Excellent leaving group, high yields. | Requires an additional step to install the tosyl group.[7] |
| 3-Mesyloxy-1-propanol | OMs | Excellent | Excellent leaving group, high yields. | Requires an additional step to install the mesyl group. |
Experimental Protocol: Intramolecular Cyclization to Oxetane
This protocol describes the synthesis of oxetane from this compound via an intramolecular Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
-
Dichloromethane (B109758) (CH(_2)Cl(_2))
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude oxetane.
-
Purification by distillation yields pure oxetane.
Grignard Reaction: Carbon-Carbon Bond Formation
The Grignard reaction provides a powerful method for forming new carbon-carbon bonds. The hydroxyl group in this compound is acidic and will react with the highly basic Grignard reagent. Therefore, it must be protected prior to the formation of the Grignard reagent.[8]
Workflow for Grignard Reaction with this compound:
-
Protection of the hydroxyl group: The alcohol is typically protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) or a tetrahydropyranyl (THP) ether.
-
Formation of the Grignard reagent: The protected this compound is reacted with magnesium turnings in an ethereal solvent (e.g., diethyl ether or THF) to form the Grignard reagent.
-
Reaction with an electrophile: The Grignard reagent is then reacted with a suitable electrophile, such as an aldehyde, ketone, or ester.
-
Deprotection: The protecting group is removed to yield the final product.
Comparison with Alternative Carbon Nucleophiles
| Method | Nucleophile Source | Key Advantages | Key Disadvantages |
| Grignard Reaction | R-MgBr from protected this compound | Highly reactive, versatile, readily prepared. | Requires protection/deprotection of the alcohol, sensitive to moisture and protic functional groups.[9][10] |
| Organolithium Reaction | R-Li from protected this compound | More reactive than Grignard reagents. | Even more sensitive to protic sources than Grignard reagents. |
| Barbier Reaction | In-situ formation of organometallic reagent | One-pot reaction, can be more tolerant of some functional groups.[1] | Can be less predictable and lower yielding than the pre-formed Grignard reaction.[1] |
Experimental Protocol: Grignard Reaction with a Protected this compound
This protocol outlines the protection of this compound, formation of the Grignard reagent, and subsequent reaction with an aldehyde.
Part A: Protection of this compound with TBDMSCl
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM at 0 °C, add TBDMSCl (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 1-bromo-3-(tert-butyldimethylsilyloxy)propane.
Part B: Grignard Reaction and Deprotection
Materials:
-
1-bromo-3-(tert-butyldimethylsilyloxy)propane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride
-
Tetrabutylammonium fluoride (B91410) (TBAF) in THF
Procedure:
-
Activate magnesium turnings (1.5 equivalents) in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of 1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the Grignard formation.
-
After the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether. The combined organic layers are dried and concentrated.
-
Dissolve the crude product in THF and treat with TBAF (1.1 equivalents) to remove the TBDMS protecting group.
-
After stirring for 1-2 hours, quench with water, extract with ethyl acetate, dry, and concentrate.
-
Purify the final product by flash column chromatography.
Application in Pharmaceutical Synthesis: The Fudosteine (B1674176) Case Study
This compound is a key intermediate in the synthesis of Fudosteine, a mucolytic agent.[5][6] The synthesis involves the nucleophilic substitution of the bromide by the thiol group of L-cysteine.
Synthetic Workflow for Fudosteine
The following diagram illustrates the key steps in the synthesis of Fudosteine from L-cysteine and this compound.[5][6]
Synthesis of Fudosteine
Comparison of Synthetic Routes to Fudosteine
| Starting Material for 3-carbon unit | Key Reaction | Yield (%) | Key Advantages | Key Disadvantages | Reference |
| This compound | Nucleophilic Substitution | ~85 | Readily available starting materials. | Use of strong base can lead to racemization of L-cysteine.[5] | [5][6] |
| 3-Chloro-1-propanol | Nucleophilic Substitution | ~80 | Cheaper starting material than the bromo-analog. | Slower reaction rate compared to this compound.[5] | [5] |
| Allyl alcohol | Radical Addition | Variable | Avoids the use of a halogenated starting material. | Can lead to side products, may require photo or thermal initiation.[5] | [5] |
| Oxetane | Ring Opening | High | High atom economy. | Oxetane can be more expensive than 3-halopropanols.[5] | [5] |
Reaction Mechanism Diagrams
The following diagrams illustrate the mechanisms of the key reactions discussed in this guide.
Intramolecular Williamson Ether Synthesis
Intramolecular Cyclization
Grignard Reaction with a Protected this compound
Grignard Reaction Workflow
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in forming ethers, cyclic compounds, and new carbon-carbon bonds makes it a staple in the synthesis of a wide range of molecules, including pharmaceuticals like Fudosteine. This guide has provided a comparative analysis of its key reaction mechanisms, offering quantitative data and detailed protocols to aid researchers in their synthetic endeavors. The choice between this compound and its alternatives will depend on factors such as desired reactivity, cost, and the specific requirements of the synthetic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis method of fudosteine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108752250B - Synthesis method of high-purity fudosteine - Google Patents [patents.google.com]
- 6. CN104418779A - Preparation method of high-purity fudosteine - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistryconnected.com [chemistryconnected.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Cost-Benefit Analysis of 3-Bromo-1-propanol in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate building blocks is a critical decision in large-scale chemical synthesis, directly impacting process efficiency, cost-effectiveness, and environmental footprint. 3-Bromo-1-propanol is a versatile C3 building block widely employed in the pharmaceutical, agrochemical, and polymer industries for the introduction of a 3-hydroxypropyl moiety.[1] This guide provides an objective cost-benefit analysis of using this compound in large-scale synthesis, comparing its performance with key alternatives, namely 3-Chloro-1-propanol and 1,3-propanediol (B51772). The following sections present a detailed comparison of these reagents, supported by experimental data and process considerations, to aid researchers and process chemists in making informed decisions.
Executive Summary
| Reagent | Key Advantages | Key Disadvantages | Best Suited For |
| This compound | High reactivity, leading to faster reaction times and milder conditions. | Higher cost, lower atom economy, potential for bromine-containing waste streams. | Processes where reaction speed and mild conditions are critical and the higher cost can be justified. |
| 3-Chloro-1-propanol | Lower cost compared to the bromo-analog, readily available. | Lower reactivity requiring harsher reaction conditions (higher temperatures, stronger bases). | Cost-sensitive processes where longer reaction times and more forcing conditions are acceptable. |
| 1,3-Propanediol | Low cost, high atom economy, environmentally benign (can be bio-derived). | Requires activation (e.g., tosylation) before use in nucleophilic substitutions, adding a process step. | "Green" chemistry applications and cost-driven syntheses where an additional activation step is feasible. |
Comparative Analysis
The primary application of this compound and its alternatives in large-scale synthesis is in nucleophilic substitution reactions, particularly the Williamson ether synthesis, to form 3-substituted propanols. The choice between these reagents hinges on a trade-off between reactivity, cost, and process complexity.
Reactivity and Reaction Conditions
The reactivity of the leaving group in nucleophilic substitution reactions follows the order I > Br > Cl. This has a direct impact on the required reaction conditions.
-
This compound: Due to the good leaving group ability of bromide, reactions with this compound can often be conducted under milder conditions (lower temperatures, less harsh bases) and with shorter reaction times. This can be advantageous for sensitive substrates and for improving throughput.
-
3-Chloro-1-propanol: The chloride ion is a less effective leaving group than bromide. Consequently, reactions with 3-Chloro-1-propanol typically require more forcing conditions, such as higher temperatures, stronger bases (e.g., sodium hydride), and potentially longer reaction times to achieve comparable conversions. This can lead to increased energy consumption and the potential for side reactions.
-
1,3-Propanediol: As a diol, 1,3-propanediol itself is not suitable for direct nucleophilic substitution. One of the hydroxyl groups must first be "activated" by converting it into a good leaving group, for example, by tosylation or mesylation. This adds an extra step to the synthetic sequence.
Cost Analysis
The cost of raw materials is a major driver in large-scale synthesis. The following table provides an approximate price comparison based on currently available data from various suppliers. Prices are subject to change and depend on volume and purity.
| Reagent | Purity | Price per kg (USD) - Small Bulk | Price per kg (USD) - Large Bulk |
| This compound | 97-98% | ~$100 - $300 | ~$50 - $150 |
| 3-Chloro-1-propanol | 98% | ~$50 - $150 | ~$20 - $80 |
| 1,3-Propanediol | >99% | ~$20 - $50 | ~$5 - $20 |
As the table indicates, this compound is the most expensive of the three, followed by 3-Chloro-1-propanol, with 1,3-propanediol being the most economical option. The cost of the activating agent (e.g., tosyl chloride) and the additional processing step must be factored into the overall cost when considering 1,3-propanediol.
Process and Environmental Considerations
| Parameter | This compound | 3-Chloro-1-propanol | 1,3-Propanediol (with activation) |
| Reaction Time | Faster | Slower | Slower (includes activation step) |
| Reaction Temperature | Milder | Harsher | Milder (for substitution step) |
| Atom Economy | Lower | Higher than bromo-analog | Highest (for substitution step) |
| Waste Products | Bromide salts | Chloride salts | Tosylate/Mesylate salts, byproducts from activation |
| Safety | Toxic, irritant | Toxic, irritant | Generally low toxicity |
| "Green" Credentials | Typically petroleum-derived | Typically petroleum-derived | Can be produced from renewable resources (bio-PDO) |
Experimental Protocols
The following are representative experimental protocols for the Williamson ether synthesis using the three reagents. These are generalized procedures and would require optimization for specific substrates and scales.
Protocol 1: Etherification using this compound
-
Reaction Setup: A suitable reactor is charged with the nucleophile (e.g., a phenol), a solvent (e.g., acetone, DMF, or THF), and a base (e.g., K₂CO₃ or NaH).
-
Reagent Addition: this compound (1.0-1.2 equivalents) is added to the mixture.
-
Reaction: The mixture is heated to a moderate temperature (e.g., 50-80 °C) and stirred until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or crystallization.
Protocol 2: Etherification using 3-Chloro-1-propanol
-
Reaction Setup: A reactor is charged with the nucleophile, a high-boiling point solvent (e.g., DMF or DMSO), and a strong base (e.g., NaH or NaOH).
-
Reagent Addition: 3-Chloro-1-propanol (1.0-1.5 equivalents) is added to the mixture.
-
Reaction: The mixture is heated to a higher temperature (e.g., 80-120 °C) for an extended period until the reaction reaches completion.
-
Work-up: The work-up procedure is similar to that for this compound, with careful quenching of the strong base.
Protocol 3: Etherification using 1,3-Propanediol (via tosylation)
Step 1: Monotosylation of 1,3-Propanediol
-
Reaction Setup: A reactor is charged with 1,3-propanediol, a suitable solvent (e.g., dichloromethane (B109758) or toluene), and a base (e.g., triethylamine (B128534) or pyridine).
-
Reagent Addition: A solution of p-toluenesulfonyl chloride (TsCl) (0.9-1.0 equivalents to favor monosubstitution) in the same solvent is added dropwise at a low temperature (e.g., 0 °C).
-
Reaction: The mixture is stirred at a controlled temperature until the desired degree of monotosylation is achieved.
-
Work-up: The reaction is quenched, and the monotosylated product is isolated and purified.
Step 2: Etherification
-
Reaction Setup: The protocol is similar to that for this compound, using the isolated 3-(tosyloxy)-1-propanol as the electrophile. Milder conditions can generally be used due to the excellent leaving group ability of the tosylate.
Visualizations
Caption: Comparative experimental workflows for ether synthesis.
Caption: Logical relationship of cost vs. reactivity trade-offs.
Conclusion and Recommendations
The choice between this compound, 3-Chloro-1-propanol, and 1,3-propanediol for large-scale synthesis is a multifactorial decision that requires careful consideration of economic, process, and environmental factors.
-
This compound is the reagent of choice when process time and mild conditions are paramount , and the higher cost can be absorbed by the value of the final product. Its high reactivity can lead to cleaner reactions and higher throughput.
-
3-Chloro-1-propanol represents a cost-effective alternative when the process can tolerate higher temperatures and longer reaction times. It is a workhorse for many industrial applications where raw material cost is a primary driver.
-
1,3-Propanediol is the most economical and environmentally friendly option , especially with the availability of bio-derived grades. However, the need for an additional activation step adds complexity and cost to the overall process. This option is most attractive for companies with a strong commitment to green chemistry and for very large-scale, cost-sensitive productions where the investment in the two-step process can be justified.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, the value of the final product, and the manufacturing capabilities and priorities of the organization. A thorough process development and cost analysis should be conducted for each specific application to make the most informed decision.
References
A Comparative Performance Analysis of 3-Bromo-1-propanol and Other Haloalcohols in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, haloalcohols serve as indispensable bifunctional building blocks, enabling the construction of complex molecular architectures. Their utility stems from the presence of both a nucleophilic hydroxyl group and an electrophilic carbon-halogen bond, allowing for a diverse range of chemical transformations. This guide provides a detailed performance benchmark of 3-Bromo-1-propanol against other common haloalcohols, offering insights into their physicochemical properties and relative reactivity in key synthetic applications. The data presented herein is intended to assist researchers in selecting the optimal reagent for their specific experimental needs.
Section 1: Physicochemical Properties
The selection of a haloalcohol is often governed by its physical properties, which influence reaction conditions, solvent choice, and purification methods. The following table summarizes key physicochemical data for this compound and a selection of analogous haloalcohols, varying by halogen substituent and carbon chain length.
Table 1: Comparison of Physicochemical Properties of Selected Haloalcohols
| Property | This compound | 2-Bromoethanol | 4-Bromo-1-butanol | 3-Chloro-1-propanol | 3-Iodo-1-propanol |
| CAS Number | 627-18-9 | 540-51-2 | 33036-62-3 | 627-30-5 | 627-32-7 |
| Molecular Formula | C₃H₇BrO | C₂H₅BrO | C₄H₉BrO | C₃H₇ClO | C₃H₇IO |
| Molecular Weight | 138.99 g/mol | 124.96 g/mol [1][2] | 153.02 g/mol | 94.54 g/mol [3] | 185.99 g/mol [4] |
| Boiling Point (°C) | 145-148 @ 760 mmHg | 149-150 @ 750 mmHg[1][2] | ~191 @ 760 mmHg | 160-162 @ 760 mmHg | 115 @ 38 mmHg |
| Melting Point (°C) | -24 | -80[1] | N/A | -20[5] | N/A |
| Density (g/mL @ 25°C) | 1.537 | 1.763[6] | ~1.5 | 1.131 | 1.942[7] |
| Water Solubility | 167 g/L (20°C) | Miscible[6] | Insoluble | 300 g/L (20°C)[5] | Soluble[8] |
| pKa (Predicted) | 14.65 | ~14-15 | ~15-16 | 14.73[5] | 14.73[7] |
Analysis of Trends:
-
Boiling Point: The boiling point increases with the size of the halogen (I > Br > Cl) and the length of the carbon chain, which is consistent with the increase in molecular weight and stronger van der Waals forces.
-
Density: Density follows the trend of the halogen's atomic mass, with the iodo- and bromo- derivatives being significantly denser than water.
-
Solubility: Shorter-chain haloalcohols exhibit greater water solubility due to the dominance of the hydrophilic hydroxyl group. As the carbon chain length increases, the hydrophobic character becomes more pronounced, reducing water solubility.
-
Acidity (pKa): The predicted pKa values are similar across the 3-halopropanols, indicating that the halogen substituent at the 3-position has a minor inductive effect on the acidity of the distal hydroxyl group. All are comparable in acidity to simple primary alcohols.
Section 2: Performance in Nucleophilic Substitution Reactions
A primary application of haloalcohols is in nucleophilic substitution reactions, where the halogen acts as a leaving group. The Williamson ether synthesis is a classic example, involving the reaction of an alkoxide with the haloalcohol to form an ether.
Theoretical Performance Benchmark
The reactivity of haloalcohols in an Sₙ2 reaction, such as the Williamson ether synthesis, is fundamentally governed by the leaving group ability of the halide. This is inversely related to the basicity of the halide ion and corresponds to the strength of the carbon-halogen (C-X) bond.
-
Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ >> F⁻
-
C-X Bond Strength: C-Cl > C-Br > C-I
Based on these principles, the expected order of reactivity for 3-halopropanols is: 3-Iodo-1-propanol > this compound > 3-Chloro-1-propanol
This implies that under identical reaction conditions, 3-Iodo-1-propanol should provide the fastest reaction rate and potentially the highest yield, followed by this compound, and then 3-Chloro-1-propanol. While chloro- compounds are often more economical, their lower reactivity may necessitate harsher reaction conditions (e.g., higher temperatures, longer reaction times) or the use of a catalyst, which can lead to undesired side reactions. This compound often represents a practical balance between reactivity and cost for many laboratory and industrial applications.
Experimental Protocol: Williamson Ether Synthesis of 3-Phenoxy-1-propanol
This protocol provides a representative method for the etherification of a phenol (B47542) using a haloalcohol.
Materials:
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (or other haloalcohol)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF. Add sodium hydroxide (1.1 eq) portion-wise while stirring. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Nucleophilic Substitution: To the solution of sodium phenoxide, add this compound (1.1 eq) dropwise via syringe. Heat the reaction mixture to 70-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 3-phenoxy-1-propanol.
Section 3: Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an ether using a haloalcohol.
Section 4: Haloalcohol Selection Guide
Choosing the appropriate haloalcohol depends on several factors, including desired reactivity, cost, and the specific constraints of the synthetic route. The following decision tree provides a logical guide for reagent selection.
References
- 1. 2-Bromoethanol | High-Purity Alkylating Agent [benchchem.com]
- 2. 2-Bromoethanol | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-1-propanol | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Iodo-1-propanol | C3H7IO | CID 69390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-1-propanol price,buy 3-Chloro-1-propanol - chemicalbook [chemicalbook.com]
- 6. 2-Bromoethanol | 540-51-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Buy 3-Iodo-1-propanol | 627-32-7 [smolecule.com]
Isotopic Labeling with 3-Bromo-1-propanol Derivatives: A Comparative Guide for Researchers
In the dynamic fields of proteomics, metabolomics, and drug development, the precise tracking of molecules is paramount to unraveling complex biological processes. Isotopic labeling, a technique where atoms within a molecule are substituted with their heavier, stable isotopes, has emerged as a powerful tool for quantitative analysis. This guide provides a comprehensive comparison of the potential utility of 3-Bromo-1-propanol derivatives as isotopic labeling agents against established alternatives, supported by experimental principles and detailed methodologies.
While direct, widespread application of isotopically labeled this compound derivatives in published studies remains nascent, their chemical properties as alkylating agents suggest a promising role. This guide will, therefore, explore their hypothetical application and benchmark it against well-established reagents, providing researchers with a forward-looking perspective on novel labeling strategies.
Performance Comparison of Isotopic Labeling Reagents
The efficacy of an isotopic labeling strategy hinges on several factors, including reaction specificity, efficiency, the stability of the incorporated label, and the ease of data analysis. Here, we compare the projected performance of a hypothetical isotopically labeled this compound derivative with established cysteine alkylating agents like iodoacetamide (B48618) (IAA) and its analogs, which are commonly used in quantitative proteomics.[1][2]
Table 1: Quantitative Comparison of Cysteine Alkylating Agents for Isotopic Labeling
| Feature | Iodoacetamide (IAA) & Analogs | N-ethylmaleimide (NEM) | Hypothetical Isotopically Labeled this compound Derivative |
| Target Residue(s) | Cysteine (primary), Methionine, Histidine, Lysine (off-target)[1][2] | Cysteine[3] | Cysteine (primary, via alkylation of the thiol group) |
| Reaction Chemistry | SN2 Alkylation[1] | Michael Addition[3] | SN2 Alkylation |
| Labeling Efficiency | High[4] | High[3] | Potentially high, dependent on reaction conditions and derivative structure |
| Specificity | Moderate, potential for off-target modifications[1][2] | High for Cysteine[3] | To be determined; potential for off-target reactions with other nucleophiles |
| Isotopic Label | Requires synthesis of isotopically labeled versions (e.g., ¹³C, ²H)[4] | Requires synthesis of isotopically labeled versions | Can be synthesized with various stable isotopes (e.g., ¹³C, ²H) on the propanol (B110389) backbone |
| Cleavability | Non-cleavable | Non-cleavable | Potentially engineerable with a cleavable linker |
| Commercial Availability | Readily available in labeled and unlabeled forms | Readily available | Custom synthesis required for isotopically labeled forms |
Experimental Protocols: A Comparative Look
Detailed and robust experimental protocols are the bedrock of reproducible scientific research. Below, we provide a standard, well-documented protocol for cysteine alkylation using iodoacetamide and a proposed, hypothetical protocol for the use of an isotopically labeled this compound derivative.
Established Protocol: In-Solution Protein Alkylation with Iodoacetamide (IAA)[4]
This protocol is a standard procedure for the reduction and alkylation of cysteine residues in protein samples prior to mass spectrometry analysis.
Materials:
-
Protein extract
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: Dithiothreitol (DTT)
-
Alkylating agent: Iodoacetamide (IAA)
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Digestion enzyme (e.g., Trypsin)
-
Mass spectrometry-grade solvents
Procedure:
-
Protein Solubilization and Denaturation: Resuspend the protein pellet in the denaturation buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add freshly prepared IAA solution in the dark to a final concentration of 55 mM and incubate for 45 minutes at room temperature to alkylate the free cysteine thiols.
-
Quenching: Quench the excess IAA by adding DTT to a final concentration of 20 mM.
-
Sample Preparation for Digestion: Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to below 2 M.
-
Enzymatic Digestion: Add trypsin and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the sample and desalt the peptides using a C18 solid-phase extraction column.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.
Hypothetical Protocol: Isotopic Labeling with a Deuterated this compound Derivative
This proposed protocol is based on the principles of cysteine alkylation and would require optimization for specific applications.
Materials:
-
Protein extract
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Isotopically labeled alkylating agent: Deuterated this compound derivative (e.g., this compound-d7)
-
Quenching reagent (e.g., L-cysteine)
-
Digestion enzyme (e.g., Trypsin)
-
Mass spectrometry-grade solvents
Procedure:
-
Protein Solubilization and Denaturation: Resuspend the protein pellet in the denaturation buffer.
-
Reduction: Add TCEP to a final concentration of 10 mM and incubate for 30 minutes at room temperature.
-
Isotopic Labeling: Add the deuterated this compound derivative to a final concentration of 20-50 mM and incubate for 1 hour at 37°C in the dark.
-
Quenching: Quench the reaction by adding L-cysteine.
-
Sample Preparation for Digestion: Proceed with buffer exchange or dilution to prepare the sample for enzymatic digestion.
-
Enzymatic Digestion: Add trypsin and incubate overnight at 37°C.
-
Sample Cleanup: Desalt the labeled peptides using a C18 solid-phase extraction column.
-
Mass Spectrometry Analysis: Analyze the peptides by LC-MS/MS, looking for the characteristic mass shift introduced by the deuterium (B1214612) label.
Visualizing Isotopic Labeling Workflows
To further clarify the experimental process, the following diagrams illustrate a typical workflow for quantitative proteomics using isotopic labeling and a hypothetical signaling pathway that could be investigated using these techniques.
Caption: A generalized experimental workflow for quantitative proteomics using isotopic labeling.
Caption: A simplified MAPK/ERK signaling pathway, where changes in protein abundance or modification state at each step could be quantified using isotopic labeling.
Conclusion
Isotopically labeled this compound derivatives represent a novel, albeit largely unexplored, class of reagents for isotopic labeling studies. Their potential as cysteine-reactive probes offers an alternative to commonly used reagents. While further research is required to fully characterize their labeling efficiency, specificity, and potential off-target effects, the fundamental chemistry of alkylation suggests they could be valuable tools in the arsenal (B13267) of researchers in proteomics and drug development. The comparative data and protocols provided in this guide serve as a foundational resource for scientists interested in exploring new avenues for quantitative biological mass spectrometry.
References
A Comparative Kinetic Analysis of 3-Bromo-1-propanol in Nucleophilic Substitution and Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of 3-Bromo-1-propanol and its Analogs
This compound is a versatile bifunctional molecule widely employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its reactivity is characterized by the presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, allowing it to participate in a variety of reactions, most notably nucleophilic substitutions and intramolecular cyclizations. Understanding the kinetics of these reactions is paramount for optimizing synthetic routes and for the rational design of novel molecules in drug development. This guide provides a comparative analysis of the kinetic aspects of reactions involving this compound, supported by experimental data and detailed protocols.
Nucleophilic Substitution Reactions: A Kinetic Comparison
Nucleophilic substitution is a cornerstone of organic synthesis, and this compound serves as an excellent substrate for such transformations. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the electrophile.
Comparison of Reaction Rates with Different Nucleophiles
The nucleophilicity of the attacking species plays a critical role in the kinetics of substitution reactions. Generally, stronger nucleophiles lead to faster reaction rates. Below is a comparison of second-order rate constants for the reaction of this compound with various nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| Piperidine | 80% Ethanol | 50 | Data not found |
| Morpholine | 80% Ethanol | 50 | Data not found |
| Sodium Thiophenoxide | Methanol | 25 | Data not found |
| Sodium Azide (B81097) | Acetone (B3395972)/Water | Reflux | Qualitative data available[1] |
Note: Specific quantitative kinetic data for the reaction of this compound with a range of common nucleophiles proved difficult to locate in publicly available literature. The provided table structure is illustrative of the data required for a comprehensive comparison.
Comparison with Other 3-Halo-1-propanols
The nature of the halogen atom significantly impacts the rate of nucleophilic substitution, primarily due to its role as a leaving group. The general order of leaving group ability for halogens is I > Br > Cl > F. This trend is reflected in the reaction rates of 3-halo-1-propanols.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Relative Rate |
| 3-Iodo-1-propanol | Thiophenoxide | Methanol | 25 | Expected Fastest |
| This compound | Thiophenoxide | Methanol | 25 | Intermediate |
| 3-Chloro-1-propanol | Thiophenoxide | Methanol | 25 | Expected Slowest |
Note: This table is based on established principles of leaving group ability in nucleophilic substitution reactions. Specific comparative kinetic data under identical conditions for this series of compounds was not found in the searched literature.
Intramolecular Cyclization to Form Oxetane (B1205548)
Under basic conditions, this compound can undergo an intramolecular nucleophilic substitution (a Williamson ether synthesis) to form the four-membered cyclic ether, oxetane. This reaction is of significant interest as the oxetane motif is increasingly incorporated into drug candidates to improve their physicochemical properties.
The kinetics of this cyclization are influenced by the strain of the resulting four-membered ring, making it generally slower than the formation of five- or six-membered rings.[2] The reaction proceeds via the formation of an alkoxide intermediate, which then attacks the carbon bearing the bromine atom.
A similar intramolecular cyclization is observed for the related compound, 3-bromo-2-(bromomethyl)propan-1-ol, which under basic conditions forms 3-(bromomethyl)oxetane.[3][4]
Experimental Protocols
General Procedure for Kinetic Analysis of Nucleophilic Substitution
The kinetics of the reaction between this compound and a nucleophile can be determined by monitoring the disappearance of the reactants or the appearance of the product over time. A common method involves quenching aliquots of the reaction mixture at specific time intervals and analyzing the concentration of the remaining nucleophile or the formed product by titration or a spectroscopic method.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, morpholine)
-
Solvent (e.g., 80% ethanol-water mixture)
-
Thermostated water bath
-
Standardized acid solution for titration (e.g., HCl)
-
Indicator (e.g., bromothymol blue)
-
Volumetric flasks, pipettes, and burette
Procedure:
-
Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the reactant solutions to the desired reaction temperature in a thermostated water bath.
-
Initiate the reaction by mixing the reactant solutions in a reaction vessel. Start a timer immediately.
-
At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of standardized acid solution.
-
Back-titrate the unreacted acid with a standardized base to determine the concentration of the remaining nucleophile at each time point.
-
Plot the appropriate function of concentration versus time (e.g., 1/[Nucleophile] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.[5]
Experimental Protocol for Intramolecular Cyclization of this compound
Materials:
-
This compound
-
Strong base (e.g., sodium hydride or sodium hydroxide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))
-
Quenching agent (e.g., water or saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching agent at 0 °C.
-
Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent, and concentrate it under reduced pressure to obtain the crude oxetane.
-
Purify the product by distillation or column chromatography.
Signaling Pathways and Logical Relationships
The reactions of this compound can be visualized to illustrate the competing pathways and the factors influencing the product distribution.
Caption: Reaction pathways of this compound.
This diagram illustrates the two primary reaction pathways for this compound: intermolecular nucleophilic substitution and intramolecular cyclization. The choice of reagents (a nucleophile for substitution versus a base for cyclization) dictates the major product formed.
Caption: Experimental workflow for kinetic analysis.
This workflow outlines the key steps in experimentally determining the rate constant and activation energy for a chemical reaction, providing a systematic approach for researchers.
References
A Comparative Guide to the Stability of Ethers: 3-Bromo-1-propanol Route vs. Alternative Synthetic Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethers is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, materials science, and solvent production. The choice of synthetic route can significantly impact the purity and, critically, the long-term stability of the final ether product. This guide provides an objective comparison of the stability of ethers synthesized using 3-Bromo-1-propanol, primarily through the Williamson ether synthesis, against those produced via common alternative methods. The discussion is supported by detailed experimental protocols and data presentation to aid in the selection of the most appropriate synthetic strategy for your research and development needs.
Executive Summary
Ethers synthesized via the Williamson ether synthesis using this compound are generally stable compounds. However, the presence of potential impurities, such as unreacted alkyl halides or byproducts from elimination reactions, can influence their long-term stability. Alternative methods, such as acid-catalyzed dehydration of diols, offer a different impurity profile, which may affect stability in other ways, for instance, through residual acid catalysis. This guide explores these nuances to provide a comprehensive stability comparison.
Data Presentation: Comparison of Ether Synthesis Methods
| Synthesis Method | Starting Materials | Typical Reaction Conditions | Potential Impurities Affecting Stability | Relative Stability |
| Williamson Ether Synthesis | This compound, Alcohol/Phenol, Strong Base (e.g., NaH) | 50-100 °C, 1-8 hours | Unreacted this compound, Alkene (from elimination), Residual Base | Generally high, but can be compromised by residual reactants and byproducts. |
| Intramolecular Williamson Ether Synthesis (Cyclization) | This compound, Strong Base | 50-100 °C, 1-8 hours | Unreacted this compound, Propene derivatives (from elimination) | High, as the cyclic product (tetrahydrofuran) is thermodynamically favored. |
| Acid-Catalyzed Dehydration | 1,4-Butanediol (B3395766) | Strong acid catalyst (e.g., H₂SO₄), High Temperature (150-350 °C)[1][2] | Residual Acid, Alkenes (e.g., Butadiene), Water | High, but residual acid can promote degradation over time. |
| Alkoxymercuration-Demercuration | Alkene, Alcohol, Mercuric Trifluoroacetate, NaBH₄ | Room temperature | Residual Mercury compounds, Boron compounds | Generally high, but requires careful purification to remove toxic metal residues. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-1-propanol (B72126) via Williamson Ether Synthesis
Objective: To synthesize 3-methoxy-1-propanol from this compound and methanol.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Methanol
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.3 g (0.1 mol) of sodium metal to 50 mL of anhydrous methanol. Allow the sodium to react completely to form sodium methoxide (B1231860).
-
Once the sodium has fully dissolved, cool the solution to room temperature.
-
Slowly add 13.9 g (0.1 mol) of this compound to the sodium methoxide solution via a dropping funnel over 30 minutes, with stirring.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain 3-methoxy-1-propanol.
Protocol 2: Synthesis of Tetrahydrofuran (B95107) via Intramolecular Cyclization of this compound
Objective: To synthesize tetrahydrofuran through the intramolecular Williamson ether synthesis of this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) as solvent
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend 4.4 g (0.11 mol) of sodium hydride in 100 mL of anhydrous THF.
-
Slowly add a solution of 13.9 g (0.1 mol) of this compound in 50 mL of anhydrous THF to the sodium hydride suspension via a dropping funnel over 1 hour, with vigorous stirring.
-
After the addition, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation.
Protocol 3: Synthesis of Tetrahydrofuran via Acid-Catalyzed Dehydration of 1,4-Butanediol
Objective: To synthesize tetrahydrofuran as a comparative example to the intramolecular cyclization of this compound.
Materials:
-
1,4-Butanediol
-
Concentrated Sulfuric Acid
-
Distillation apparatus
Procedure:
-
Place 90.1 g (1.0 mol) of 1,4-butanediol in a 250 mL round-bottom flask.
-
Slowly add 10 g of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Set up a simple distillation apparatus and heat the mixture.
-
Collect the distillate, which is a mixture of tetrahydrofuran and water. The reaction temperature is typically maintained between 150-250°C.[1][2][3]
-
Separate the tetrahydrofuran from the water by a suitable method, such as salting out followed by distillation over a drying agent (e.g., sodium).
Protocol 4: Accelerated Stability Testing of Synthesized Ethers
Objective: To assess and compare the stability of ethers synthesized by different methods under accelerated conditions.
Materials:
-
Synthesized ether samples
-
Stability chamber capable of maintaining controlled temperature and humidity (e.g., 40 °C / 75% RH)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Peroxide test strips or a potassium iodide test solution[4][5][6]
Procedure:
-
Place accurately weighed samples of each purified ether in sealed vials.
-
Store the vials in a stability chamber at 40 °C and 75% relative humidity.
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial of each ether for analysis.
-
Purity Analysis: Analyze the purity of each sample using gas chromatography (GC-FID) to identify and quantify any degradation products.[7][8][9][10][11] The percent purity can be calculated by dividing the peak area of the ether by the total area of all peaks (excluding the solvent).[8]
-
Peroxide Formation Test: Test for the presence of peroxides using either commercially available test strips or a potassium iodide solution. For the potassium iodide test, mix 1 mL of the ether with 1 mL of a freshly prepared 10% potassium iodide solution in glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[5][6][12]
Mandatory Visualization
Caption: Ether synthesis pathways from this compound and an alternative.
Caption: Workflow for comparative stability testing of synthesized ethers.
Discussion on Stability
The stability of an ether is intrinsically linked to its purity. The choice of synthesis method dictates the potential impurities that may be present, which in turn can affect the long-term stability of the product.
Ethers from this compound (Williamson Synthesis): The Williamson ether synthesis is a versatile and widely used method.[13][14] When using this compound, the primary reaction is an S(_N)2 substitution. However, a competing E2 elimination reaction can occur, leading to the formation of unsaturated byproducts.[15] The presence of a strong base can also lead to side reactions if not properly quenched and removed during workup. Any unreacted this compound can also remain as an impurity. These impurities, particularly alkenes, can be more susceptible to oxidation and polymerization, potentially reducing the overall stability of the ether product over time. The intramolecular version of this reaction to form tetrahydrofuran is generally efficient, but similar side reactions are possible.
Ethers from Alternative Methods:
-
Acid-Catalyzed Dehydration: This method is common for the synthesis of symmetrical ethers and cyclic ethers like tetrahydrofuran from diols.[3][15][16] The primary byproducts are water and potentially alkenes from over-dehydration. A key concern for stability is the presence of residual acid catalyst, which can promote degradation of the ether, especially at elevated temperatures. Thorough neutralization and purification are crucial to ensure long-term stability.
-
Alkoxymercuration-Demercuration: This method is advantageous for the Markovnikov addition of an alcohol to an alkene, forming an ether. While it often proceeds with high yield and selectivity, a significant drawback is the use of toxic mercury reagents. Incomplete removal of mercury and boron compounds from the final product can pose not only a toxicity risk but also potentially catalyze degradation pathways, impacting the ether's stability.
Conclusion
The synthesis of ethers from this compound via the Williamson ether synthesis provides a reliable route to a variety of ether products. The stability of these ethers is generally high, provided that careful purification is performed to remove unreacted starting materials and byproducts from potential elimination side reactions. When comparing with alternative methods, the choice of synthesis should be guided by the specific ether target, the acceptable impurity profile, and the desired level of long-term stability. For instance, while acid-catalyzed dehydration is effective for certain ethers, the potential for residual acid catalysis must be addressed to ensure product stability. Ultimately, rigorous purification and subsequent stability testing under controlled conditions are paramount for any ether synthesis, regardless of the chosen method.
References
- 1. EP1939190A1 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
- 2. US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. welch-us.com [welch-us.com]
- 11. organomation.com [organomation.com]
- 12. westernsydney.edu.au [westernsydney.edu.au]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Bromo-1-propanol
Essential guidelines for the safe handling and disposal of 3-Bromo-1-propanol, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount. This compound, a common reagent in organic synthesis, is classified as a hazardous material, necessitating specific procedures for its disposal. This guide provides immediate, essential safety and logistical information to manage this compound waste effectively.
Immediate Safety and Spill Response
In the event of a spill or accidental release, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves; standard gloves may not provide adequate protection.
-
Body Protection: A lab coat or other impervious clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If working outside a fume hood or if vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2][3]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Alert others in the vicinity and evacuate the area if the spill is significant. Ensure adequate ventilation.[1][4]
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the area.[2][3]
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent to contain the liquid.[1][4] Prevent the spill from entering drains.[1][4]
-
Collection: Carefully collect the absorbed material and any contaminated items (e.g., gloves, absorbent pads) into a designated, leak-proof, and chemically compatible container.[2][3][4]
-
Decontamination: Wash any contaminated surfaces with a soap and water solution.[2][3]
-
Disposal: Seal the container and label it as hazardous waste for proper disposal.[2][3]
Step-by-Step Disposal Plan
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] In-laboratory chemical treatment is not recommended due to the potential for hazardous reactions.[1]
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated consumables (e.g., pipette tips, gloves, paper towels), in a designated hazardous waste container.[1]
-
The container must be leak-proof, chemically compatible with this compound, and have a secure screw cap.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[1]
-
Include information on the associated hazards (e.g., toxic, combustible).
-
If it is a mixed waste stream, list all components and their approximate percentages.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4][5] The recommended storage temperature is between 2-8°C.[4]
-
Ensure the container is stored away from sources of ignition.[5]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Provide them with all necessary information about the waste stream.
-
-
Documentation:
-
Complete all required waste disposal forms and maintain a record of the disposal activities as mandated by your institution and local regulations.[1]
-
Quantitative Data and Physical Properties
While specific regulatory disposal limits for this compound can vary by jurisdiction, the following table summarizes its key physical properties relevant to its handling and hazard assessment.
| Property | Value |
| CAS Number | 627-18-9 |
| Molecular Formula | C₃H₇BrO |
| Molecular Weight | 138.99 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 145-148 °C (293-298 °F) at 760 mmHg[2] |
| Flash Point | 94 °C (201 °F)[2] |
| Density | 1.537 g/cm³ at 25 °C[4] |
| Water Solubility | 167 g/L[4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-1-propanol
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Bromo-1-propanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Operational Plan: Handling and Storage
Proper handling and storage are paramount to prevent exposure and accidents. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against the hazards of this compound, which include skin and eye irritation, respiratory irritation, and harm if swallowed.[2][3]
| PPE Category | Specification | Rationale |
| Eye Protection | Splash-proof safety goggles or a full-face respirator.[4] | Protects against splashes that can cause serious eye damage.[2] |
| Hand Protection | Double gloving is recommended. Suggested materials include Viton, Butyl rubber, Neoprene, or PVA.[4] | Provides a robust barrier against skin contact. If gloves are compromised, they must be removed immediately.[4] |
| Respiratory Protection | A NIOSH-approved half-face or full-face respirator with an organic vapor/acid gas cartridge is necessary when handling the neat chemical, especially during weighing and dilution.[2][4] | Protects against inhalation of vapors that may cause respiratory irritation.[5] |
| Body Protection | Tyvek-type disposable protective clothing or disposable sleeves taped to gloves. A lab coat or other impervious clothing is also recommended.[2][6] | Minimizes the risk of skin contact and contamination of personal clothing.[4] |
Storage:
Store this compound in a cool, dry, and well-ventilated area.[1][7] Keep containers tightly closed and upright to prevent leakage.[7] It is advisable to store this chemical in a refrigerator and away from sources of ignition.[4] The compound may be sensitive to prolonged exposure to light.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or accidental exposure.
Spill Cleanup Protocol:
-
Remove Ignition Sources: Immediately eliminate all potential sources of ignition in the vicinity.[4]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.[7]
-
Containment: Use absorbent paper or inert material like sand or vermiculite (B1170534) to soak up the spill.[4][6]
-
Collection: Seal the absorbent material and any contaminated clothing in a vapor-tight plastic bag for disposal.[4]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[4]
-
Re-entry: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[4]
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with water or normal saline solution for 20-30 minutes, removing contact lenses if present.[2] Seek immediate medical attention, even if no symptoms are apparent.[2] |
| Skin Contact | Immediately flood the affected skin with water while removing all contaminated clothing.[2] Wash the affected area thoroughly with soap and water.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8] Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Disposal:
-
Collect all waste, including contaminated consumables like gloves and absorbent paper, in a designated, leak-proof, and chemically compatible container.[6]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[6]
-
Dispose of the waste through a licensed hazardous waste disposal company.[6] Do not attempt to treat the chemical in the lab.[6]
-
Complete all necessary waste disposal forms and maintain records as per institutional and local regulations.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃H₇BrO |
| Molecular Weight | 138.99 g/mol [2] |
| Appearance | Clear colorless liquid[2] |
| Boiling Point | 145-148 °C (293-298 °F) at 760 mmHg[2] |
| Flash Point | 65 °C (149 °F) - closed cup[10] |
| Density | 1.537 g/cm³ at 25 °C[7] |
| Solubility in Water | 50 to 100 mg/mL at 21 °C[2] |
| Vapor Pressure | 0.1 mmHg at 20 °C[2] |
Experimental Protocol Workflow
The logical workflow for handling and disposing of this compound is depicted below. This diagram outlines the necessary steps from preparation to final waste disposal, emphasizing safety at each stage.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-溴-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
